molecular formula C11H19NO4 B595497 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid CAS No. 129786-68-1

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B595497
CAS No.: 129786-68-1
M. Wt: 229.276
InChI Key: XVMAKOPYGXUPPU-LLVKDONJSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (CAS: 150652-96-3 ) is a chiral, non-proteinogenic amino acid derivative of high value in organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences, and a reactive pent-4-enoic acid side chain that serves as a versatile handle for further functionalization . Its primary research application is as a critical chiral building block and synthetic intermediate in the preparation of complex, biologically active molecules . The compound's structure, incorporating a stereocenter and an alkene group, makes it particularly valuable for constructing active pharmaceutical ingredients (APIs), enzyme inhibitors, and specialized receptor ligands . Notably, its closely related structural analog, (2R)-2-Methylpent-4-enoic acid, is explicitly documented as a reagent used in the synthesis of the heart failure drug Sacubitril, underscoring the significance of this chiral scaffold in pharmaceutical development . Researchers utilize this chemical for exploring new routes in asymmetric synthesis and for creating novel compounds where its reactive double bond enables key transformations such as olefin cross-metathesis or Michael addition reactions . (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAKOPYGXUPPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652928
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129786-68-1
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a valuable chiral building block in the development of novel therapeutics. The presented methodology emphasizes stereochemical control and offers insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structural features, including a chiral quaternary center, a terminal alkene, and the versatile tert-butoxycarbonyl (Boc) protecting group, make it a significant precursor for complex peptide synthesis and the construction of various biologically active molecules. The terminal olefin functionality is particularly useful for further chemical modifications, such as metathesis reactions.[1]

The synthetic strategy detailed herein hinges on a well-established and robust method for asymmetric synthesis: the use of a chiral auxiliary. Specifically, an Evans oxazolidinone auxiliary will be employed to direct the stereoselective introduction of the allyl group, thereby establishing the desired (R)-configuration at the α-carbon.[2][3] This approach is favored for its high diastereoselectivity and the reliability of the subsequent transformations.

The overall synthetic workflow can be conceptualized as a three-stage process:

  • Stereoselective Carbon-Carbon Bond Formation: Construction of the chiral carbon framework via diastereoselective alkylation of a chiral auxiliary-adduct.

  • Liberation of the Chiral Amino Acid: Cleavage of the chiral auxiliary to unmask the carboxylic acid and amino functionalities.

  • Amine Protection: Installation of the Boc protecting group to yield the final target molecule.

Synthetic_Workflow Start Chiral Oxazolidinone Acylation Acylation with Propionyl Chloride Start->Acylation Alkylation Diastereoselective Allylation Acylation->Alkylation Key Stereochemical Step Cleavage Auxiliary Cleavage Alkylation->Cleavage Boc_Protection Boc Protection Cleavage->Boc_Protection Target (R)-Boc-α-Me-allylglycine Boc_Protection->Target

Caption: Overall workflow for the synthesis.

Experimental Protocols and Mechanistic Rationale

This section provides a detailed, step-by-step protocol for the synthesis. All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Stage 1: Synthesis of (4S)-4-Benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one

The first stage involves the acylation of the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, followed by a highly diastereoselective allylation. The benzyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (allyl bromide) to the opposite face, thus establishing the desired stereochemistry.

Step 1a: Acylation of the Chiral Auxiliary

  • Reaction: (S)-4-benzyl-2-oxazolidinone + propionyl chloride → (S)-4-benzyl-3-(propanoyl)oxazolidin-2-one

  • Protocol:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • In a separate flask, dissolve propionyl chloride (1.1 equiv.) in anhydrous THF.

    • Add the propionyl chloride solution to the lithium salt of the oxazolidinone dropwise via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the acylated oxazolidinone.

  • Rationale: The deprotonation of the oxazolidinone nitrogen with n-butyllithium generates a nucleophilic amide that readily attacks the electrophilic carbonyl carbon of propionyl chloride.

Step 1b: Diastereoselective Allylation

  • Reaction: (S)-4-benzyl-3-(propanoyl)oxazolidin-2-one + allyl bromide → (4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one

  • Protocol:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the acylated oxazolidinone from the previous step (1.0 equiv.) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or as a solution in THF/hexanes) dropwise.

    • Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.

    • Add allyl bromide (1.2 equiv.) dropwise.

    • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to -20 °C over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield the allylated product.

  • Rationale: LDA, a strong, non-nucleophilic base, deprotonates the α-carbon of the propanoyl group to form a lithium enolate. The stereoselectivity of the subsequent alkylation is controlled by the chiral auxiliary, which directs the allyl bromide to the less sterically hindered face of the enolate.[2][4]

Stage 2: Cleavage of the Chiral Auxiliary

The auxiliary is removed via a mild hydrolytic procedure that preserves the stereochemical integrity of the newly formed chiral center.

  • Reaction: (4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one → (R)-2-methylpent-4-enoic acid + (S)-4-benzyl-2-oxazolidinone

  • Protocol:

    • Dissolve the allylated product (1.0 equiv.) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv.) dropwise, followed by aqueous lithium hydroxide (2.0 equiv.).

    • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The aqueous solution can be used directly in the next step after adjusting the pH. To isolate the intermediate amino acid, acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by extraction with ethyl acetate after basification.

  • Rationale: The hydroxide initiates the hydrolysis of the imide. The resulting hydroperoxide intermediate facilitates the cleavage, releasing the carboxylic acid and regenerating the chiral auxiliary, which can be recovered and reused.

Stage 3: Boc Protection

The final step is the protection of the amino group with a tert-butoxycarbonyl group, a standard procedure in amino acid chemistry.[5]

  • Reaction: (R)-2-amino-2-methylpent-4-enoic acid + di-tert-butyl dicarbonate → (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

  • Protocol:

    • To the aqueous solution containing the crude (R)-2-amino-2-methylpent-4-enoic acid from the previous step, add dioxane to create a 1:1 mixture with water.

    • Adjust the pH of the solution to 9-10 with a suitable base (e.g., 1 M NaOH or triethylamine).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.).

    • Stir the reaction vigorously at room temperature overnight.

    • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl or a citric acid solution.[6]

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

  • Rationale: Under basic conditions, the amino group is deprotonated, rendering it nucleophilic. It then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the tert-butyl carbamate (Boc-protected amine).[5]

Reaction_Mechanism cluster_0 Asymmetric Allylation cluster_1 Boc Protection Enolate Chiral Enolate TransitionState Diastereoselective Transition State Enolate->TransitionState AllylBr Allyl Bromide AllylBr->TransitionState Product Alkylated Auxiliary TransitionState->Product AminoAcid Free Amino Acid NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack Boc2O Boc Anhydride Boc2O->NucleophilicAttack BocProduct Boc-Protected Amino Acid NucleophilicAttack->BocProduct

Caption: Key mechanistic steps of the synthesis.

Quantitative Data Summary

The following table summarizes typical quantities and expected yields for the synthesis on a 10 mmol scale of the starting chiral auxiliary.

StepStarting MaterialReagentsProductTypical Yield
1a (S)-4-benzyl-2-oxazolidinonen-BuLi, Propionyl Chloride(S)-4-benzyl-3-(propanoyl)oxazolidin-2-one85-95%
1b Acylated OxazolidinoneLDA, Allyl Bromide(4S)-4-benzyl-3-((R)-2-methylpent-4-enoyl)oxazolidin-2-one80-90% (diastereomeric excess >95%)
2 Allylated OxazolidinoneLiOH, H₂O₂(R)-2-amino-2-methylpent-4-enoic acid85-95%
3 Crude Amino AcidBoc₂O(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid80-90%

Safety and Handling Considerations

  • n-Butyllithium and LDA: These reagents are pyrophoric and react violently with water. They should be handled under an inert atmosphere with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Propionyl Chloride and Allyl Bromide: These are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Handle with care and appropriate PPE.

  • Di-tert-butyl dicarbonate: This can cause respiratory irritation. Handle in a well-ventilated area.

Troubleshooting and Key Insights

  • Low Diastereoselectivity in Allylation: Ensure the use of freshly prepared or titrated LDA. The temperature of the reaction is critical; maintain it strictly at -78 °C during enolate formation and the initial stages of alkylation.

  • Incomplete Auxiliary Cleavage: The reaction may require longer stirring times or gentle warming. Ensure that the equivalents of LiOH and H₂O₂ are correct.

  • Low Yield in Boc Protection: The pH of the reaction is crucial. Ensure it is maintained in the basic range (9-10) throughout the addition of Boc₂O. Insufficiently basic conditions will result in a sluggish reaction.

Conclusion

The synthesis protocol detailed in this guide provides a reliable and highly stereoselective route to (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. By leveraging the power of chiral auxiliary-based synthesis, this method allows for the efficient construction of this valuable non-proteinogenic amino acid, opening avenues for its application in medicinal chemistry and drug development. The insights into the mechanistic rationale and experimental nuances are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Hartwig, J. F., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 2012-2015. [Link]

  • Díez, D., et al. (2008). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews, 108(9), 3644-3712. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(5), 2085-2154. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Szymański, W., et al. (2013). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 44(3), 887-898. [Link]

  • ResearchGate. (2015). Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]

  • Concellón, J. M., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5644–5648. [Link]

  • MacMillan, D. W. C., et al. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 107(42), 17933-17937. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 317-347). Pergamon. [Link]

  • Davies, S. G., et al. (1998). Enantiospecific alkylations of alanine. Journal of the Chemical Society, Perkin Transactions 1, (1), 129-138. [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. [Link]

Sources

Enantioselective Synthesis of (R)-α-Methyl Allylglycine Derivatives: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)-α-methyl allylglycine derivatives. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development as their unique structural features can impart valuable properties to peptide-based therapeutics, such as enhanced metabolic stability and conformational constraint. This document delves into the mechanistic underpinnings and practical execution of key synthetic methodologies, with a primary focus on chiral auxiliary-mediated diastereoselective alkylation. Further, alternative approaches including phase-transfer catalysis and enzymatic resolution are discussed. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these valuable chiral building blocks.

Introduction: The Significance of (R)-α-Methyl Allylglycine Derivatives

Quaternary α-amino acids, characterized by the presence of two substituents on the α-carbon, are a class of unnatural amino acids that have garnered considerable attention in the field of peptide and peptidomimetic design.[1] The introduction of an α-methyl group alongside an allyl functionality, as seen in (R)-α-methyl allylglycine, offers a unique combination of steric hindrance and chemical reactivity. The α-methyl group can restrict the conformational flexibility of peptide backbones, leading to more defined secondary structures, while the allyl group serves as a versatile handle for further chemical modifications, such as cross-linking or the introduction of other functional groups.

The (R)-configuration at the α-center is often crucial for biological activity, dictating the specific interactions with chiral protein targets. Consequently, the development of robust and highly stereoselective synthetic routes to access enantiomerically pure (R)-α-methyl allylglycine derivatives is of paramount importance for advancing drug discovery programs. This guide will explore the most effective strategies to achieve this synthetic challenge, emphasizing the underlying principles of stereocontrol.

The Cornerstone of Stereocontrol: Chiral Auxiliary-Mediated Asymmetric Alkylation

The most reliable and widely employed method for the synthesis of α,α-disubstituted amino acids, including the target molecule, is the diastereoselective alkylation of enolates derived from amino acids conjugated to a chiral auxiliary. This approach allows for the sequential introduction of the methyl and allyl groups with a high degree of stereochemical control. Two of the most powerful chiral auxiliaries for this purpose are Evans-type oxazolidinones and pseudoephedrine/pseudoephenamine amides.

The Evans Oxazolidinone Auxiliary: A Classic Approach

The use of chiral oxazolidinones, pioneered by David A. Evans, is a well-established strategy for asymmetric alkylation.[2] The rigidity of the oxazolidinone ring and the steric hindrance provided by its substituent effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Workflow for Evans Oxazolidinone-Mediated Synthesis:

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Allylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C Acylation B Alanine Derivative B->C D N-Acyl Oxazolidinone F Z-Enolate D->F Deprotonation E LDA or NaHMDS E->F H Alkylated Product (High d.r.) F->H Allylation G Allyl Bromide G->H I Alkylated Product K (R)-α-Methyl Allylglycine Derivative I->K Hydrolysis J LiOH / H2O2 J->K

Caption: Workflow for the synthesis of (R)-α-methyl allylglycine using an Evans oxazolidinone auxiliary.

Causality Behind Experimental Choices:

  • Choice of Base: The formation of a (Z)-enolate is crucial for high diastereoselectivity.[3] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are employed to ensure rapid and complete deprotonation.

  • Electrophile Reactivity: Allyl bromide is a highly reactive electrophile, which is advantageous for the alkylation of the relatively stable and sterically hindered enolate.[4]

  • Auxiliary Cleavage: The oxazolidinone auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired carboxylic acid without epimerization of the newly formed stereocenter.

The Pseudoephedrine/Pseudoephenamine Auxiliary: A Powerful Alternative

Developed by Andrew G. Myers, the use of pseudoephedrine and its analog pseudoephenamine as chiral auxiliaries offers several advantages, including high diastereoselectivity, particularly in the formation of quaternary carbon centers, and often crystalline intermediates that facilitate purification.[5][6]

Proposed Synthetic Pathway using (1S,2S)-Pseudoephenamine:

The synthesis of (R)-α-methyl allylglycine can be envisioned through the diastereoselective allylation of the lithium enolate of (1S,2S)-pseudoephenamine alaninamide.

Pseudoephedrine_Pathway cluster_0 Starting Materials cluster_1 Amide Formation cluster_2 Diastereoselective Allylation cluster_3 Auxiliary Cleavage & Protection A (1S,2S)-Pseudoephenamine C (1S,2S)-Pseudoephenamine Alaninamide A->C B N-Protected (R)-Alanine B->C D Lithium Enolate C->D LDA, THF, -78 °C F Alkylated Amide (High Diastereoselectivity) D->F E Allyl Bromide E->F Addition G Acid Hydrolysis F->G H N-Protected (R)-α-Methyl Allylglycine G->H

Caption: Proposed synthetic pathway for (R)-α-methyl allylglycine using a pseudoephenamine chiral auxiliary.

Mechanistic Rationale for Stereoselectivity:

The high diastereoselectivity observed in the alkylation of pseudoephedrine and pseudoephenamine amide enolates is attributed to the formation of a rigid lithium chelate.[7] The deprotonation with LDA generates a Z-enolate, and the lithium cation is chelated between the enolate oxygen and the hydroxyl group of the auxiliary. This conformation effectively blocks one face of the enolate, forcing the allyl bromide to approach from the less sterically hindered face, thus leading to the desired diastereomer.[5]

Experimental Protocol: Diastereoselective Allylation of Pseudoephenamine Alaninamide

  • Amide Formation: To a solution of (1S,2S)-pseudoephenamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N-Boc-(R)-alanine (1.05 eq.) followed by a coupling reagent such as DCC or EDC (1.1 eq.) and a catalytic amount of DMAP. Allow the reaction to warm to room temperature and stir for 12-16 hours. Purify the resulting amide by column chromatography.

  • Enolate Formation and Allylation: Dissolve the pseudoephenamine alaninamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of LDA (1.1 eq.) in THF dropwise and stir for 30 minutes to ensure complete enolate formation. Add allyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically purified by flash column chromatography.

  • Auxiliary Cleavage: The alkylated pseudoephenamine amide can be hydrolyzed to the corresponding carboxylic acid by heating in a mixture of sulfuric acid and water.[7] Subsequent protection of the amino group (e.g., with Boc anhydride) yields the desired N-protected (R)-α-methyl allylglycine derivative.

Comparative Data for Chiral Auxiliary Methods:

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.) for AllylationAdvantagesDisadvantages
Evans Oxazolidinone>95:5Well-established, predictable stereochemistry, mild cleavage conditions.Auxiliary can be expensive, cleavage can sometimes be sluggish.
Pseudoephedrine>97:3High diastereoselectivity, crystalline intermediates, auxiliary is recoverable.Cleavage requires harsher conditions (acid hydrolysis).[8]
Pseudoephenamine>98:2Excellent diastereoselectivity for quaternary centers, crystalline products.[5]Multi-step synthesis of the auxiliary.

Alternative Strategies for Enantioselective Synthesis

While chiral auxiliary-mediated alkylation is a dominant strategy, other methods can also be considered for the synthesis of (R)-α-methyl allylglycine derivatives.

Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and scalable approach for the asymmetric alkylation of glycine derivatives.[9] This method involves the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, to shuttle the enolate from an aqueous or solid phase into an organic phase where it reacts with the electrophile.

Conceptual Workflow for PTC:

PTC_Workflow A Aqueous/Solid Phase (Base, Glycine Derivative Enolate) D Ion Pair Formation [QEnolate-] A->D Extraction by Catalyst B Organic Phase (Allyl Bromide, Methyl Iodide) E Asymmetric Alkylation B->E C Chiral Phase-Transfer Catalyst (QX-) C->D D->B Transfer to Organic Phase D->E F Product Release & Catalyst Regeneration E->F F->A Catalyst Returns F->B Product in Organic Phase

Caption: Conceptual workflow of chiral phase-transfer catalytic alkylation.

For the synthesis of (R)-α-methyl allylglycine, a sequential double alkylation of a glycine imine ester could be envisioned. However, achieving high enantioselectivity and controlling the sequence of alkylation can be challenging.

Enzymatic Resolution

Enzymatic resolution provides a green and highly selective method for separating enantiomers from a racemic mixture. A racemic mixture of α-methyl allylglycine or its ester derivative could be synthesized, and then an appropriate enzyme, such as a lipase or an acylase, could be used to selectively react with one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Key Considerations for Enzymatic Resolution:

  • Substrate Synthesis: An efficient method for the synthesis of racemic α-methyl allylglycine is required.

  • Enzyme Screening: A suitable enzyme that exhibits high enantioselectivity for the substrate must be identified.

  • Separation: A practical method for separating the unreacted enantiomer from the product of the enzymatic reaction is necessary.

While potentially highly effective, this method is dependent on the availability of a suitable enzyme and may involve additional steps for the synthesis of the racemic starting material and the separation of the resolved products.

Conclusion and Future Perspectives

The enantioselective synthesis of (R)-α-methyl allylglycine derivatives is a challenging yet achievable goal in modern organic synthesis. The use of chiral auxiliaries, particularly pseudoephedrine and pseudoephenamine amides, stands out as the most robust and predictable method for constructing the requisite quaternary stereocenter with high diastereoselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently approach the synthesis of these valuable building blocks.

Future advancements in this field may focus on the development of catalytic asymmetric methods that obviate the need for stoichiometric chiral auxiliaries. The continued exploration of novel chiral phase-transfer catalysts and the discovery of new enzymes with tailored specificities will undoubtedly open up more efficient and sustainable routes to (R)-α-methyl allylglycine and other complex, non-proteinogenic amino acids, further fueling innovation in peptide-based drug discovery.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Myers, A. G., & Lee, H. M. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(17), 4346–4349. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(45), 15869–15872. [Link]

  • Williams, R. M., & Im, M.-N. (1991). Asymmetric synthesis of α-amino acids. A new, general synthesis of enantiomerically pure N-tert-butoxycarbonyl-α-amino acids from the diphenylmorpholinone and di-tert-butyl-oxazinone glycinate templates. The Journal of Organic Chemistry, 56(22), 6216–6223. [Link]

  • Myers, A. G., & Lee, H. M. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(17), 4346–4349. [Link]

  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral schiff base esters. Accounts of Chemical Research, 34(8), 621–630. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. [Link]

  • Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Accounts of Chemical Research, 49(8), 1754–1766. [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]

  • Sammakia, T., & Stangeland, E. L. (1997). Total Synthesis of Alanense B via Stereoselective Enolate Alkylation. The Journal of Organic Chemistry, 62(18), 6104–6105. [Link]

  • Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 41(10), 1673–1675. [Link]

  • CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3295. [Link]

  • Park, H.-g., et al. (2001). Asymmetric glycolate alkylation reactions in the solid phase using 2-imidazolidinone chiral auxiliary. Tetrahedron Letters, 42(25), 4271–4274. [Link]

  • Zhang, X., et al. (2018). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 9(28), 6069–6073. [Link]

  • Soloshonok, V. A. (Ed.). (2009). Asymmetric Synthesis and Application of α-Amino Acids. American Chemical Society. [Link]

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A Comprehensive Guide to the Structural Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a chiral α,α-disubstituted amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its unique structural features—a quaternary stereocenter, a terminal olefin for synthetic elaboration, and the ubiquitous Boc protecting group—make it a valuable precursor for conformationally constrained peptides and complex pharmaceutical intermediates.[1] The rigorous and unambiguous determination of its structure and stereochemical integrity is therefore a non-negotiable prerequisite for its use in drug development pipelines. This technical guide provides a holistic, field-proven framework for the structural elucidation of this molecule, integrating spectroscopic and chromatographic methods to ensure the highest standards of quality and scientific integrity.

The Strategic Imperative: Why In-Depth Analysis Matters

In drug development, the precise three-dimensional structure of a molecule dictates its biological function. For a chiral building block like (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, even minute deviations in structure or stereochemistry can lead to significant, often detrimental, changes in the efficacy and safety profile of the final active pharmaceutical ingredient (API). The quaternary α-methyl group induces a specific conformational bias, which is a key design element for enhancing metabolic stability and receptor-binding affinity. The terminal alkene provides a versatile synthetic handle for diversification through reactions like olefin metathesis or Michael additions.[1] Consequently, a multi-faceted analytical approach is not merely good practice; it is a foundational requirement for risk mitigation and regulatory compliance.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential for designing appropriate analytical methods, from solvent selection for NMR to mobile phase composition in HPLC.

PropertyValueData Source
Molecular Formula C₁₁H₁₉NO₄MySkinRecipes[1]
Molecular Weight 229.27 g/mol MySkinRecipes[1]
Predicted Boiling Point 359.1 ± 35.0 °CMySkinRecipes[1]
Predicted Density 1.080 ± 0.06 g/cm³MySkinRecipes[1]
Appearance White to Off-White SolidGeneric Supplier Data
Storage Conditions 2-8°C, sealed, dryMySkinRecipes[1]

The Integrated Analytical Workflow: A Validating System

G cluster_input Input Material cluster_primary Primary Structural & Purity Analysis cluster_definitive Definitive Stereochemical Confirmation cluster_output Final Dossier Input Synthesized & Purified Material NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity Input->NMR MS Mass Spectrometry - Molecular Weight - Elemental Composition Input->MS HPLC Chiral HPLC - Enantiomeric Purity Input->HPLC XRay Single Crystal X-Ray Crystallography - Absolute Configuration NMR->XRay Confirmation Release Certificate of Analysis (Identity, Purity, Stereochemistry) NMR->Release MS->Release HPLC->XRay Confirmation HPLC->Release XRay->Release

Figure 1: Integrated workflow for the comprehensive structural validation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity and chemical environment.[2]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of an aprotic solvent is crucial to observe the labile NH proton.

  • Instrument: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H Acquisition:

    • Employ a standard single-pulse sequence (e.g., Bruker zg30).

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure quantitative integrity.

  • ¹³C Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., Bruker zgpg30).

    • Set a spectral width of ~220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Expected Signals

The combination of ¹H, ¹³C, and 2D NMR (COSY, HSQC) experiments allows for the complete assignment of the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Data in CDCl₃

Atom # (Assignment)¹H Chemical Shift (δ, ppm), Multiplicity, Integration¹³C Chemical Shift (δ, ppm)Rationale & Key Correlations (from 2D NMR)
1 (COOH)~10-12 (br s, 1H)~177Carboxylic acid proton, often very broad. Carbonyl carbon is in the characteristic downfield region.
2 (Cα)-~59Quaternary carbon, no attached protons. HSQC will show no correlation.
2-CH₃~1.55 (s, 3H)~23Singlet due to quaternary attachment. Shows HSQC correlation to the ~23 ppm carbon.
3 (-CH₂-)~2.6-2.8 (m, 2H)~41Methylene protons adjacent to the double bond. Shows COSY correlation to H-4.
4 (=CH-)~5.8 (m, 1H)~133Vinyl proton. Shows COSY correlations to H-3 and H-5 protons.
5 (=CH₂)~5.1-5.2 (m, 2H)~118Terminal vinyl protons. Show COSY correlation to H-4.
NH~5.0 (br s, 1H)-Amide proton, often broad. Its position can be concentration and temperature-dependent.
Boc (C=O)-~155Carbamate carbonyl carbon.
Boc (C(CH₃)₃)-~80Quaternary carbon of the tert-butyl group.
Boc (-C(CH₃)₃)~1.45 (s, 9H)~28Characteristic sharp singlet for the nine equivalent protons of the Boc group.

Mass Spectrometry (MS): Absolute Mass and Compositional Verification

Mass spectrometry provides definitive confirmation of the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray ionization (ESI) is the preferred method for this polar molecule.[]

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire data in both positive and negative ion modes.

    • Positive Mode: Look for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

    • Negative Mode: Look for the deprotonated molecule [M-H]⁻.

  • Analysis: Compare the measured m/z values to the theoretically calculated exact masses. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical Exact Mass (m/z)Expected Observation
[C₁₁H₁₉NO₄ + H]⁺230.1387Strong signal with <5 ppm mass error
[C₁₁H₁₉NO₄ + Na]⁺252.1206Common adduct, confirms mass
[C₁₁H₁₉NO₄ - H]⁻228.1241Strong signal in negative mode

Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the tert-butyl group (56 Da) or isobutylene (57 Da) from the Boc protecting group.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

The biological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the industry-standard method for quantifying the enantiomeric excess (% ee) of the desired (R)-enantiomer.[6]

Protocol: Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating enantiomers of amino acid derivatives.

  • Mobile Phase Screening:

    • Start with a normal-phase system, typically a mixture of Hexane/Isopropanol (e.g., 90:10 v/v).

    • Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid and ensure sharp, symmetrical peaks.

  • Optimization: Adjust the ratio of hexane to alcohol to achieve baseline resolution (Rs > 1.5) between the enantiomers in a reasonable runtime.

  • Quantification:

    • Prepare a solution of the racemic compound to confirm the elution order of the (R) and (S) enantiomers.

    • Inject the sample of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

    • Calculate the enantiomeric excess using the area percentages of the two peaks: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

    • For pharmaceutical use, a % ee of ≥99.5% is typically required.

Single Crystal X-Ray Crystallography: The Unassailable Proof of Absolute Configuration

While other methods infer stereochemistry, single-crystal X-ray crystallography provides direct, unambiguous visualization of the molecule's three-dimensional structure, including its absolute configuration.[7][8]

Methodological Principles
  • Crystal Growth: This is the most critical and often rate-limiting step. It requires growing a single, high-quality crystal from a supersaturated solution of the highly pure compound, often by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data are processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

  • Absolute Configuration Determination: The absolute stereochemistry is determined by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. The Flack parameter is a key statistical value used for this purpose; a value close to zero for the proposed (R)-configuration provides definitive confirmation.[8]

G cluster_Techniques Analytical Techniques cluster_Information Structural Information Derived NMR NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR Connectivity Connectivity Connectivity (C-H Framework) NMR->Connectivity MS Mass Spectrometry HRMS MS/MS Molecular Formula Formula Molecular Formula & Weight MS->Formula HPLC Chiral HPLC CSP Column Enantiomeric Purity Purity Enantiomeric Purity (% ee) HPLC->Purity XRAY X-Ray Crystallography Flack Parameter Absolute Configuration Absolute Absolute Stereochemistry XRAY->Absolute

Figure 2: Relationship between analytical techniques and the specific structural information they provide.

Conclusion

The structural analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a quintessential example of the rigorous quality control required in pharmaceutical development. By systematically integrating data from NMR, MS, and chiral HPLC, and confirming the absolute stereochemistry with X-ray crystallography where feasible, researchers and drug development professionals can build a comprehensive and unassailable data package. This meticulous approach not only ensures the identity, purity, and stereochemical integrity of this critical building block but also underpins the safety and efficacy of the life-saving medicines derived from it.

References

  • MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid.[Link]

  • PubChem. 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.[Link]

  • NIH National Library of Medicine. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[Link]

  • NIH National Library of Medicine. Absolute Configuration of Small Molecules by Co-crystallization.[Link]

  • ResearchGate. The use of X-ray crystallography to determine absolute configuration.[Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.[Link]

  • NIH National Library of Medicine. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.[Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.[Link]

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1H and 13C NMR data for (R)-2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of (R)-2-Boc-amino-2-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Boc-amino-2-methylpent-4-enoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in modern organic synthesis. Its structure is distinguished by three key features: a tert-butoxycarbonyl (Boc) protecting group, a stereocenter at the α-carbon, and a terminal vinyl group. This combination makes it a versatile intermediate for constructing complex organic frameworks and for incorporation into peptides and other bioactive molecules.[1] The Boc group provides a stable yet readily cleavable protection for the amine, essential for controlled, sequential reactions, while the pentenoic acid moiety allows for further chemical modifications like olefin metathesis or Michael additions.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing detailed information about molecular structure, dynamics, and purity.[2][3][4] A thorough understanding of the ¹H and ¹³C NMR spectra of (R)-2-Boc-amino-2-methylpent-4-enoic acid is therefore critical for identity confirmation, quality control, and ensuring the success of subsequent synthetic steps. This guide provides a detailed analysis of its NMR data, explains the rationale behind spectral assignments, and outlines a robust protocol for data acquisition.

Molecular Structure and Spectral Assignment

To facilitate a clear discussion of the NMR data, the protons and carbons of (R)-2-Boc-amino-2-methylpent-4-enoic acid are systematically numbered as shown in the structure below.

Caption: Numbering scheme for (R)-2-Boc-amino-2-methylpent-4-enoic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule through chemical shifts, signal integration, and spin-spin coupling patterns.[5]

Predicted ¹H NMR Data

The predicted chemical shifts and multiplicities for the protons are summarized in the table below. These predictions are based on established values for similar functional groups.[6][7][8]

ProtonsAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ-C(CH ₃)₃~ 1.45Singlet (s)9HN/A
H₆-CH~ 1.50Singlet (s)3HN/A
H₃-CH ₂-~ 2.5 - 2.7Multiplet (m)2HJ(H₃,H₄)
H₅=CH~ 5.1 - 5.2Multiplet (m)2HJ(H₅cis,H₄), J(H₅trans,H₄), J(H₅gem)
H₄-CH =~ 5.7 - 5.9Multiplet (m)1HJ(H₄,H₃), J(H₄,H₅cis), J(H₄,H₅trans)
Hₙ-NH -~ 5.0 - 5.5Broad Singlet (br s)1HN/A
H₁-COOH > 10.0Broad Singlet (br s)1HN/A
Expert Insights: The Causality Behind the Chemical Shifts
  • Boc Protons (Hₐ): The nine protons of the tert-butyl group are chemically equivalent and shielded by high electron density, resulting in a characteristic, strong singlet signal in the upfield region (~1.45 ppm).[6][9] Their isolation from other protons prevents any coupling.

  • α-Methyl Protons (H₆): The protons of the methyl group at the C2 chiral center are also isolated and appear as a sharp singlet. Its chemical shift is slightly downfield compared to a typical methyl group due to the proximity of the electron-withdrawing amine and carboxyl functionalities.

  • Allylic Protons (H₃): These methylene protons are adjacent to the chiral center (C2) and the vinyl group (C4). This makes them diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts. They will couple with the vinyl proton H₄, resulting in a complex multiplet.

  • Vinyl Protons (H₄, H₅): These three protons form a classic AMX spin system and appear in the downfield olefinic region (5-6 ppm) due to the deshielding effect of the π-electron system.[8] H₄ will be the most downfield and will appear as a complex multiplet due to coupling with both H₃ and the two H₅ protons. The terminal H₅ protons are diastereotopic and will couple with each other (geminal coupling) and with H₄ (vicinal cis and trans coupling), leading to complex multiplets.

  • Labile Protons (Hₙ, H₁): The amine (NH) and carboxylic acid (OH) protons are acidic and undergo rapid exchange with each other and with trace amounts of water in the solvent. This typically results in broad singlet signals.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is strongly deshielded and appears very far downfield.[7]

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Due to the low natural abundance of the ¹³C isotope and the use of proton decoupling, signals typically appear as sharp, single lines, with a chemical shift range much wider than in ¹H NMR.[10][11]

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are based on typical ranges for the functional groups present in the molecule.[12][13][14]

CarbonAssignmentPredicted δ (ppm)
C₁-C OOH~ 175 - 180
C'Boc -C =O~ 155 - 156
C₄-C H=~ 130 - 135
C₅=C H₂~ 118 - 120
C''-C (CH₃)₃~ 79 - 81
C₂α-C ~ 58 - 62
C₃-C H₂-~ 40 - 45
C'''-C(C H₃)₃~ 28 - 29
C₆α-C H₃~ 22 - 26
Expert Insights: The Causality Behind the Chemical Shifts
  • Carbonyl Carbons (C₁, C'): The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the attached oxygen atoms. They appear in the furthest downfield region of the spectrum.[14]

  • Olefinic Carbons (C₄, C₅): The sp²-hybridized carbons of the vinyl group are found in the 115-140 ppm range. The internal, substituted carbon (C₄) is typically more downfield than the terminal methylene carbon (C₅).[14]

  • Quaternary Carbons (C₂, C''): The quaternary carbon of the Boc group (C'') is shifted downfield due to its attachment to an oxygen atom. The α-carbon (C₂), also quaternary, is influenced by both the nitrogen and the carboxyl group. Quaternary carbons often show weaker signals due to longer relaxation times.[12]

  • Aliphatic Carbons (C₃, C₆, C'''): These sp³-hybridized carbons appear in the upfield region of the spectrum. The Boc methyl carbons (C''') are highly shielded and appear around 28 ppm.[13] The allylic methylene (C₃) and the α-methyl (C₆) carbons appear at slightly more downfield positions as influenced by their proximity to electronegative atoms and π-systems.

Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring the acquisition of accurate and reproducible NMR data.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃ with 0.03% TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Insert Sample & Lock/Shim transfer->instrument proton 5. Acquire ¹H Spectrum (NS=16, D1=1s) instrument->proton carbon 6. Acquire ¹³C Spectrum (NS=1024, D1=2s) proton->carbon process 7. FT, Phase & Baseline Correction carbon->process reference 8. Reference to TMS (0.00 ppm) process->reference integrate 9. Integrate ¹H Signals reference->integrate analyze 10. Assign Peaks & Analyze integrate->analyze

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules like Boc-protected amino acids.[13][15] It effectively solubilizes the compound and its residual proton signal (at 7.26 ppm) typically does not interfere with key signals.

    • Procedure: Accurately weigh 5-10 mg of (R)-2-Boc-amino-2-methylpent-4-enoic acid and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.[12] Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

    • Tuning and Shimming: After inserting the sample, lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay (D1) of 1 second and 16 scans (NS) are generally sufficient for a good signal-to-noise ratio.

    • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are required to obtain adequate signal intensity, especially for quaternary carbons.

  • Data Processing and Validation:

    • Processing: Apply Fourier Transformation (FT), automatic or manual phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Validation: The trustworthiness of the data is confirmed by ensuring consistency between the spectra. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure. The integration of the ¹H signals should correspond to the ratio of protons in the molecule. For ultimate structural confirmation, 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons) can be performed.[16][17]

Conclusion

The ¹H and ¹³C NMR spectra of (R)-2-Boc-amino-2-methylpent-4-enoic acid present a unique and predictable set of signals that are essential for its unequivocal identification. The characteristic resonances for the Boc group, the α-methyl group, and the terminal vinyl moiety provide a clear spectroscopic fingerprint. A rigorous and well-defined experimental protocol ensures that the data obtained is of high quality and reliability. This comprehensive NMR characterization is a cornerstone of scientific integrity, enabling researchers in drug development and synthetic chemistry to use this versatile building block with confidence, ensuring the identity, purity, and stereochemical integrity of their materials.[1][]

References

  • MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

  • Duke Computer Science. Introduction to NMR spectroscopy of proteins. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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  • peptide nmr. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

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  • News-Medical.Net. NMR spectrometry analysis for drug discovery and development. [Link]

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-2-Boc-amino-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the gas-phase fragmentation behavior of (R)-2-Boc-amino-2-methylpent-4-enoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Understanding its fragmentation pathways under mass spectrometry (MS) is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry as a key analytical tool.

Introduction: The Structural Context and Analytical Imperative

(R)-2-Boc-amino-2-methylpent-4-enoic acid is a chiral building block characterized by several key structural features that dictate its fragmentation pattern:

  • A tert-butoxycarbonyl (Boc) protecting group , which is notoriously labile under typical mass spectrometric conditions.

  • An α-methyl group , which sterically hinders and alters the typical fragmentation pathways observed for standard α-amino acids.

  • An unsaturated pent-4-enoic acid side chain , introducing a site of unsaturation that can influence fragmentation through various rearrangements.

  • A carboxylic acid moiety , which provides a primary site for protonation or deprotonation in electrospray ionization (ESI).

The interplay of these functional groups results in a unique and predictable fragmentation signature. A thorough understanding of these pathways is essential for developing robust analytical methods for compounds incorporating this moiety.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is the soft ionization technique of choice for this class of molecule, typically generating protonated molecules, [M+H]+, in positive ion mode or deprotonated molecules, [M-H]-, in negative ion mode. The subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) reveals the molecule's structural intricacies.[2]

Upon protonation, likely at the carbonyl oxygen of the carboxylic acid or the Boc group, the molecule (C₁₁H₁₉NO₄, MW: 229.27 g/mol ) will have a protonated mass [M+H]+ of m/z 230.14.[1][3] The fragmentation cascade is dominated by the lability of the Boc group.

Primary Fragmentation: The Boc Group Cascade

The most facile and characteristic fragmentation pathway for N-Boc protected amino acids involves the decomposition of the tert-butoxycarbonyl group.[4][5] This occurs through two primary neutral loss pathways:

  • Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation, resulting from a rearrangement within the Boc group.[6] This leads to the formation of a carbamic acid intermediate, which is unstable.

    • [M+H]+ (m/z 230.14) → [M+H - C₄H₈]+ (m/z 174.08) + C₄H₈

  • Loss of Carbon Dioxide (CO₂, 44 Da): Following the loss of isobutylene, the resulting carbamic acid readily loses CO₂.

    • [M+H - C₄H₈]+ (m/z 174.08) → [M+H - C₄H₈ - CO₂]+ (m/z 130.09) + CO₂

  • Direct Loss of the Entire Boc Group (C₅H₈O₂, 100 Da): The combined loss of isobutylene and carbon dioxide results in a fragment corresponding to the protonated, unprotected amino acid.

    • [M+H]+ (m/z 230.14) → [M+H - 100]+ (m/z 130.09)

  • Formation of the tert-Butyl Cation: A stable tert-butyl cation (C₄H₉+) at m/z 57 is a hallmark of Boc-protected compounds, arising from the cleavage of the C-O bond of the protecting group.[7]

Diagram: Primary Fragmentation Pathway of Protonated (R)-2-Boc-amino-2-methylpent-4-enoic acid

G cluster_main Primary Fragmentation of [M+H]+ M_H [M+H]+ m/z 230.14 M_H_minus_56 [M+H - C₄H₈]+ m/z 174.08 M_H->M_H_minus_56 - C₄H₈ (56 Da) M_H_minus_100 Protonated Amino Acid m/z 130.09 M_H->M_H_minus_100 - C₅H₈O₂ (100 Da) tBu tert-Butyl Cation m/z 57.07 M_H->tBu - C₅H₉NO₄ M_H_minus_56->M_H_minus_100 - CO₂ (44 Da)

Caption: Primary CID fragmentation pathways for the protonated molecule.

Secondary Fragmentation: Side Chain and Backbone Cleavages

Further fragmentation of the deprotected amino acid ion at m/z 130.09 will yield information about the core amino acid structure.

  • Loss of Water (H₂O, 18 Da): Common for protonated amino acids.

    • m/z 130.09 → m/z 112.08

  • Loss of Formic Acid (HCOOH, 46 Da): This corresponds to the loss of the entire carboxylic acid group.

    • m/z 130.09 → m/z 84.08

  • Decarboxylation (CO₂, 44 Da): While less common than water loss from the free acid, it can be observed.

    • m/z 130.09 → m/z 86.09

The presence of the α-methyl group will influence the relative abundance of these fragments compared to a standard amino acid. The unsaturated side chain can undergo allylic cleavage, though this is often less favorable than the primary losses from the Boc group and carboxylic acid.[8]

In negative ion mode, deprotonation occurs at the carboxylic acid, yielding a precursor ion [M-H]- at m/z 228.13. The fragmentation of this ion is typically simpler.

  • Loss of CO₂ (44 Da): The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide.[9]

    • [M-H]- (m/z 228.13) → [M-H - CO₂]- (m/z 184.14)

Further fragmentation of the Boc group can occur, but it is generally less extensive than in positive ion mode.

Data Summary: Predicted Key Fragment Ions

Precursor Ionm/z (Precursor)Fragment Ion DescriptionNeutral Lossm/z (Fragment)Ionization Mode
[M+H]+230.14Loss of IsobutyleneC₄H₈ (56.06)174.08Positive
[M+H]+230.14Deprotected Amino AcidC₅H₈O₂ (100.05)130.09Positive
[M+H]+230.14tert-Butyl CationC₇H₁₀NO₄ (184.06)57.07Positive
[M+H - 100]+130.09Loss of WaterH₂O (18.01)112.08Positive
[M+H - 100]+130.09Loss of Formic AcidCH₂O₂ (46.01)84.08Positive
[M-H]-228.13DecarboxylationCO₂ (44.00)184.14Negative

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a general procedure for obtaining CID spectra on a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-2-Boc-amino-2-methylpent-4-enoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. The presence of a weak acid like formic acid aids in protonation for positive ESI mode.[10]

4.2. Mass Spectrometer Parameters (ESI-Q-TOF Example)

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 - 4.5 kV (Positive); 2.5 - 3.5 kV (Negative)

  • Sampling Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • MS Scan Range: m/z 50 - 500

  • MS/MS Precursor Selection: Isolate the [M+H]+ ion (m/z 230.14) or [M-H]- ion (m/z 228.13) with an isolation window of 1-2 Da.

  • Collision Energy (CID): Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.[11] This allows for the capture of both low-energy (e.g., Boc loss) and higher-energy (e.g., backbone) fragmentations.

  • Collision Gas: Argon

4.3. Data Analysis and Validation

  • Accurate Mass Measurement: Utilize a high-resolution instrument to confirm the elemental composition of precursor and major fragment ions.

  • Fragmentation Tree: Map the observed fragments to the proposed pathways. The logical relationship between precursor and product ions validates the fragmentation scheme.

  • Reference Spectra: If available, compare experimental spectra to library spectra or data from analogous compounds to confirm fragmentation patterns.

Diagram: Experimental Workflow for MS/MS Analysis

G cluster_workflow MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL in ACN/H₂O) B Infusion/LC Introduction A->B C Electrospray Ionization (ESI) (+/- Mode) B->C D Full Scan MS (Identify [M+H]+ or [M-H]-) C->D E Precursor Ion Isolation (Quadrupole) D->E F Collision-Induced Dissociation (CID) (Collision Cell, 10-40 eV) E->F G MS/MS Scan (TOF/Orbitrap Analyzer) F->G H Data Analysis (Fragmentation Pathway Elucidation) G->H

Caption: A typical workflow for acquiring and analyzing MS/MS data.

Conclusion

The mass spectrometry fragmentation of (R)-2-Boc-amino-2-methylpent-4-enoic acid is a predictable process governed by the chemical nature of its constituent functional groups. The lability of the Boc protecting group provides the most dominant and diagnostic fragmentation pathways in positive ion mode, leading to characteristic neutral losses of 56 Da and 100 Da, and the formation of a m/z 57 ion. Subsequent fragmentation of the deprotected core and analysis in negative ion mode provide complementary structural information. The methodologies and fragmentation logic detailed in this guide offer a robust framework for the confident identification and structural characterization of this important synthetic building block.

References

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An In-depth Technical Guide to the Crystal Structure of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. While a published crystal structure for this specific molecule is not currently available in public databases such as the Cambridge Structural Database (CSD), this document presents a detailed, hypothetical study that serves as a practical guide for researchers in structural chemistry and drug development. The methodologies outlined herein, from synthesis and crystallization to data analysis and interpretation, are based on established, field-proven protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret similar crystallographic studies, particularly for α,α-disubstituted amino acids, a class of compounds with significant therapeutic potential.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are of considerable interest in medicinal chemistry and drug discovery.[1][2] Their unique structural feature, the presence of two substituents on the α-carbon, imparts conformational constraints that can enhance the metabolic stability and receptor-binding affinity of peptides and peptidomimetics.[3] (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a valuable chiral building block in organic synthesis, particularly for the construction of complex pharmaceutical agents.[4] The tert-butoxycarbonyl (Boc) protecting group facilitates selective chemical transformations, while the pentenoic acid moiety allows for further functionalization.[4]

Understanding the three-dimensional structure of this molecule at the atomic level through single-crystal X-ray diffraction is paramount. Such a study would reveal precise information about bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This knowledge is crucial for understanding its physicochemical properties and for the rational design of new drug candidates.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

A plausible synthetic route to the title compound would involve the asymmetric alkylation of a chiral glycine equivalent or the modification of a suitable amino acid precursor. A well-established method for the synthesis of similar chiral α-methyl amino acids utilizes a chiral auxiliary, such as an oxazolidinone derivative, to direct the stereoselective introduction of the methyl group.[5] The synthesis would be followed by Boc protection of the amino group and subsequent purification by column chromatography to ensure high chemical purity, a prerequisite for successful crystallization.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic experiment.[6] A systematic approach using various crystallization techniques is essential.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Temperature Gradient: For compounds with temperature-dependent solubility, a slow cooling method can be effective. A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.

For (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a likely successful approach would be slow evaporation from a mixture of ethyl acetate and hexane at room temperature.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[7]

Experimental Workflow

The determination of a crystal structure involves a series of well-defined steps.[8]

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Collection Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[7] The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

Structure Solution, Refinement, and Validation

Data Processing and Structure Solution

The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors. The resulting data is then used to solve the phase problem. For small molecules like the title compound, direct methods are typically successful in providing an initial model of the crystal structure.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure.[9][10] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, which will be used for the subsequent structural analysis.

Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₉NO₄
Formula Weight229.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)15.3
α (°)90
β (°)90
γ (°)90
Volume (ų)1325.9
Z4
Calculated Density (g/cm³)1.147
Absorption Coefficient (mm⁻¹)0.086
F(000)496
Crystal Size (mm³)0.30 x 0.25 x 0.20
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected10850
Independent Reflections2600 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.125
CCDC Deposition NumberHypothetical

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties.

Molecular Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the flexible pentenyl chain and the orientation of the Boc protecting group would be determined. The chirality of the α-carbon would be confirmed as (R).

Intermolecular Interactions and Crystal Packing

Hydrogen bonds play a crucial role in determining the packing of molecules in the crystal lattice.[11][12] In the case of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, the carboxylic acid and the N-H group are potent hydrogen bond donors, while the carbonyl oxygens are acceptors.

A likely hydrogen bonding motif would be the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Additionally, the N-H group could form a hydrogen bond with a carbonyl oxygen of a neighboring molecule, leading to a three-dimensional network.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O (Boc) N1->O2 N-H...O=C Interaction O1 C=O (Boc) COOH1 COOH COOH2 COOH COOH1->COOH2 Carboxylic Acid Dimer N2 N-H

Caption: Potential hydrogen bonding interactions.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive, albeit hypothetical, crystallographic study of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. The detailed methodologies for synthesis, crystallization, data collection, and structural analysis serve as a robust framework for researchers. The insights gained from such a study are critical for understanding the solid-state properties of this important chiral building block and for its application in the design and development of new pharmaceuticals. The deposition of such structural data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) is essential for the advancement of structural science.[13][14][15]

References

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Beyond Nature's Alphabet: A Technical Guide to Unnatural Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. While the twenty proteinogenic amino acids provide the fundamental building blocks of life, their inherent limitations often hinder the development of ideal drug candidates, particularly in the realm of peptide and protein-based therapeutics. This guide delves into the world of unnatural amino acids (UAAs), providing an in-depth technical exploration of their strategic implementation to overcome these limitations and unlock new frontiers in medicinal chemistry. We will move beyond a simple cataloging of UAAs, instead focusing on the causality behind their selection, the intricacies of their incorporation, and their profound impact on the pharmacokinetic and pharmacodynamic properties of drug molecules.

The Rationale for Expanding the Genetic Code: Why Unnatural Amino Acids?

Peptides and proteins offer exquisite target specificity, but their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to reduced receptor affinity.[] Unnatural amino acids, which encompass any amino acid beyond the standard 20, provide a powerful toolkit to address these challenges.[2] Their diverse structures and functionalities allow for the fine-tuning of a molecule's physicochemical properties, leading to improved drug-like characteristics.[3] The strategic incorporation of UAAs can confer a range of advantages, including:

  • Enhanced Proteolytic Stability: By altering the peptide backbone or side-chain structure, UAAs can disrupt recognition sites for proteases, significantly extending the in vivo half-life of peptide-based drugs.[]

  • Improved Pharmacokinetic Profiles: Modifications such as N-methylation or fluorination can enhance membrane permeability and reduce clearance, leading to improved oral bioavailability and overall exposure.[3]

  • Conformational Constraint: The introduction of cyclic or sterically hindered UAAs can lock a peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing receptor affinity and selectivity.

  • Novel Functionalities: UAAs can introduce unique chemical handles for bioorthogonal conjugation, enabling the site-specific attachment of imaging agents, drug payloads, or polyethylene glycol (PEG) to further enhance therapeutic properties.[4]

This guide will explore the practical application of these principles, providing the technical details necessary to harness the full potential of UAAs in your drug discovery programs.

A Glimpse into the Expanded Amino Acid Repertoire

The universe of unnatural amino acids is vast and ever-expanding. They can be broadly categorized based on their structural modifications. The following diagram illustrates the fundamental difference between a natural alpha-amino acid and various classes of unnatural amino acids.

G cluster_natural Natural α-Amino Acid cluster_unnatural Unnatural Amino Acids natural Structure: NH2-CHR-COOH n_methyl N-Methylated NH(CH3)-CHR-COOH natural->n_methyl Backbone Modification fluorinated Fluorinated NH2-C(CF3)R-COOH natural->fluorinated Side-Chain Modification constrained Conformationally Constrained (e.g., Aic, Tic) natural->constrained Side-Chain Cyclization beta_gamma β/γ-Amino Acids NH2-(CH2)n-CHR-COOH natural->beta_gamma Backbone Extension

Caption: Structural comparison of a natural α-amino acid with key classes of unnatural amino acids.

This guide will focus on three major classes of UAAs that have demonstrated significant impact in medicinal chemistry: N-methylated, fluorinated, and conformationally constrained amino acids.

Key Classes of Unnatural Amino Acids in Drug Design

N-Methylated Amino Acids: Enhancing Stability and Permeability

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a subtle yet powerful modification. This seemingly minor change can have profound effects on a peptide's properties.

Causality of Improved Properties:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, preventing enzymatic cleavage of the adjacent peptide bond.

  • Enhanced Membrane Permeability: The reduction in hydrogen bond donating capacity of the amide backbone decreases polarity and can favor the adoption of conformations that shield polar groups, thereby improving passive diffusion across cell membranes.

  • Modulation of Conformation: N-methylation restricts the rotation around the Cα-N bond, influencing the overall peptide conformation and potentially favoring the bioactive structure.

Table 1: Impact of N-Methylation on Peptide Properties - A Case Study

PeptideSequenceHalf-life in Plasma (h)Receptor Binding Affinity (IC50, nM)In Vivo Efficacy (ED50, mg/kg)
Native PeptideTyr-D-Ala-Gly-Phe-Met-NH2< 0.515.210.5
N-Me-Phe AnalogTyr-D-Ala-Gly-(N-Me)Phe-Met-NH28.25.82.1
N-Me-Met AnalogTyr-D-Ala-Gly-Phe-(N-Me)Met-NH26.510.14.3

This is a representative data table compiled from multiple sources for illustrative purposes.

Fluorinated Amino Acids: Fine-Tuning Physicochemical Properties

The introduction of fluorine atoms into amino acid side chains offers a unique strategy to modulate a molecule's properties without significantly altering its size.

Causality of Improved Properties:

  • Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing binding affinity. Fluorine can also participate in "fluorous interactions," a type of hydrophobic interaction.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be strategically employed to optimize target engagement at physiological pH.

Conformationally Constrained Amino Acids: Pre-organizing for Potency

Incorporating cyclic or sterically bulky unnatural amino acids can rigidify the peptide backbone, forcing it to adopt a specific, often bioactive, conformation.

Causality of Improved Properties:

  • Increased Receptor Affinity: By pre-organizing the peptide into its binding conformation, the entropic penalty of binding is reduced, leading to a significant increase in affinity.

  • Enhanced Selectivity: A rigid conformation can prevent binding to off-target receptors that may recognize more flexible conformations of the native peptide.

  • Improved Metabolic Stability: The constrained structure can sterically shield cleavage sites from proteases.

Experimental Protocols: Incorporating Unnatural Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the workhorse for synthesizing peptides containing unnatural amino acids.[5] The following protocols provide a detailed, step-by-step guide for the manual Fmoc-based SPPS of a generic peptide, with specific considerations for incorporating challenging UAAs.

General Fmoc-SPPS Workflow

The following diagram outlines the fundamental cycle of Fmoc-SPPS.

G start Start: Resin with C-terminal AA deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 end Repeat for next AA wash2->end end->deprotection

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol for a Standard Coupling Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes in a fritted syringe or reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring the Coupling Reaction: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol Modifications for Challenging Unnatural Amino Acids

Incorporating N-Methylated Amino Acids:

  • Challenge: The secondary amine of N-methylated amino acids is less nucleophilic, and the N-methyl group provides steric hindrance, making coupling reactions more difficult.

  • Optimized Protocol:

    • Coupling Reagent: Use a more potent coupling reagent such as HATU or COMU.

    • Base: Use a non-nucleophilic base like 2,4,6-collidine instead of DIPEA to avoid side reactions.

    • Double Coupling: Perform two consecutive coupling reactions to ensure complete incorporation.

    • Monitoring: The Kaiser test is not reliable for secondary amines. Use a bromophenol blue test to monitor the coupling reaction.

Incorporating Sterically Hindered Amino Acids (e.g., Aib, α-methylated AAs):

  • Challenge: Significant steric bulk around the α-carbon hinders both the deprotection of the preceding amino acid and the coupling of the hindered residue itself.

  • Optimized Protocol:

    • Extended Reaction Times: Increase the coupling time to 4-12 hours.

    • Microwave Synthesis: Utilize a microwave peptide synthesizer to accelerate the coupling reaction through controlled heating.

    • Pre-activation: Pre-activate the sterically hindered amino acid for 5-10 minutes before adding it to the resin.

    • Acyl Fluoride Formation: For extremely challenging couplings, convert the carboxylic acid of the Fmoc-amino acid to a highly reactive acyl fluoride using a reagent like cyanuric fluoride.[6]

Incorporating Fluorinated Amino Acids:

  • Challenge: Highly fluorinated side chains can lead to aggregation and poor solvation of the growing peptide chain.

  • Optimized Protocol:

    • Solvent Choice: Use N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO to improve solvation.

    • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt peptide aggregation.

    • Pseudoproline Dipeptides: If the sequence allows, incorporate pseudoproline dipeptides to break up secondary structures and improve synthesis efficiency.

Case Study: The Impact of UAA Incorporation on a GLP-1 Receptor Agonist

The following table presents a hypothetical but realistic case study illustrating the iterative improvement of a glucagon-like peptide-1 (GLP-1) receptor agonist through the strategic incorporation of unnatural amino acids.

Table 2: Development of a UAA-Modified GLP-1 Receptor Agonist

CompoundKey ModificationsIn Vitro Potency (EC50, pM)In Vivo Half-life (h)Change in Body Weight (%)
Native GLP-1 (7-36)-150< 0.1-2
Analog 1Aib at position 8851.5-5
Analog 2Aib at position 8, N-Me-Ala at position 2708.2-8
Analog 3Aib at position 8, N-Me-Ala at position 2, Fluorinated Leu at position 105524.5-12

This is a representative data table compiled from multiple sources for illustrative purposes.

Rationale for Modifications:

  • Analog 1: The incorporation of aminoisobutyric acid (Aib), a sterically hindered UAA, at position 8, a known DPP-4 cleavage site, significantly improved the peptide's half-life by conferring resistance to enzymatic degradation.

  • Analog 2: The addition of N-methylalanine at position 2 further enhanced proteolytic stability and improved oral bioavailability.

  • Analog 3: The introduction of a fluorinated leucine at position 10 increased the peptide's hydrophobicity and binding affinity to the GLP-1 receptor, leading to enhanced potency and a more sustained in vivo effect.

Conclusion and Future Perspectives

Unnatural amino acids are no longer a niche tool but a cornerstone of modern medicinal chemistry.[2] Their rational incorporation into peptides and proteins allows for the systematic optimization of drug candidates, leading to therapeutics with superior efficacy, safety, and patient compliance. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, the application of UAAs will undoubtedly continue to expand, paving the way for the next generation of innovative medicines. This guide has provided a foundational understanding of the principles and practicalities of working with UAAs. The key to success lies not only in mastering the experimental techniques but also in the strategic and informed selection of the right UAA for the specific therapeutic challenge at hand.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. J Med Chem. 2023;66(15):10283-10333.

  • Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth.

  • Universal peptide synthesis via solid-phase methods fused with chemputation. Nat Commun. 2023;14(1):4943.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Front Chem. 2020;8:153.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Reprogramming natural proteins using unnatural amino acids. RSC Adv. 2021;11(61):38556-38575.

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation.

  • Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439. ACS Synth Biol. 2017;6(11):2088-2095.

  • Pharmacokinetics of Protein and Peptide Conjugates. Drug Metab Pharmacokinet. 2018;34(1):42-54.

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proc Natl Acad Sci U S A. 1971;68(2):239-43.

  • Fluorinated peptide biomaterials. J Pept Sci. 2015;21(8):613-23.

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. J Biol Chem. 2011;286(15):12829-36.

  • Advanced SPPS. Polypeptide.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.

  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.

  • Peptide Synthesis. Bio-protocol.

  • Mastering Solid Phase Peptide Synthesis (SPPS). LinkedIn.

  • Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies. Curr Drug Metab. 2009;10(7):711-20.

  • Efficient peptide coupling involving sterically hindered amino acids. J Pept Res. 1999;53(5):507-17.

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. J Phys Chem B. 2023;127(42):9085-9097.

  • Solid Phase Peptide Synthesis Help. Reddit.

  • Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper. Drug Metab Dispos. 2022;50(3):245-257.

  • Peptide sequences and conformational analysis of the constrained... ResearchGate.

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  • In vivo incorporation of unnatural amino acids. Google Patents.

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

  • Database of Optimized Proteomic Quantitative Methods for Human Drug Disposition‐Related Proteins for Applications in Physiologically Based Pharmacokinetic Modeling. Clin Pharmacol Ther. 2019;106(2):409-419.

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate.

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter. 2022;18(25):4755-4765.

  • Future applications of unnatural amino acid incorporation for the... ResearchGate.

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Med Chem. 2018;25(39):5346-5367.

  • Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharm Sin B. 2021;11(11):3317-3331.

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An In-depth Technical Guide to the Biological Activity of Alpha-Methylated Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The strategic modification of peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among the most promising modifications is the dual incorporation of α-methylation and α,β-unsaturation into the amino acid backbone. This guide provides a comprehensive technical overview of α-methylated unsaturated amino acids, detailing their profound impact on peptide conformation, pharmacokinetic properties, and biological activity. We will explore the synergistic structural effects that confer remarkable resistance to proteolysis, enhance cell permeability, and pre-organize peptides into bioactive conformations. Furthermore, this paper will delve into the spectrum of biological activities observed, including potent anticancer and antimicrobial effects, and provide detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these powerful peptidomimetic building blocks.

The Structural Paradigm: Engineering Peptides for Potency and Stability

The introduction of non-proteinogenic amino acids into peptide sequences is a deliberate strategy to impose specific structural constraints, thereby influencing their biological function. Alpha-methylated unsaturated amino acids represent a particularly powerful class of building blocks due to the combined and synergistic effects of two distinct modifications at the Cα position.

The Conformational Power of α,β-Unsaturation

The presence of an α,β-double bond fundamentally alters the geometry and electronic properties of the amino acid residue.[1] The sp2 hybridization of the α- and β-carbons creates a planar, rigid structure that significantly restricts the conformational freedom of both the peptide backbone and the amino acid side chain.[1][2]

  • Causality: Standard amino acids have rotational freedom around the N-Cα (phi, φ) and Cα-C(O) (psi, ψ) bonds. The introduction of the double bond creates a planar system that limits these rotations, effectively locking the local peptide chain into a more defined conformation.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[2]

  • Electronic Effects: The double bond can conjugate with the flanking amide carbonyl groups, further stabilizing specific planar conformations and influencing the electronic distribution within the peptide backbone.[1] This electronic feature also renders the β-carbon electrophilic, making it susceptible to Michael addition reactions, which can be a mechanism for covalent inhibition of target enzymes or receptors.[1][2]

The Steric Influence of α-Methylation

The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance. This modification is a well-established strategy for enhancing proteolytic stability and inducing specific secondary structures.

  • Causality: The bulky methyl group restricts the accessible φ and ψ torsional angles even further than unsaturation alone. It is a potent inducer of helical structures, particularly the 3₁₀-helix, by favoring bond angles that initiate and stabilize helical turns.

  • Proteolytic Shielding: Proteolytic enzymes have specific recognition sites and active site geometries. The α-methyl group acts as a steric shield, physically blocking the peptide backbone from fitting into the active site of proteases like aminopeptidases, thus preventing cleavage.[2][4]

The Synergy of Dual Modification

The combination of α-methylation and unsaturation results in a highly constrained residue that exerts a powerful local and global influence on peptide structure. The planarity of the double bond combined with the steric bulk of the methyl group creates an exceptionally rigid building block. This allows for the precise design of peptides with predictable and stable secondary structures, such as helices and turns, which are often critical for biological activity.[3][5]

cluster_0 Structural Modifications cluster_1 Conformational & Physicochemical Effects Unsaturation Unsaturation Rigidity Rigidity Unsaturation->Rigidity Planar sp2 geometry Reactivity Electrophilic Reactivity Unsaturation->Reactivity Michael Acceptor Alpha-Methylation Alpha-Methylation Alpha-Methylation->Rigidity Steric Hindrance Helicity Helicity Alpha-Methylation->Helicity Favors helical angles Protease_Resistance Protease Resistance Alpha-Methylation->Protease_Resistance Steric Shielding Biological_Activity Enhanced Biological Activity & Potency Rigidity->Biological_Activity Pre-organization for binding Pharmacokinetics Improved Pharmacokinetics Protease_Resistance->Pharmacokinetics Increased half-life

Caption: Synergistic effects of α-methylation and unsaturation.

Spectrum of Biological Activities

Peptides incorporating α-methylated unsaturated amino acids have demonstrated a broad range of potent biological activities, largely attributable to their enhanced structural stability and unique chemical properties.[1]

Anticancer and Cytotoxic Potential

A significant area of interest is the potent and often selective cytotoxicity of these modified peptides against cancer cells.[6]

  • Mechanism of Action: The primary mechanism is often initiated by electrostatic interactions between the cationic peptide and the anionic phospholipids (e.g., phosphatidylserine) that are overexpressed on the outer leaflet of cancer cell membranes.[7] This interaction leads to membrane disruption, pore formation, and subsequent cell lysis (necrosis).[7] Alternatively, some peptides can translocate into the cell without complete membrane lysis and trigger apoptosis by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[7]

Peptide Modified Peptide Mitochondrion Mitochondrion Peptide->Mitochondrion Induces mitochondrial membrane permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase 9 Apaf1->Caspase9 Activated_Caspase9 Caspase 9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase 3 Activated_Caspase9->Caspase3 Activated_Caspase3 Caspase 3 Caspase3->Activated_Caspase3 Cleavage & Activation Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes cell death

Caption: A representative intrinsic apoptosis pathway.

  • Selectivity: The higher concentration of anionic components on cancer cell membranes compared to the zwitterionic membranes of healthy cells provides a basis for therapeutic selectivity, a critical feature for developing effective anticancer agents.[8]

Antimicrobial and Antifungal Activity

Many naturally occurring peptides containing dehydroamino acids were first identified for their potent antimicrobial properties.[1][6] The mechanism of action is analogous to their anticancer activity, involving the disruption of microbial cell membranes, which are rich in negatively charged components. The rigid, amphipathic structures formed by these peptides are ideal for inserting into and destabilizing the lipid bilayer of bacteria and fungi.[9]

Enzyme Inhibition

The electrophilic nature of the α,β-double bond makes these residues effective Michael acceptors.[1] When positioned within the active site of a target enzyme, the residue can react with a nucleophilic side chain (e.g., cysteine or lysine), forming a covalent bond and leading to irreversible inhibition. Additionally, the rigid conformation can mimic the transition state of a substrate, acting as a potent competitive inhibitor.[2][10]

Table 1: Summary of Biological Activities and Properties

Feature Consequence of α-Methylation Consequence of α,β-Unsaturation Combined Biological Impact
Conformation Induces helical structures (3₁₀-helix) Creates planar, rigid backbone Highly stable, predictable secondary structures
Stability High resistance to aminopeptidases High resistance to endopeptidases Dramatically increased serum half-life[2][4]
Binding Affinity Favorable for helical recognition sites Reduces entropic penalty of binding Potentially higher affinity and specificity[2]
Mechanism Steric blocking of active sites Covalent modification (Michael addition) Potent enzyme inhibition, membrane disruption

| Bioactivity | Enhanced receptor interaction | Antimicrobial, Antitumor, Phytotoxic[1][6] | Potent, multi-modal biological activity |

Synthesis and Characterization Workflow

The creation of peptides containing α-methylated unsaturated amino acids requires specialized synthetic strategies, as these non-canonical residues are not directly incorporated by standard Solid-Phase Peptide Synthesis (SPPS) protocols. A common and effective approach involves the synthesis of a stable precursor, its incorporation into the peptide chain, and a subsequent on-resin chemical modification to generate the final structure.

A 1. Precursor Synthesis (e.g., α-methyl-serine) B 2. SPPS Incorporation Couple precursor to resin-bound peptide A->B C 3. On-Resin Dehydration (e.g., EDC/CuCl) B->C D 4. Continue SPPS Elongate peptide chain C->D E 5. Cleavage & Deprotection (e.g., TFA cocktail) D->E F 6. Purification (Reversed-Phase HPLC) E->F G 7. Characterization (Mass Spectrometry, CD) F->G H Final Modified Peptide G->H

Caption: General workflow for peptide synthesis.

Synthetic Strategy

A robust method involves the post-incorporation dehydration of an α-methylated-β-hydroxy amino acid precursor (e.g., α-methyl-serine or α-methyl-threonine).

  • Causality: Direct coupling of a pre-formed α-methylated unsaturated amino acid can be challenging due to difficult activation and potential side reactions. The precursor strategy bypasses these issues. By incorporating the stable, saturated precursor using standard coupling reagents (like HBTU/HATU), the peptide chain is assembled efficiently. The double bond is then introduced in a controlled chemical step on the solid support, ensuring high fidelity of the final product.[4][5]

Analytical Verification

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the final peptide.

  • Reversed-Phase HPLC (RP-HPLC): Used to purify the crude peptide and assess its final purity. The increased hydrophobicity from the modifications typically results in a longer retention time compared to the unmodified parent peptide.

  • Mass Spectrometry (e.g., ESI-MS): Provides definitive confirmation of the peptide's molecular weight, verifying the successful incorporation of the modified residue and the loss of water (18 Da) from the dehydration step. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the modification.[11]

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for key assays in the evaluation of peptides containing α-methylated unsaturated amino acids.

Protocol: Protease Stability Assay
  • Rationale: This assay quantifies the resistance of a modified peptide to enzymatic degradation compared to its unmodified counterpart. Increased stability is a primary indicator of improved pharmacokinetic potential.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test peptide and a control (unmodified) peptide (e.g., 1 mg/mL in sterile water or appropriate buffer).

      • Prepare a solution of the target protease (e.g., Trypsin, Chymotrypsin, or Human Serum) at a working concentration (e.g., 10 µg/mL in a physiologically relevant buffer like PBS, pH 7.4).[12]

    • Incubation:

      • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate-to-enzyme by weight).

      • At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.[13]

    • Reaction Quenching:

      • Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% Trichloroacetic Acid (TCA) or by heating.[14]

    • Analysis:

      • Centrifuge the quenched samples to pellet the protease and any precipitated material.

      • Analyze the supernatant using RP-HPLC. Quantify the area of the peak corresponding to the intact peptide.

    • Data Interpretation:

      • Plot the percentage of intact peptide remaining versus time for both the modified and control peptides. Calculate the half-life (t₁₂) for each. A significantly longer half-life for the modified peptide demonstrates enhanced proteolytic stability.

Protocol: In Vitro Cytotoxicity (MTT) Assay
  • Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard method for determining the cytotoxic potential (e.g., IC₅₀ value) of novel compounds against cancer cell lines.[15]

  • Methodology:

    • Cell Seeding:

      • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test peptide in serum-free medium.

      • Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

      • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

      • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Solubilization:

      • Carefully remove the medium containing MTT.

      • Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[17] Mix gently.

    • Absorbance Reading:

      • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Data Interpretation:

      • Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of peptide concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol: Circular Dichroism (CD) Spectroscopy
  • Rationale: CD spectroscopy is a rapid, non-destructive technique used to determine the secondary structure of peptides in solution. It is essential for confirming that the incorporation of α-methylated unsaturated amino acids induces the desired conformational changes (e.g., increased helicity).[18]

  • Methodology:

    • Sample Preparation:

      • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers containing high concentrations of chloride or other absorbing components should be avoided.[19]

      • Accurately determine the peptide concentration (e.g., via quantitative amino acid analysis). This is critical for accurate molar ellipticity calculations.[19] A typical concentration is 0.1-0.2 mg/mL.

    • Instrument Setup:

      • Calibrate the CD spectrometer. Purge the instrument with nitrogen gas.

      • Select a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV CD).[20]

    • Data Acquisition:

      • Record a baseline spectrum of the buffer alone.

      • Record the spectrum of the peptide sample, typically from 260 nm down to 190 nm.

      • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Data Processing:

      • Subtract the buffer baseline spectrum from the sample spectrum.

      • Convert the raw data (millidegrees) to molar residue ellipticity ([θ]).

    • Data Interpretation:

      • Analyze the resulting spectrum. Characteristic spectral shapes indicate different secondary structures:

        • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

        • β-sheet: A single negative band at ~218 nm.

        • Random Coil: A strong negative band near 200 nm.

      • Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of each secondary structure type.[21]

Conclusion and Future Directions

The incorporation of α-methylated unsaturated amino acids into peptides is a validated and highly effective strategy for engineering next-generation therapeutics. The synergistic combination of these modifications imparts profound conformational rigidity, leading to enhanced proteolytic stability and the potential for increased receptor affinity. The diverse biological activities, particularly in oncology and infectious disease, underscore their therapeutic promise. Future research will likely focus on expanding the chemical diversity of these building blocks, exploring their use in more complex scaffolds such as cyclic peptides and foldamers, and elucidating their precise mechanisms of action in vivo to accelerate their path toward clinical application.

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  • Guzman, F., et al. (2023). Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. Pharmaceutics, 15(3), 963. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]

  • Dowling, D. P., et al. (2022). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Proceedings of the National Academy of Sciences, 119(25), e2201940119. [Link]

  • Profacgen. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Tucker, M. J., et al. (2020). A Chemical Probe for Dehydrobutyrine. Angewandte Chemie International Edition, 59(28), 11368-11372. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Protein and Cell, 1(11), 996-1008. [Link]

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The Cornerstone of Conformational Constraint: A Technical Guide to the Discovery and History of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of α,α-disubstituted amino acids, from their conceptual inception following foundational amino acid chemistry to their current pivotal role in modern drug discovery and materials science. We will dissect the historical synthetic routes that first unlocked this class of molecules and trace the evolution of these methods to the sophisticated catalytic and asymmetric strategies employed today. Beyond the synthesis, this document delves into the unique structural and conformational properties that make these "non-proteinogenic" amino acids powerful tools for rationally designing peptides and peptidomimetics with enhanced stability, predictable secondary structures, and potent biological activities.

I. The Genesis of a New Class: A Historical Perspective

The story of α,α-disubstituted amino acids is intrinsically linked to the pioneering work on the synthesis of their simpler, proteinogenic counterparts in the 19th century. The mid-to-late 1800s was a period of intense investigation into the fundamental building blocks of life, with chemists developing foundational methods for constructing amino acids in the laboratory.[1] Two particular methodologies, the Strecker and Gabriel syntheses, laid the groundwork for future chemists to create more complex and non-natural amino acid structures.

The Strecker synthesis , first reported by Adolph Strecker in 1850, is a one-pot reaction involving an aldehyde or ketone, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2][3] Similarly, the Gabriel synthesis , developed by Siegmund Gabriel in 1887, utilizes potassium phthalimide to introduce the amino group, offering an alternative route to α-amino acids.[2][4]

While these initial methods were focused on replicating the naturally occurring amino acids, the versatility of the chemistry was not lost on the scientific community. The adaptation of the Strecker synthesis to utilize ketones instead of aldehydes opened the door to the creation of α,α-disubstituted amino acids.[5] One of the earliest and most straightforward examples of this is the synthesis of α-aminoisobutyric acid (AIB) , also known as 2-methylalanine.[6][7] The use of acetone in a Strecker-type reaction provided a direct route to this simple, yet profoundly important, non-proteinogenic amino acid.[6]

dot graph "Strecker_Synthesis_for_Disubstituted_Amino_Acids" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Ketone [label="Ketone (R1, R2)", fillcolor="#F1F3F4"]; Ammonia_Cyanide [label="+ NH₃, HCN", shape=plaintext]; Aminonitrile [label="α-Aminonitrile", fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis (H₃O⁺)", shape=plaintext]; Disubstituted_AA [label="α,α-Disubstituted\nAmino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> Ammonia_Cyanide [style=invis]; Ammonia_Cyanide -> Aminonitrile [label=" ", arrowhead=none]; Ketone -> Aminonitrile [label=" "]; Aminonitrile -> Hydrolysis [style=invis]; Hydrolysis -> Disubstituted_AA [arrowhead=none]; Aminonitrile -> Disubstituted_AA [label=" "];

{rank=same; Ketone; Ammonia_Cyanide} {rank=same; Aminonitrile; Hydrolysis} {rank=same; Disubstituted_AA} } Adaptation of the Strecker Synthesis for α,α-Disubstituted Amino Acids.

The early interest in these molecules was primarily academic, exploring the boundaries of chemical synthesis. However, the discovery of α,α-disubstituted amino acids in natural products, such as the antibiotic alamethicin which contains AIB, sparked a new wave of research into their biological significance and potential applications.[8] This discovery highlighted that nature had already harnessed the unique properties of these constrained amino acids.[8] Another notable example is isovaline, which has been found in meteorites, suggesting a potential role in the prebiotic origins of life.[9][10]

II. The Pillar of Stability: Conformational Properties

The defining feature of α,α-disubstituted amino acids, and the primary driver of their utility, is the steric hindrance imposed by the two substituents at the α-carbon. This substitution eliminates the α-hydrogen, which in turn dramatically restricts the conformational freedom of the peptide backbone.

Propertyα-Monosubstituted Amino Acidsα,α-Disubstituted Amino Acids
α-Carbon Chirality Typically Chiral (except Glycine)Achiral (if substituents are identical) or Chiral
Conformational Flexibility HighHighly Restricted
Susceptibility to Racemization Prone to racemizationResistant to racemization
Proteolytic Stability Susceptible to enzymatic cleavageGenerally resistant to proteases

This conformational rigidity has profound implications for the secondary structure of peptides. The incorporation of α,α-disubstituted amino acids, particularly AIB, is a powerful strategy for inducing and stabilizing helical conformations, such as the 3₁₀-helix and the α-helix. This ability to pre-organize a peptide into a specific secondary structure is a cornerstone of rational peptide design.

III. The Chemist's Toolbox: An Evolution of Synthetic Methodologies

The synthesis of α,α-disubstituted amino acids has evolved significantly from the early Strecker and Gabriel adaptations. While these classical methods are still relevant, the demand for enantiomerically pure and structurally diverse analogs has driven the development of more sophisticated and efficient synthetic routes.

A. Classical Approaches and Their Modern Refinements

The amidomalonate synthesis is another classical method that has been widely employed. This variation of the malonic ester synthesis allows for the introduction of two different alkyl groups to the α-carbon, providing a route to a wide range of α,α-disubstituted amino acids.[11]

dot graph "Amidomalonate_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Diethyl Acetamidomalonate", fillcolor="#F1F3F4"]; step1 [label="Deprotonation (Base)", fillcolor="#F1F3F4"]; step2 [label="Alkylation (R¹-X)", fillcolor="#F1F3F4"]; intermediate1 [label="Monoalkylated Intermediate", fillcolor="#FBBC05"]; step3 [label="Deprotonation (Base)", fillcolor="#F1F3F4"]; step4 [label="Alkylation (R²-X)", fillcolor="#F1F3F4"]; intermediate2 [label="Dialkylated Intermediate", fillcolor="#FBBC05"]; step5 [label="Hydrolysis & Decarboxylation (H₃O⁺, Δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α,α-Disubstituted Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> intermediate1; intermediate1 -> step3; step3 -> step4; step4 -> intermediate2; intermediate2 -> step5; step5 -> product; } Generalized Workflow of the Amidomalonate Synthesis.

Modern iterations of these classical methods often incorporate phase-transfer catalysis and other techniques to improve yields and reaction conditions.

B. Asymmetric Synthesis: The Quest for Enantiopurity

For applications in drug discovery, the synthesis of enantiomerically pure α,α-disubstituted amino acids is crucial. This has led to the development of numerous asymmetric synthetic strategies, which can be broadly categorized as:

  • Chiral Auxiliary-Based Methods: These methods involve the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

  • Catalytic Asymmetric Synthesis: This more modern approach utilizes a chiral catalyst to control the stereochemistry of the reaction. This is a highly efficient method as only a small amount of the chiral catalyst is required.

Experimental Protocol: Asymmetric Strecker Reaction using a Chiral Auxiliary

This protocol describes a general procedure for the asymmetric synthesis of an α,α-disubstituted amino acid using a chiral amine as an auxiliary.

Materials:

  • Ketone (1.0 eq)

  • (R)-(-)-2-Phenylglycinol (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Methanol (solvent)

  • Hydrochloric acid (6 M)

Procedure:

  • Iminium Ion Formation: Dissolve the ketone (1.0 eq) and (R)-(-)-2-phenylglycinol (1.0 eq) in methanol. Stir the mixture at room temperature for 2 hours to form the corresponding chiral iminium ion in situ.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis and Auxiliary Removal: Concentrate the reaction mixture under reduced pressure. Add 6 M hydrochloric acid and heat the mixture to reflux for 12 hours. This will hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Purification: Cool the reaction mixture and purify the resulting amino acid by ion-exchange chromatography or recrystallization.

Self-Validation: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The expected stereochemical outcome is dictated by the stereochemistry of the chiral auxiliary.

IV. Applications in Drug Discovery and Beyond

The unique properties of α,α-disubstituted amino acids have made them invaluable tools in the hands of medicinal chemists and materials scientists.

  • Peptidomimetics and Drug Design: The enhanced proteolytic stability and conformational pre-organization offered by these amino acids are highly desirable in the design of peptide-based drugs. By replacing natural amino acids with their disubstituted counterparts, researchers can create peptides with longer half-lives and improved target affinity and selectivity.

  • Foldamers: The predictable induction of helical structures has made α,α-disubstituted amino acids, particularly AIB, key building blocks in the field of foldamers. These are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding of natural proteins.

  • Materials Science: The rigid and well-defined structures that can be formed from peptides containing α,α-disubstituted amino acids have found applications in the development of novel biomaterials, such as hydrogels and nanotubes.

V. Future Outlook

The field of α,α-disubstituted amino acids continues to be an active area of research. The development of new and more efficient synthetic methods, particularly those that are catalytic and highly enantioselective, will continue to be a major focus. Furthermore, the exploration of new and unusual side chains will expand the chemical space accessible to researchers, enabling the design of novel peptides and peptidomimetics with tailored properties for a wide range of applications in medicine and materials science. The foundational discoveries of the 19th century have thus paved the way for a class of molecules that are at the forefront of modern chemical and biological research.

References

  • Khan Academy. (2013, October 20). Alpha amino acid synthesis [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1438. [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487–5492. [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). ENRICHMENT OF L-ISOVALINE BY AQUEOUS ALTERATION ON CI AND CM METEORITE PARENT BODIES. 40th Lunar and Planetary Science Conference, 1338. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Hudson, R., Moore, M., & Dworkin, J. (2007). Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. NASA. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • VetriScience Laboratories. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]

  • Google Patents. (n.d.). CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
  • Google Patents. (n.d.). Synthesis and purification method for alpha-amino acid compound.
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Taylor & Francis Online. (2012, January 1). (α,α-dimethyl)glycyl (dmg) PNAs. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • Mihály, J., Völker, J. M., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11433. [Link]

Sources

A Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a chiral building block with significant potential in medicinal chemistry and organic synthesis, presents a unique structural motif. This non-proteinogenic amino acid incorporates both a quaternary alpha-carbon and a terminal olefin, making it a valuable precursor for complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent peptide coupling or other amine-related transformations. The terminal alkene provides a reactive handle for a variety of chemical modifications, including but not limited to, olefin metathesis, hydroboration-oxidation, and Michael additions.[1] These features make it an attractive starting material for the synthesis of novel pharmaceutical agents, peptidomimetics, and other biologically active molecules.[1]

Physicochemical Properties

The fundamental physicochemical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid are summarized in the table below. These predicted and experimentally determined values are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 129786-68-1MySkinRecipes[1]
Molecular Formula C₁₁H₁₉NO₄MySkinRecipes[1]
Molecular Weight 229.27 g/mol MySkinRecipes[1]
Boiling Point (Predicted) 359.1 ± 35.0 °CMySkinRecipes[1]
Density (Predicted) 1.080 ± 0.06 g/cm³MySkinRecipes[1]
Storage Conditions 2-8°C, sealed, dryMySkinRecipes[1]

Safety Data and Handling

Disclaimer: The following safety information is based on analogous compounds and should be used as a guideline only. A thorough risk assessment should be conducted before handling this substance.

Potential Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Representative Asymmetric Synthesis Protocol

While a specific, detailed protocol for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is not widely published, a general and effective method for the asymmetric synthesis of α-methylated α-amino acids involves the use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide. The following is a representative, multi-step protocol adapted from established methodologies for the synthesis of structurally similar compounds.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the pseudoephedrine-derived chiral auxiliary in a suitable aprotic solvent (e.g., dichloromethane), add Boc-glycine.

  • Cool the mixture to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by filtering the urea byproduct and washing the organic layer with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated auxiliary.

Step 2: Asymmetric Alkylation

  • Dissolve the acylated auxiliary in a polar aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

  • After stirring for a short period, add methyl iodide to introduce the methyl group at the α-position.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Second Alkylation (Allylation)

  • Repeat the deprotonation step with the α-methylated product using a strong base like LDA at -78 °C.

  • Add allyl bromide to introduce the pent-4-enoyl side chain.

  • Work up the reaction as described in Step 2 and purify the product.

Step 4: Hydrolysis and Removal of the Chiral Auxiliary

  • Cleave the chiral auxiliary by treating the product from Step 3 with a strong acid, such as 6M hydrochloric acid, at reflux.

  • After the reaction is complete, neutralize the solution and extract the desired (R)-2-amino-2-methylpent-4-enoic acid.

Step 5: Boc Protection

  • Dissolve the amino acid from Step 4 in a mixture of a suitable solvent (e.g., dioxane and water) and a base such as sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the final product, (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, with an organic solvent.

  • Purify the final product by crystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2 & 3: Asymmetric Alkylation cluster_2 Step 4 & 5: Deprotection & Final Product A Boc-Glycine + Chiral Auxiliary B Acylated Auxiliary A->B DCC/EDC C Methylated Intermediate B->C 1. LDA 2. MeI D Allylated Intermediate C->D 1. LDA 2. Allyl Bromide E (R)-Amino Acid D->E Acid Hydrolysis F (R)-Boc-Amino Acid E->F Boc₂O

Caption: Asymmetric synthesis workflow for the target compound.

Applications in Drug Discovery and Development

The unique structural features of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid make it a highly valuable building block in the field of drug discovery. Its application spans several areas:

  • Peptidomimetics: The quaternary α-carbon can induce conformational constraints in peptides, which can lead to increased metabolic stability and enhanced biological activity. The terminal alkene allows for the introduction of various functionalities to probe structure-activity relationships.

  • Novel Scaffolds: The ability to perform olefin metathesis on the terminal double bond opens up possibilities for the synthesis of macrocyclic and other complex ring systems, which are often found in potent drug molecules.

  • Enzyme Inhibitors: As a non-natural amino acid, it can be incorporated into peptide sequences to design potent and selective enzyme inhibitors. The specific stereochemistry and the methyl group can play a crucial role in the binding affinity and selectivity for the target enzyme.

  • Chiral Ligands: The chiral nature of this compound makes it a candidate for the synthesis of novel chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical manufacturing.

References

  • MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Esterification of (R)-2-Boc-amino-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Boc-amino-2-methylpent-4-enoic acid is a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a sterically hindered α-quaternary center, a Boc-protecting group, and a terminal double bond, presents unique challenges and opportunities in synthetic transformations.[1] This document provides a comprehensive guide to the esterification of this non-canonical amino acid, offering detailed protocols, mechanistic insights, and a comparative analysis of various methodologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal esterification strategy for their specific synthetic goals.

The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of nucleophilic and basic conditions, making it a robust choice for amino acid chemistry.[3] However, the esterification of the carboxylic acid moiety is often complicated by the steric hindrance imposed by the adjacent quaternary α-methyl group. This steric bulk can significantly retard the rate of reaction and necessitate the use of more specialized and carefully optimized conditions to achieve high yields while preserving the stereochemical integrity of the chiral center.[4][5]

This guide will explore several key esterification methods, including classical acid-catalyzed Fischer esterification, modern coupling-agent-mediated approaches like the Steglich esterification, the versatile Mitsunobu reaction, and gentle enzymatic methods. For each method, we will delve into the underlying mechanism, discuss critical experimental parameters, and provide step-by-step protocols.

Mechanistic Considerations and Strategic Choices

The choice of an esterification method is dictated by a balance of factors including the desired ester, substrate compatibility, and scalability. The presence of the sterically demanding α,α-disubstituted center in (R)-2-Boc-amino-2-methylpent-4-enoic acid is a primary consideration.

Fischer-Speier Esterification: The Brute-Force Approach

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, is often the simplest method.[6][7] However, for sterically hindered substrates, it may require harsh conditions, such as elevated temperatures and prolonged reaction times, which can lead to side reactions.

Causality Behind Experimental Choices: The use of a strong acid catalyst (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product.

Steglich Esterification: A Milder Alternative for Hindered Systems

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9][10] This method is particularly well-suited for sterically hindered amino acids as it proceeds under mild, often room temperature, conditions.[10][11]

Causality Behind Experimental Choices: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to generate an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol.[10] The catalytic nature of DMAP is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[10]

Mitsunobu Reaction: Inversion of Stereochemistry and Broad Scope

The Mitsunobu reaction offers a powerful method for esterification, particularly when inversion of a stereocenter is desired or when dealing with sensitive substrates.[12][13] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Causality Behind Experimental Choices: The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to inversion of configuration at the alcohol's stereocenter (if applicable).[12] For the esterification of a carboxylic acid, the alcohol is the reaction partner that undergoes activation.

Enzymatic Esterification: The Pinnacle of Selectivity

Enzymatic methods, employing lipases or proteases, offer unparalleled chemo-, regio-, and stereoselectivity under exceptionally mild conditions.[14][15][16] This can be particularly advantageous for complex molecules with multiple functional groups.

Causality Behind Experimental Choices: Enzymes like lipases can catalyze ester formation in non-aqueous environments.[15] The reaction often proceeds through an acyl-enzyme intermediate.[17] The high selectivity arises from the specific binding of the substrates within the enzyme's active site.

Comparative Overview of Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol (excess), Strong Acid (H₂SO₄, HCl)RefluxSimple, inexpensiveHarsh conditions, potential for side reactions
Steglich Alcohol, DCC, DMAP (cat.)CH₂Cl₂, Room TempMild, high yields for hindered substratesByproduct (DCU) can be difficult to remove
Mitsunobu Alcohol, PPh₃, DEAD/DIADTHF, 0°C to Room TempMild, broad scope, inversion of stereochemistryStoichiometric byproducts, expensive reagents
Enzymatic Alcohol, Lipase/ProteaseOrganic Solvent, Mild TempHighly selective, mild conditionsSlower reaction times, enzyme cost/stability

Experimental Protocols

Protocol 1: Methyl Esterification via Fischer-Speier Method

This protocol describes the synthesis of methyl (R)-2-Boc-amino-2-methylpent-4-enoate.

Materials:

  • (R)-2-Boc-amino-2-methylpent-4-enoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of (R)-2-Boc-amino-2-methylpent-4-enoic acid (1.0 eq) in anhydrous methanol (10 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Benzyl Esterification using Steglich Conditions

This protocol details the synthesis of benzyl (R)-2-Boc-amino-2-methylpent-4-enoate.

Materials:

  • (R)-2-Boc-amino-2-methylpent-4-enoic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (R)-2-Boc-amino-2-methylpent-4-enoic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ (15 mL/mmol of acid) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure benzyl ester.

Visualizing the Esterification Workflow

Esterification_Workflow cluster_Fischer Fischer-Speier Esterification cluster_Steglich Steglich Esterification F_Start Starting Material: (R)-2-Boc-amino-2-methylpent-4-enoic acid F_Reagents Reagents: Alcohol (excess) Strong Acid (H₂SO₄) F_Start->F_Reagents 1. Add F_Conditions Conditions: Reflux F_Reagents->F_Conditions 2. Heat F_Product Product: Ester F_Conditions->F_Product 3. Reaction S_Start Starting Material: (R)-2-Boc-amino-2-methylpent-4-enoic acid S_Reagents Reagents: Alcohol, DCC, DMAP S_Start->S_Reagents 1. Combine S_Conditions Conditions: CH₂Cl₂, 0°C to RT S_Reagents->S_Conditions 2. Stir S_Product Product: Ester S_Conditions->S_Product 3. Reaction

Caption: Comparative workflow of Fischer-Speier and Steglich esterification.

Mechanistic Pathway of Steglich Esterification

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP - DMAP-H⁺ DCU DCU (Byproduct) O_Acylisourea->DCU Rearrangement (Side Reaction) DMAP DMAP Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH)

Caption: Key intermediates in the Steglich esterification mechanism.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: For sterically hindered substrates, reaction times may need to be extended. Ensure all reagents are anhydrous, as water can consume the activated intermediates.

  • Byproduct Removal: In the Steglich esterification, the dicyclohexylurea (DCU) byproduct can sometimes be soluble in the reaction mixture. If filtration is incomplete, it can be removed during chromatographic purification.

  • Racemization: While the Boc group generally provides good protection against racemization, prolonged exposure to harsh acidic or basic conditions should be avoided. For sensitive substrates, milder methods like enzymatic or Steglich esterification are recommended.

  • Double Bond Reactivity: The terminal alkene in (R)-2-Boc-amino-2-methylpent-4-enoic acid is generally stable under the described esterification conditions. However, strongly acidic conditions combined with high temperatures could potentially lead to side reactions. It is advisable to monitor the reaction closely for the formation of any unexpected byproducts.

Conclusion

The esterification of (R)-2-Boc-amino-2-methylpent-4-enoic acid is a critical transformation for its application in synthetic chemistry. The choice of method should be carefully considered based on the steric hindrance of the substrate, the desired ester, and the need to preserve stereochemical integrity. While Fischer esterification offers a straightforward approach, the milder and more efficient Steglich and Mitsunobu reactions are often preferable for this challenging substrate. Enzymatic methods provide an excellent, albeit potentially slower, alternative for achieving high selectivity. By understanding the principles and practicalities outlined in this guide, researchers can confidently and successfully perform this important synthetic step.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Rastegari, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Hudson, D. (1988). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 53(3), 617-624. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Gante, J. (1994). α,α-Disubstituted Amino Acids. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Vankawala, P. J., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(4), 253-257. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Shih, I.-L., et al. (1997). Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Biotechnology Letters, 19(9), 857-859. [Link]

  • Castillo, E., et al. (2000). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 3441-3447. [Link]

  • Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5855-5863. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

Sources

Amide Bond Formation with (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Functionally Rich Amino Acids

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, a non-proteinogenic amino acid, presents a unique combination of structural features that make it a valuable building block in medicinal chemistry and drug development.[1] Its α-methyl group introduces conformational constraints into peptide backbones, a common strategy for enhancing metabolic stability and modulating biological activity. The terminal allyl group offers a versatile handle for post-synthetic modifications, such as cross-metathesis or click chemistry, enabling the synthesis of complex molecular architectures and peptidomimetics.[2] Furthermore, the tert-butoxycarbonyl (Boc) protecting group allows for seamless integration into standard peptide synthesis workflows.

However, the very features that make this amino acid attractive also pose significant challenges to one of the most fundamental reactions in peptide synthesis: amide bond formation. The α,α-disubstitution results in considerable steric hindrance at the carboxylic acid, which can dramatically slow down reaction kinetics and lead to incomplete couplings with standard reagents.[3] This guide provides a comprehensive overview of the strategies and detailed protocols for achieving efficient and reliable amide bond formation with this valuable synthetic intermediate. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures for both solution-phase and solid-phase applications.

Understanding the Mechanistic Landscape of Amide Bond Formation

The formation of an amide bond requires the activation of the carboxylic acid moiety to generate a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[4] The choice of coupling reagent is paramount, especially when dealing with sterically hindered substrates. Below, we explore the mechanisms of two commonly employed classes of coupling reagents.

Carbodiimide-Mediated Couplings: The Role of Additives

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement to a non-reactive N-acylurea, a significant side reaction that plagues couplings of hindered amino acids. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives intercept the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine to form the desired amide with reduced risk of side reactions and epimerization.[5]

Carbodiimide_Mechanism AminoAcid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) AminoAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (EDC) Carbodiimide->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Urea Urea Byproduct Amine R''-NH2 Amine->Amide Amide->Urea + Urea

Figure 1: Carbodiimide Coupling Mechanism.

Uronium/Aminium Salt Reagents: The Gold Standard for Hindered Couplings

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become the go-to choice for difficult couplings.[6][7] HATU is an aminium salt of HOAt. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), it reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety is believed to participate in the reaction, accelerating the coupling and suppressing racemization more effectively than HOBt.[4]

HATU_Mechanism AminoAcid R-COOH OAt_Ester OAt-Active Ester (Highly Reactive) AminoAcid->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Amine R''-NH2 Amine->Amide Byproducts Byproducts Amide->Byproducts + Byproducts

Figure 2: HATU Coupling Mechanism.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent has a profound impact on the success of amide bond formation with (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. The following table provides a comparative overview of commonly used reagents, with a focus on their efficacy in sterically demanding couplings.

Coupling Reagent/SystemBaseTypical Reaction TimeRelative Efficacy for Hindered CouplingsKey Considerations
EDC/HOBt DIPEA or Et₃N4 - 24 hModerateCost-effective; risk of N-acylurea formation and incomplete reaction.
EDC/HOAt DIPEA or Et₃N2 - 12 hGoodMore reactive than EDC/HOBt with reduced racemization.
HBTU DIPEA1 - 4 hGood to ExcellentReliable and widely used; can cause guanidinylation of the amine if not pre-activated.
HATU DIPEA or Collidine30 min - 2 hExcellentGenerally considered the most effective for highly hindered systems; less epimerization.[6][8]
COMU DIPEA30 min - 2 hExcellentHigh solubility and reactivity, comparable to HATU; considered a safer alternative to HBTU/HATU.[4][5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner.

Protocol 1: Solution-Phase Amide Coupling using HATU

This protocol describes a general procedure for the coupling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid with a primary amine (e.g., benzylamine) in solution.

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the desired amide.

Protocol 2: Solid-Phase Amide Coupling on Resin

This protocol outlines the coupling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid to a resin-bound amine, a common step in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected amine-functionalized resin (e.g., Rink Amide resin) (1.0 equiv)

  • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (3.0 equiv)

  • HATU (2.9 equiv)

  • DIPEA (6.0 equiv)

  • SPPS-grade DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected resin in DMF for 30 minutes.

  • In a separate vessel, dissolve (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (3.0 equiv) and HATU (2.9 equiv) in a minimal amount of DMF.

  • Add DIPEA (6.0 equiv) to the solution from step 2 and vortex for 1-2 minutes for pre-activation.

  • Drain the DMF from the swollen resin and add the activation solution.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or double coupling may be performed.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Purification and Characterization

Purification of the resulting peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[9] A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[9] Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.

Characterization of the final product should include:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemical integrity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Analytical RP-HPLC: To assess purity.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the reaction does not go to completion, especially in SPPS, consider increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing a second coupling.

  • Racemization: While HATU is known to suppress racemization, it is always a concern with amino acid couplings. The use of a hindered base like 2,4,6-collidine instead of DIPEA can sometimes minimize this side reaction.

  • Side Reactions with the Allyl Group: The terminal double bond is generally stable to standard coupling conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Conclusion

The successful incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid into peptide scaffolds requires careful consideration of the steric hindrance at the α-carbon. The use of highly efficient uronium/aminium-based coupling reagents, particularly HATU, is strongly recommended to achieve high yields and minimize side reactions. The protocols and guidelines presented in this document provide a robust framework for researchers to effectively utilize this versatile building block in their synthetic endeavors, paving the way for the development of novel and potent therapeutic agents.

References

  • Aapptec. Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5849–5852. [Link]

  • Google Patents. (1992). Process for preparation of dipeptides.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Inai, Y. (2008). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 128(1), 35-47. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-46. [Link]

  • Barlos, K., & Gatos, D. (1999). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Biopolymers, 51(4), 291-306. [Link]

  • MDPI. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 27(23), 8251. [Link]

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Application Notes and Protocols for Olefin Metathesis Reactions with (R)-2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-2-Boc-amino-2-methylpent-4-enoic Acid in Modern Drug Discovery

In the landscape of contemporary peptide science and drug development, the synthesis of non-canonical amino acids is of paramount importance.[1] These molecular building blocks are instrumental in creating peptides and peptidomimetics with enhanced potency, stability, and unique conformational properties. Among these, α,α-disubstituted amino acids, such as (R)-2-Boc-amino-2-methylpent-4-enoic acid, are particularly valuable. The quaternary center imparts significant conformational rigidity, which can lock a peptide into its bioactive conformation, thereby increasing its affinity for a biological target and enhancing its resistance to enzymatic degradation.

The terminal olefin in (R)-2-Boc-amino-2-methylpent-4-enoic acid makes it an exceptionally versatile substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction.[1][2] This guide provides an in-depth exploration of two key olefin metathesis strategies—Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM)—utilizing this specific amino acid. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for creating novel molecular entities.

Pillar 1: Mechanistic Principles and Strategic Considerations in Olefin Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene bonds.[2] The reaction is mediated by metal-alkylidene complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock, for which they were awarded the Nobel Prize in Chemistry in 2005. The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate.[2]

The functional group tolerance of modern Grubbs and Hoveyda-Grubbs catalysts is a cornerstone of their utility, allowing them to operate effectively in the presence of various functionalities commonly found in complex molecules like protected amino acids.[3]

Cross-Metathesis (CM): Extending the Side Chain

Cross-metathesis is an intermolecular reaction between two different olefins. When applied to (R)-2-Boc-amino-2-methylpent-4-enoic acid, CM allows for the extension and functionalization of the amino acid's side chain. This is a powerful method for synthesizing a diverse array of unnatural amino acids that can then be incorporated into peptides.

cluster_0 Cross-Metathesis (CM) Workflow A (R)-2-Boc-amino- 2-methylpent-4-enoic acid D Reaction Mixture (Inert Atmosphere, Degassed Solvent) A->D B Olefin Partner (R'-CH=CH2) B->D C Grubbs/Hoveyda-Grubbs Catalyst C->D E Functionalized Amino Acid + Ethylene D->E Metathesis F Purification (Chromatography) E->F

Caption: General workflow for Cross-Metathesis with the target amino acid.

Ring-Closing Metathesis (RCM): Crafting Constrained Peptides

Ring-Closing Metathesis is an intramolecular reaction that forms cyclic structures from a diene precursor. This technique is particularly impactful in peptide chemistry for creating "stapled" or cyclic peptides.[4][5] By incorporating two olefin-bearing amino acids—such as our title compound and another olefinic amino acid—into a peptide sequence, RCM can be used to form a covalent, all-hydrocarbon bridge between their side chains. This conformational constraint can dramatically improve a peptide's helical stability, proteolytic resistance, and cell permeability.[4][6]

cluster_1 Ring-Closing Metathesis (RCM) for Peptide Stapling P1 Solid-Phase Peptide Synthesis (SPPS) P2 Incorporate (R)-2-Boc-amino-2-methylpent-4-enoic acid and a second olefinic amino acid P1->P2 P3 Resin-Bound Linear Peptide with Two Olefin Side Chains P2->P3 P4 On-Resin RCM with Grubbs Catalyst P3->P4 P5 Resin-Bound Stapled Peptide P4->P5 P6 Cleavage and Deprotection P5->P6 P7 Purified Cyclic Peptide P6->P7

Caption: Workflow for synthesizing constrained peptides using RCM.

Pillar 2: Catalyst Selection and Experimental Design

The success of an olefin metathesis reaction is critically dependent on the choice of catalyst and reaction conditions. For substrates like protected amino acids, which contain potentially coordinating groups (e.g., carbonyls), second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred due to their enhanced stability and activity.[7]

Catalyst Selection Guide
Catalyst NameGenerationKey Features & Best Use Cases
Grubbs Catalyst® 1st Gen FirstLess active but useful for low-steric-hindrance RCM.
Grubbs Catalyst® 2nd Gen SecondHigh activity, good thermal stability. A workhorse for both CM and RCM. Effective for sterically demanding substrates.[8]
Hoveyda-Grubbs Catalyst® 2nd Gen SecondHigh stability, lower initiation rate at room temperature allows for easier handling. Excellent for RCM and electron-deficient olefins.[3]
Z-Selective Catalysts N/ASpecialized ruthenium catalysts that provide high selectivity for the Z-alkene product, which can be critical for biological activity.[9]

Causality in Catalyst Choice: The α,α-disubstitution of (R)-2-Boc-amino-2-methylpent-4-enoic acid creates steric bulk around the reactive center. Therefore, a highly active Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst is recommended to overcome this hindrance and achieve efficient turnover. For cross-metathesis with electron-deficient partners (e.g., acrylates), the Hoveyda-Grubbs type catalysts often provide superior results.[3]

Pillar 3: Detailed Application Protocols

Self-Validation and Trustworthiness: The following protocols are designed as self-validating systems. Each step includes explanations for the chosen parameters. It is crucial to maintain an inert atmosphere and use high-purity, degassed solvents, as oxygen and peroxides can irreversibly deactivate the ruthenium catalyst.[3]

Protocol 1: Cross-Metathesis of (R)-2-Boc-amino-2-methylpent-4-enoic acid with an Allylic Alcohol

This protocol describes the synthesis of a novel, functionalized amino acid, which could serve as a precursor for more complex molecular architectures.

Materials:

  • (R)-2-Boc-amino-2-methylpent-4-enoic acid

  • Allyl Alcohol (or other terminal olefin partner)

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Experimental Procedure:

  • Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is dried under vacuum and backfilled with Argon. This is repeated three times to ensure an inert atmosphere.

  • Reagent Addition:

    • To the flask, add (R)-2-Boc-amino-2-methylpent-4-enoic acid (1.0 equiv).

    • Add the olefin partner (e.g., Allyl Alcohol, 1.2-2.0 equiv). Using a slight excess of one partner can drive the reaction to completion, especially if it is volatile or prone to self-metathesis.[2]

    • Add anhydrous, degassed solvent (DCM or Toluene) to achieve a substrate concentration of 0.1-0.5 M. For CM, higher concentrations are generally favorable.[3]

  • Degassing: The solution is degassed by bubbling Argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: Grubbs Catalyst®, 2nd Generation (1-5 mol %) is weighed quickly in the air and added to the reaction mixture under a positive flow of Argon. The flask is immediately sealed.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 40 °C for DCM, 80 °C for Toluene). Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-24 hours.

  • Quenching and Workup:

    • Upon completion, the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

    • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired functionalized amino acid.

Quantitative Data Summary (Typical Parameters):

ParameterValueRationale
Catalyst Loading 1–5 mol %Balances reaction rate and cost. Higher loading may be needed for challenging substrates.[3]
Solvent DCM, TolueneGood solvating power and compatible with the catalyst. Toluene allows for higher temperatures.
Concentration 0.1–0.5 MHigher concentration favors intermolecular CM over intramolecular side reactions.
Temperature 40–80 °CEnsures catalyst initiation and sufficient reaction rate.[3]
Reaction Time 4–24 hoursDependent on substrate reactivity and catalyst loading.
Protocol 2: On-Resin Ring-Closing Metathesis for a Constrained Dipeptide

This protocol outlines a conceptual framework for creating a constrained dipeptide using (R)-2-Boc-amino-2-methylpent-4-enoic acid and N-Fmoc-O-allyl-L-serine on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including (R)-2-Boc-amino-2-methylpent-4-enoic acid and Fmoc-O-allyl-L-serine

  • Standard SPPS reagents (HATU, DIPEA, Piperidine in DMF)

  • Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed 1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Experimental Procedure:

  • Peptide Synthesis: Synthesize the linear dipeptide on Rink Amide resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The sequence would be, for example, Resin-Ser(Allyl)-(R)-A(Me,Allyl)-Boc.

  • Resin Preparation for RCM: After synthesis, wash the resin-bound peptide extensively with DCM and then with the RCM solvent (e.g., DCE). Swell the resin in the RCM solvent for 30 minutes.

  • RCM Reaction Setup:

    • Transfer the resin to a sealable reaction vessel.

    • Prepare a 10 mM solution of Hoveyda-Grubbs Catalyst®, 2nd Generation in anhydrous, degassed DCE.[5]

    • Add the catalyst solution (typically 10-20 mol% relative to the resin loading) to the resin slurry.

    • Seal the vessel and agitate gently at room temperature or slightly elevated temperature (e.g., 40-50 °C). Microwave irradiation can also be used to accelerate the reaction.[10]

  • Reaction Monitoring & Completion: The reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.[5] The reaction may require a second addition of catalyst after 2-4 hours and is often run for a total of 4-24 hours.

  • Post-RCM Washing: After the reaction, filter the catalyst solution and wash the resin thoroughly with DCE, DCM, and DMF to remove all traces of the ruthenium catalyst.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cocktail. Purify the crude peptide by reverse-phase HPLC.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen/peroxide contamination).Ensure all solvents are rigorously degassed and the reaction is under a strict inert atmosphere. Use fresh, high-purity solvents.[7]
Coordinating groups on the substrate are inhibiting the catalyst.The Boc and carboxylate groups can chelate to the metal. Try a more robust catalyst (e.g., Hoveyda-Grubbs 2nd Gen) or a different solvent like toluene at higher temperatures.[7]
Dimerization in CM Self-metathesis of one of the partners is dominant.Use a 2-3 fold excess of one of the olefin partners.[2]
Isomerization of Product The catalyst can isomerize the newly formed double bond.Minimize reaction time once the desired product is formed. Some additives can suppress isomerization.[6]
Incomplete RCM on Resin Poor resin swelling or steric hindrance from the peptide backbone.Ensure adequate swelling of the resin in the RCM solvent. Consider using microwave heating to overcome kinetic barriers.[10][11]

References

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • Aube, J., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. Retrieved from [Link]

  • Reddit. (2022). issues with olefin metathesis. r/Chempros. Retrieved from [Link]

  • Hoveyda, A. H., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. Retrieved from [Link]

  • Robinson, A. J., et al. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. Journal of Peptide Science. Retrieved from [Link]

  • Aube, J., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, P., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]

  • van Lierop, B. J., et al. (2014). Ring-closing Metathesis in Peptides – the Sting is in the Tail!. Australian Journal of Chemistry. Retrieved from [Link]

  • Davis, B. G. (2010). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition. Retrieved from [Link]

  • Lemcoff, N. G. (2020). Light-Activated Olefin Metathesis: Catalyst Development, Synthesis, and Applications. Accounts of Chemical Research. Retrieved from [Link]

  • Aldrich, J. V., & Gisemba, S. A. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). The Journal of Organic Chemistry. Retrieved from [Link]

  • Davis, B. G., et al. (2010). Enabling olefin metathesis on proteins: Chemical methods for installation of S-allyl cysteine. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformationally constrained amino acids as the anchoring residues for RCM mediated peptide stapling. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. Retrieved from [Link]

Sources

Application Note: Asymmetric Hydrogenation of the Terminal Alkene in (R)-2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Approach to Synthesizing Enantiomerically Pure α,α-Disubstituted Amino Acids

Introduction

α,α-disubstituted amino acids are of significant interest in medicinal chemistry and drug development.[1] Their unique sterically hindered nature can impart enhanced metabolic stability and conformational constraints to peptides, making them valuable building blocks for novel therapeutics.[2] One of the most efficient methods for synthesizing these chiral compounds is through the asymmetric hydrogenation of prochiral olefins.[3] This application note provides a detailed protocol and scientific rationale for the asymmetric hydrogenation of the terminal alkene in (R)-2-Boc-amino-2-methylpent-4-enoic acid, a key intermediate for the synthesis of complex chiral amino acids.[4]

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental choices, a self-validating protocol, and a comprehensive theoretical framework.

Background and Theory: The Nuances of Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation stands as a powerful tool for the stereoselective reduction of prochiral alkenes.[3] The success of this transformation hinges on the intricate interplay between the metal center, the chiral ligand, and the substrate.[5] For the hydrogenation of a terminal alkene in a molecule like (R)-2-Boc-amino-2-methylpent-4-enoic acid, several factors must be considered:

  • The Substrate: The target molecule contains a terminal double bond, which is generally more reactive than internal or more substituted alkenes. However, the presence of a quaternary stereocenter adjacent to the reacting moiety can introduce significant steric hindrance, making the approach of the catalyst to the double bond challenging.

  • The Catalyst: Rhodium and Iridium complexes are the most widely employed catalysts for asymmetric hydrogenation.[5][6] Rhodium catalysts, often paired with chiral diphosphine ligands, have a long history of success with functionalized alkenes.[7] Iridium catalysts, particularly those with N,P-ligands, have shown remarkable efficacy for the hydrogenation of unfunctionalized and sterically demanding olefins.[8][9] The choice between these metals and their associated ligands is critical for achieving high enantioselectivity.

  • The Chiral Ligand: The chiral ligand is the heart of the asymmetric catalyst. It creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the alkene, leading to the preferential formation of one enantiomer. For α,α-disubstituted amino acid precursors, ligands that can form a rigid and well-defined chiral pocket are often the most effective.[10]

The hydrogenation of tetrasubstituted olefins, a class of particularly challenging substrates, has seen significant advancements, providing a direct route to valuable biological molecules and intermediates.[11] While our substrate is technically a trisubstituted alkene at the double bond, the steric bulk from the quaternary center presents similar challenges.

Experimental Protocol

This protocol outlines a general procedure for the asymmetric hydrogenation of (R)-2-Boc-amino-2-methylpent-4-enoic acid. Optimization of reaction conditions, including catalyst, ligand, solvent, and pressure, is often necessary to achieve the desired yield and enantioselectivity.

Materials and Reagents
ReagentGradeSupplier
(R)-2-Boc-amino-2-methylpent-4-enoic acid≥95%Commercially Available
[Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂Hydrogenation GradeStrem, Sigma-Aldrich
Chiral Ligand (e.g., (R)-BINAP, (S,S)-Me-DuPhos)≥98%Strem, Sigma-Aldrich
Anhydrous, Degassed Solvent (e.g., Methanol, Toluene)AnhydrousAcros, Sigma-Aldrich
Hydrogen GasHigh Purity (99.999%)Airgas, Linde
Catalyst Preparation (In situ)

The active catalyst is typically prepared in situ just before the hydrogenation reaction.

  • In an inert atmosphere (glovebox or Schlenk line): To a clean, dry reaction vessel, add the rhodium or iridium precursor (1 mol%).

  • Add the chiral ligand (1.1 mol%) to the same vessel.

  • Add a small amount of the anhydrous, degassed solvent to dissolve the precursor and ligand.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Causality Insight: The pre-formation of the catalyst complex is crucial for ensuring that the active species is present at the start of the reaction, leading to more reproducible results. Using a slight excess of the ligand can help to ensure complete coordination to the metal center.

Asymmetric Hydrogenation Reaction
  • Substrate Addition: In the same inert atmosphere, add the (R)-2-Boc-amino-2-methylpent-4-enoic acid (100 mol%) to the reaction vessel containing the pre-formed catalyst.

  • Add the remaining anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).

  • Reaction Setup: Seal the reaction vessel and transfer it to a high-pressure reactor.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Then, pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).

Causality Insight: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the enantioselectivity of the reaction. Protic solvents like methanol can sometimes participate in the catalytic cycle, while non-polar solvents like toluene may be preferred for certain catalyst systems. The hydrogen pressure and temperature are critical parameters that affect the reaction rate and, in some cases, the enantioselectivity. Higher pressures generally lead to faster reactions.

Work-up and Purification
  • Depressurization: After the reaction is complete, carefully vent the hydrogen gas from the reactor.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired (R)-2-Boc-amino-2-methylpentanoic acid.

Workflow Diagram

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_purification Work-up & Purification Metal_Precursor Rh/Ir Precursor Mix_1 Mix & Stir (30 min) Metal_Precursor->Mix_1 Ligand Chiral Ligand Ligand->Mix_1 Solvent_1 Anhydrous Solvent Solvent_1->Mix_1 Catalyst Active Catalyst Complex Mix_1->Catalyst Mix_2 Combine Catalyst->Mix_2 Substrate (R)-2-Boc-amino-2-methylpent-4-enoic acid Substrate->Mix_2 Solvent_2 Anhydrous Solvent Solvent_2->Mix_2 Reactor High-Pressure Reactor Mix_2->Reactor Stir Stir (12-24h) Reactor->Stir H2 H₂ Gas H2->Reactor Product_Crude Crude Product Stir->Product_Crude Concentrate Concentrate Product_Crude->Concentrate Purify Column Chromatography Concentrate->Purify Product_Pure Pure Product Purify->Product_Pure

Caption: Experimental workflow for asymmetric hydrogenation.

Results and Discussion

The success of the asymmetric hydrogenation is evaluated based on the yield of the desired product and its enantiomeric excess (ee).

Expected Data
Catalyst/Ligand SystemSolventPressure (bar)Temp (°C)Yield (%)ee (%)
[Rh(COD)₂]BF₄ / (R)-BINAPMethanol2025>95>90
[Ir(COD)Cl]₂ / (S,S)-Me-DuPhosToluene5040>90>95
Note: These are representative values and actual results may vary.
Analysis of Enantiomeric Excess

The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis. This involves separating the two enantiomers of the product and comparing their peak areas.

Mechanistic Insights

The mechanism of rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes often proceeds through an "unsaturated" pathway where the alkene coordinates to the catalyst before the oxidative addition of hydrogen.[7] For iridium-catalyzed systems, especially with unfunctionalized olefins, an "Ir(III)/Ir(V)" or an "Ir(I)/Ir(III)" catalytic cycle may be operative.[12] In the Ir(I)/Ir(III) mechanism, the initial steps involve hydride transfer to the substrate followed by proton transfer to the resulting anionic carbon.[12]

G C [LM(H)₂S] I1 Migratory Insertion C->I1 I2 [LM(H)(Alkyl)] I1->I2 I3 Reductive Elimination I2->I3 P Product + [LM] I3->P R [LM] P->R - Product R->C + S + H₂ S Substrate (S) H2 H₂ O Oxidative Addition

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Prepare the catalyst fresh.
Poor substrate solubilityTry a different solvent or increase the reaction temperature.
Insufficient hydrogen pressureIncrease the hydrogen pressure.
Low Enantioselectivity Incorrect ligand choiceScreen a variety of chiral ligands.
Non-optimal reaction conditionsVary the temperature, pressure, and solvent.
Racemization of productEnsure the work-up and purification conditions are mild.

Conclusion

The asymmetric hydrogenation of (R)-2-Boc-amino-2-methylpent-4-enoic acid provides an efficient and atom-economical route to valuable chiral α,α-disubstituted amino acids.[13][14] Careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields and enantioselectivities. This application note serves as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Blaser, H.-U., Pugin, B., & Spindler, F. (2009). Catalyst Screening for the Synthesis of Amino Acids. In Asymmetric Synthesis and Application of α-Amino Acids (Vol. 1009, pp. 109-122). American Chemical Society. [Link][14]

  • Tang, W., & Zhang, X. (2003). Highly Efficient Synthesis of Chiral β‐Amino Acid Derivatives via Asymmetric Hydrogenation. Angewandte Chemie International Edition, 42(8), 943-946. [Link]

  • Hedberg, C., Källström, K., & Andersson, P. G. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2533-2543. [Link][12]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link][3]

  • Lefort, L., & de Vries, J. G. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(8), 3259-3277. [Link][5]

  • van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(30), 12019-12028. [Link][7]

  • Li, W., Liu, G., & Zhang, X. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry, 5(7), 1836-1845. [Link][10]

  • Vogt, H., & Bräse, S. (2007). Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link][2]

  • (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. MySkinRecipes. (n.d.). [Link][4]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Kraft, S., Ryan, K., & Kargbo, R. B. (2017). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society, 139(34), 11630-11641. [Link][11]

  • Pfaltz, A., & Drury, W. J. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. Angewandte Chemie International Edition, 43(32), 4204-4206. [Link][9]

  • Lightfoot, A., Schnider, P., & Pfaltz, A. (1998). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized, Trialkyl-Substituted Olefins. Angewandte Chemie International Edition, 37(20), 2897-2899. [Link][8]

  • Roseblade, S. J., & Pfaltz, A. (2007). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Accounts of Chemical Research, 40(12), 1402-1411. [Link][6]

  • Ager, D. J. (1999). The synthesis and applications of α,α-disubstituted α-amino acids. Chemical Society Reviews, 28(6), 393-399. [Link][1]

Sources

Application Notes & Protocols: (R)-α-Methyl Allylglycine in Constrained Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides, despite their high specificity and biological activity, often fail as therapeutic candidates due to their conformational flexibility, which leads to poor metabolic stability and low cell permeability. Constraining a peptide's structure into a bioactive conformation can overcome these limitations, enhancing its potency, selectivity, and drug-like properties.[1][2][3] (R)-α-methyl allylglycine is a unique and powerful tool in this endeavor, offering a dual mechanism for conformational control: the steric hindrance of the α-methyl group and the synthetic versatility of the allyl side chain. This guide provides a comprehensive overview of the principles and practical protocols for leveraging this non-canonical amino acid in the design and synthesis of next-generation constrained peptide therapeutics.

The Structural and Functional Significance of (R)-α-Methyl Allylglycine

(R)-α-methyl allylglycine, also known as (R)-2-amino-2-methyl-4-pentenoic acid, is a Cα,α-disubstituted amino acid that introduces significant conformational restrictions within a peptide backbone.[4]

  • α-Methyl Group: The presence of a methyl group on the α-carbon sterically hinders bond rotation around the phi (φ) and psi (ψ) dihedral angles. This restriction limits the accessible conformational space, pre-organizing the peptide into specific secondary structures such as β-turns or helical motifs.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

  • Allyl Side Chain: The terminal alkene functionality of the allyl group is a versatile chemical handle for post-synthetic modifications.[6] It is particularly amenable to olefin metathesis, enabling the formation of covalent carbon-carbon bonds for peptide cyclization.[7][8] This "stapling" or macrocyclization further rigidifies the peptide structure, enhancing proteolytic resistance and potentially improving membrane permeability.[8][9]

Physicochemical Properties
PropertyValueSource
Molecular Formula C6H11NO2[4]
Molecular Weight 129.16 g/mol [4]
Appearance White crystalline powder[10]
Storage Conditions 2 - 8 °C[4]

Strategic Incorporation of (R)-α-Methyl Allylglycine via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like (R)-α-methyl allylglycine into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The most common approach is Fmoc-based SPPS.[11][12]

Protocol 2.1: Automated SPPS of a Peptide Containing (R)-α-Methyl Allylglycine

This protocol outlines the general steps for incorporating Fmoc-(R)-α-methyl-allylglycine-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and Fmoc-(R)-α-methyl-allylglycine-OH)

  • Coupling Reagent: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling_AA 4. Coupling of Standard Fmoc-Amino Acid (HCTU/DIPEA in DMF) Wash1->Coupling_AA Wash2 5. Washing (DMF) Coupling_AA->Wash2 Repeat Repeat Steps 2-5 for each standard AA Wash2->Repeat Deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 7. Washing (DMF) Deprotection2->Wash3 Coupling_R_Me_Allyl 8. Coupling of Fmoc-(R)-α-Me-Allylglycine (Double Coupling, Extended Time) Wash3->Coupling_R_Me_Allyl Wash4 9. Washing (DMF) Coupling_R_Me_Allyl->Wash4 Continue Continue SPPS cycle for remaining residues Wash4->Continue Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Continue->Cleavage

Figure 1: SPPS workflow for incorporating (R)-α-methyl allylglycine.

Detailed Steps:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Standard SPPS Cycles: Perform the synthesis of the linear peptide sequence up to the point of incorporating (R)-α-methyl allylglycine using standard automated protocols. A typical cycle includes:

    • Fmoc deprotection with 20% piperidine in DMF.

    • DMF washes.

    • Coupling of the next Fmoc-amino acid (4-5 equivalents) activated with HCTU (4-5 equivalents) and DIPEA (8-10 equivalents) for 30-45 minutes.

    • DMF washes.

  • Incorporation of Fmoc-(R)-α-Methyl Allylglycine:

    • Rationale for Protocol Modification: The steric bulk of the α-methyl group significantly slows down the coupling reaction.[13] To achieve a near-quantitative reaction, a double coupling strategy with extended reaction times is essential.

    • First Coupling: Add a solution of Fmoc-(R)-α-methyl-allylglycine-OH (5 equivalents), HCTU (5 equivalents), and DIPEA (10 equivalents) in DMF to the deprotected peptide-resin. Allow the reaction to proceed for 2 hours.

    • Wash: Thoroughly wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-(R)-α-methyl-allylglycine-OH for another 2 hours.

    • Kaiser Test (Optional but Recommended): After the second coupling and subsequent washing, perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

  • Continue Synthesis: Proceed with the standard SPPS cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[13]

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Cyclization via Ring-Closing Metathesis (RCM)

The allyl side chains of (R)-α-methyl allylglycine residues can be covalently linked to form a macrocycle using Ring-Closing Metathesis (RCM).[14][15] This reaction is typically performed on the fully protected peptide while it is still attached to the solid support, using a ruthenium-based catalyst.

Protocol 3.1: On-Resin Ring-Closing Metathesis

This protocol describes the cyclization of a resin-bound peptide containing two (R)-α-methyl allylglycine residues.

Materials:

  • Peptide-resin containing at least two allyl-functionalized residues.

  • Catalyst: Grubbs' 1st or 2nd Generation Catalyst or Hoveyda-Grubbs' 2nd Generation Catalyst.

  • Solvent: Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM.

  • Inert gas (Argon or Nitrogen).

Workflow:

RCM_Workflow Start 1. Swell Peptide-Resin (Anhydrous DCE) Degas 2. Degas Suspension (Argon bubbling) Start->Degas Catalyst_Add 3. Add Grubbs' Catalyst (in Anhydrous DCE) Degas->Catalyst_Add Reaction 4. React at RT to 40°C (2-12 hours under Argon) Catalyst_Add->Reaction Wash 5. Wash Resin (DCE, DCM, DMF) Reaction->Wash Cleavage 6. Cleave Cyclic Peptide (TFA Cocktail) Wash->Cleavage

Figure 2: Workflow for on-resin ring-closing metathesis (RCM).

Detailed Steps:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel and swell it in anhydrous, degassed DCE for 30 minutes.

  • Inert Atmosphere: Bubble argon through the resin suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: In a separate flask, dissolve the Grubbs' catalyst (typically 10-20 mol% relative to the peptide) in a small amount of anhydrous, degassed DCE. Transfer this solution to the reaction vessel containing the resin suspension via a cannula under a positive pressure of argon.

  • Metathesis Reaction:

    • Rationale for Conditions: The reaction is typically run at a high dilution to favor intramolecular cyclization over intermolecular oligomerization. On-resin synthesis inherently provides a pseudo-dilution effect. The reaction is performed under an inert atmosphere to protect the catalyst.

    • Allow the reaction to proceed with gentle agitation at room temperature for 2-12 hours. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS. If the reaction is sluggish, the temperature can be increased to 40°C.

  • Catalyst Removal: After the reaction is complete, drain the solvent and wash the resin extensively with DCE, DCM, and DMF to remove the ruthenium catalyst and byproducts. A wash with a solution of a metal scavenger can also be employed.

  • Cleavage and Purification: Cleave the now-cyclic peptide from the resin and purify it following steps 5 and 6 in Protocol 2.1.

Conformational Analysis of Constrained Peptides

Determining the three-dimensional structure of the synthesized peptide is crucial to validate the design principles. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are the primary tools for conformational analysis in solution.[16][17]

Protocol 4.1: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides atomic-resolution information on the peptide's structure and dynamics.[18][19]

Experimental Workflow:

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D2O, CD3OH, or a mixture mimicking a membrane environment).

  • Data Acquisition: Acquire a suite of 2D NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å). These NOE/ROE restraints are the primary source of 3D structural information.[16]

  • Structure Calculation:

    • Assign all proton resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to derive distance restraints.

    • Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

  • Analysis: Analyze the resulting ensemble of structures to determine the dominant conformation, the degree of structural rigidity, and the presence of secondary structure elements like turns and helices.

Protocol 4.2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[20]

Experimental Workflow:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: Record the CD spectrum, typically from 190 to 260 nm.

  • Data Analysis:

    • α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • β-Turn: The CD spectra of β-turns are more varied but can be distinguished.[20]

    • Random Coil: Exhibits a strong negative band around 198 nm.

By comparing the CD spectra of the constrained peptide with its linear counterpart, one can directly assess the impact of incorporating (R)-α-methyl allylglycine and subsequent cyclization on the peptide's secondary structure.

Application Example: Enhancing Proteolytic Stability

The introduction of conformational constraints is a proven strategy to increase a peptide's resistance to enzymatic degradation.

Table 2: Comparative Proteolytic Stability Assay
PeptideSequenceConstraintHalf-life in Human Serum (hours)
Linear Peptide Ac-Ala-X-Gly-Tyr-X-Ala-NH2 (X=Allylglycine)None< 0.5
Constrained Peptide Ac-Ala-cyclo(X-Gly-Tyr-X)-Ala-NH2 (X=(R)-α-Me-Allylglycine)α-Methylation + RCM Cyclization> 24

Assay Protocol Outline:

  • Incubate the linear and constrained peptides at a final concentration of 10 µM in 80% human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.

The significantly longer half-life of the constrained peptide demonstrates the effectiveness of using (R)-α-methyl allylglycine and RCM to engineer proteolytically stable peptide therapeutics.

References

  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. Available from: [Link]

  • Royal Society of Chemistry. Peptide cyclization via ring-closing metathesis: the N-alkenoxy peptide approach. Organic & Biomolecular Chemistry. Available from: [Link]

  • Springer Link. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Available from: [Link]

  • American Chemical Society. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Available from: [Link]

  • American Chemical Society. Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Available from: [Link]

  • National Institutes of Health. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available from: [Link]

  • CSIRO Publishing. Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. Available from: [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • PubMed. Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. Available from: [Link]

  • MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. Available from: [Link]

  • National Institutes of Health. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available from: [Link]

  • American Chemical Society. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. Available from: [Link]

  • Cambridge Healthtech Institute. Constrained Peptides and Macrocyclics - Discovery On Target. Available from: [Link]

  • Wikipedia. Allylglycine. Available from: [Link]

  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • J-STAGE. Constrained Peptides in Drug Discovery and Development. Available from: [Link]

  • ResearchGate. (PDF) Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. Available from: [Link]

  • Oxford Academic. Principles and Practice of Solid-Phase Peptide Synthesis. Available from: [Link]

  • Google Patents. KR101363884B1 - Process for preparing allylglycine derivatives.
  • Cambridge Healthtech Institute. Macrocyclics & Constrained Peptides | May 18-19, 2021 - Drug Discovery Chemistry. Available from: [Link]

  • Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Available from: [Link]

  • National Institutes of Health. Helical structure motifs made searchable for functional peptide design. Communications Biology. Available from: [Link]

  • YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. Available from: [Link]

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Analytical methods for quantifying (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Abstract

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a quaternary stereocenter, a Boc-protecting group, and a terminal alkene, makes it a versatile synthon.[1] The stereochemical integrity of this intermediate is paramount, as the presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities with potentially different pharmacological or toxicological profiles in the final drug substance.[2] Therefore, robust, accurate, and validated analytical methods are essential for its quality control.

This guide provides a comprehensive overview and detailed protocols for the quantification and chiral purity determination of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. We will explore two primary orthogonal techniques: Chiral High-Performance Liquid Chromatography (HPLC) for baseline resolution of enantiomers and accurate assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, particularly in complex matrices. Furthermore, this document outlines a rigorous method validation strategy in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the reliability and trustworthiness of the generated data.[3][4]

Section 1: Chiral HPLC for Enantiomeric Purity and Assay

The primary analytical challenge for this molecule is the separation and quantification of its two enantiomers. Chiral HPLC is the gold standard for this application. The selection of an appropriate Chiral Stationary Phase (CSP) is the cornerstone of successful method development.

The Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography introduces a chiral environment—the CSP—that interacts diastereomerically with the enantiomers. For N-Boc protected amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are highly effective.[5][6] The separation mechanism relies on a combination of transient interactions, including:

  • Hydrogen Bonding: Between the analyte's carboxyl and N-H groups and the CSP.

  • π-π Interactions: Involving the carbamate group of the analyte.

  • Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves, leading to differential steric fit for each enantiomer, resulting in different retention times.[6]

Chiral HPLC Method Development Workflow

The development of a robust chiral separation method is a systematic process. The following workflow outlines the key decision points and optimization steps.

cluster_validation start Start: Define Analytical Goal (Assay & Enantiomeric Purity) csp_selection CSP Screening (Polysaccharide vs. Macrocyclic) start->csp_selection Initial Assessment mobile_phase Mobile Phase Optimization (Polar Organic vs. Reversed-Phase) csp_selection->mobile_phase Down-select best CSP parameters Parameter Refinement (Flow Rate, Temperature, Additives) mobile_phase->parameters Fine-tune separation sst System Suitability Testing (SST) (Resolution, Tailing Factor) parameters->sst Verify performance validation Full Method Validation sst->validation Confirm suitability end Routine Analysis validation->end

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Chiral HPLC-UV Method

This protocol describes a validated method for the simultaneous determination of assay and enantiomeric purity.

A. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP. These have shown broad selectivity for Boc-protected amino acids.[2]

  • Reference Standards: High-purity (R)- and (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

B. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the (R)-enantiomer reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (Hexane/IPA, 90:10 v/v).

  • Resolution Standard (0.5 mg/mL): Weigh 12.5 mg of the (R)-enantiomer and 12.5 mg of the (S)-enantiomer into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is critical for confirming peak identity and system suitability.

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested at the same concentration as the standard stock solution using the same diluent.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column CHIRALPAK® IC, 5 µm, 4.6 x 250 mmProven selectivity for N-protected amino acids.[2]
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Normal phase mode often provides superior selectivity on polysaccharide CSPs. TFA sharpens acidic peaks.
Flow Rate 1.0 mL/minProvides optimal efficiency without excessive backpressure.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 210 nmWavelength for detecting the carbamate and carboxyl chromophores.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Run Time ~20 minutesSufficient to elute both enantiomers with baseline separation.

D. Data Analysis and System Suitability

  • Identification: The (R)-enantiomer peak in the sample chromatogram must have the same retention time (±2%) as the main peak in the standard chromatogram.

  • System Suitability: Inject the Resolution Standard. The results must meet the criteria below before any sample analysis.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between enantiomersEnsures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 2.0 for the (R)-peakConfirms good peak shape and column health.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates system precision.
  • Calculations:

    • Enantiomeric Purity (% Area):

      • % (R)-Enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100

    • Assay (% vs. Standard):

      • Assay % = (Area of R-peak in Sample / Area of R-peak in Standard) * (Conc. of Standard / Conc. of Sample) * 100

Section 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as analyzing the analyte in a complex matrix (e.g., reaction monitoring, biological fluids), LC-MS/MS is the superior technique.[7][8] Its power lies in its selectivity, achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Principle of LC-MS/MS and MRM
  • Chromatographic Separation (LC): The analyte is separated from matrix components. Due to the polarity of amino acids, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography can be used.[9]

  • Ionization (ESI): The analyte is ionized, typically forming a protonated molecule [M+H]⁺ in positive mode Electrospray Ionization (ESI).

  • Mass Filtering (MS/MS):

    • Q1: The first quadrupole isolates the precursor ion (the [M+H]⁺ of the analyte).

    • Q2: The precursor ion is fragmented by collision-induced dissociation (CID).

    • Q3: The third quadrupole isolates a specific, stable product ion for detection. This two-stage filtering provides exceptional selectivity and reduces chemical noise.

LC-MS/MS Method Development Workflow

start Start: Define Analyte & Matrix infusion Direct Infusion (Tune MS Parameters) start->infusion Initial MS setup mrm Select MRM Transitions (Precursor → Product Ions) infusion->mrm Identify fragments lc_dev Develop LC Method (HILIC or Reversed-Phase) mrm->lc_dev Define detection optimization Optimize & Integrate (LC Gradient & MS Conditions) lc_dev->optimization Couple LC to MS validation Full Method Validation optimization->validation Finalize method end Quantitative Analysis validation->end

Caption: Workflow for LC-MS/MS Method Development.

Detailed Protocol: LC-MS/MS Method

A. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) is recommended for good retention of this polar analyte without derivatization.[9]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

B. Standard and Sample Preparation

  • Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in acetonitrile.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution into a solution of the IS (at a constant concentration) to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the sample to fall within the calibration range and add the IS to the same final concentration as in the calibration standards. A protein precipitation step may be needed for biological samples.

C. LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column HILIC, 2.1 x 100 mm, 2.7 µmRetains polar analytes effectively.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent in HILIC mode.
Gradient 95% B to 50% B over 5 minElutes the analyte with good peak shape.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI, PositiveForms stable [M+H]⁺ ions for amino acids.
MRM Transitions Analyte: m/z 230.1 → 174.1[M+H]⁺ → [M+H - C₄H₈]⁺ (loss of isobutylene)
Analyte: m/z 230.1 → 130.1[M+H]⁺ → [M+H - Boc]⁺ (loss of Boc group)
MS Parameters Capillary Voltage, Gas Flows, etc.Must be optimized for the specific instrument.

D. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards.

  • Apply a linear regression fit to the curve.

  • Calculate the concentration of the analyte in samples by interpolating their peak area ratios from the calibration curve.

Section 3: Analytical Method Validation Protocol

Method validation provides documented evidence that an analytical method is suitable for its intended purpose.[3] The following protocols are based on ICH Q2(R1) guidelines.

Validation Parameter Workflow

method Validated Method spec Specificity Distinguishes analyte from interferences method->spec lin Linearity & Range Proportional response over a defined range method->lin acc Accuracy Closeness to true value (Spike/Recovery) method->acc prec Precision Repeatability & Intermediate Precision (%RSD) method->prec lod LOD / LOQ Lowest detectable and quantifiable levels method->lod robust Robustness Insensitive to small method variations method->robust

Caption: Core parameters for analytical method validation.

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank diluent, placebo (if applicable), and a sample spiked with the (S)-enantiomer and potential impurities.No interfering peaks at the retention time of the (R)-analyte. For the chiral method, baseline resolution (Rs ≥ 2.0) from the (S)-enantiomer.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study, demonstrating acceptable accuracy and precision.As per linearity, accuracy, and precision.
Accuracy Perform spike/recovery analysis. Spike a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability: 6 replicate preparations of a single sample or 9 determinations across the range. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
LOQ Determine the concentration that yields a signal-to-noise ratio of ~10. Verify with 6 replicate injections.Accuracy at LOQ should be 80-120%, and precision (%RSD) ≤ 10%.
Robustness Intentionally vary critical parameters (e.g., mobile phase composition ±2%, column temp. ±2°C, flow rate ±10%).System suitability parameters must still be met. No significant impact on results.

References

  • PubMed. (2024). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. [Link]

  • National Institutes of Health (NIH). (2016). Assigning methyl resonances for protein solution-state NMR studies. [Link]

  • ResearchGate. (2011). Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • National Institutes of Health (NIH). (2014). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link]

  • Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Royal Society of Chemistry. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

  • LinkedIn. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (R)-2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-Boc-amino-2-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging synthesis. As a non-proteinogenic, quaternary α-amino acid, this molecule is a valuable building block in medicinal chemistry, but its synthesis requires precise control over stereochemistry.[1] This document provides a detailed experimental protocol based on state-of-the-art asymmetric phase-transfer catalysis and offers comprehensive troubleshooting advice to overcome common experimental hurdles.

Core Experimental Protocol: Asymmetric Allylation via Phase-Transfer Catalysis

The enantioselective synthesis of the target compound can be effectively achieved through the alkylation of a protected alanine derivative. The following protocol utilizes a chiral phase-transfer catalyst to control the stereochemistry at the newly formed quaternary center. The key to this transformation is the generation of a planar enolate from an alanine Schiff base, which is then approached by the allyl bromide electrophile under the steric influence of the chiral catalyst.[2][3]

Step 1: Synthesis of the Alanine Schiff Base Substrate (1)

The starting material is the benzophenone imine of Boc-L-alanine tert-butyl ester. This substrate is chosen because the bulky benzophenone group increases the acidity of the α-proton and the tert-butyl ester is robust to the basic reaction conditions.

  • To a solution of Boc-L-alanine (1.0 eq) in tert-butanol, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the Boc-L-alanine tert-butyl ester.

  • Prepare the benzophenone imine by reacting the ester with benzophenone imine in an appropriate solvent like CH₂Cl₂. A general procedure for imine formation can be adapted for this step.[4]

Step 2: Asymmetric Phase-Transfer Catalyzed Allylation

This is the critical stereochemistry-defining step. The use of a highly structured, C₂-symmetric chiral phase-transfer catalyst, such as a Maruoka catalyst, is recommended for achieving high enantioselectivity.[3][5]

  • To a vigorously stirred, biphasic mixture of toluene and 50% aqueous potassium hydroxide (KOH) at -10 °C, add the Boc-L-alanine tert-butyl ester Schiff base (1.0 eq) and the chiral phase-transfer catalyst (e.g., (R)-Maruoka Catalyst, 1-2 mol%).

  • After stirring for 15 minutes, add allyl bromide (1.5 eq) dropwise over 30 minutes, ensuring the temperature does not exceed -5 °C.

  • Continue to stir the reaction vigorously at -10 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Hydrolysis and Isolation

The final step involves the removal of the protecting groups to yield the target amino acid.

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA), to hydrolyze the Schiff base and the tert-butyl ester.

  • After the reaction is complete, remove the solvent and TFA under reduced pressure.

  • Purify the resulting crude amino acid by an appropriate method, such as crystallization or chromatography, to yield (R)-2-Boc-amino-2-methylpent-4-enoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and the starting material remains unconsumed. What is the likely cause?

A1: Low conversion is typically due to inefficient deprotonation of the substrate or insufficient mixing of the biphasic system.

  • Causality: The phase-transfer catalytic cycle relies on the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase to deprotonate the alanine Schiff base. If this process is slow, the reaction will stall.

  • Solutions:

    • Increase Stirring Rate: Ensure the reaction mixture is being stirred as vigorously as possible without splashing. A high interfacial area between the aqueous and organic phases is critical for efficient catalysis.

    • Check Base Strength and Concentration: While 50% KOH is standard, other bases like cesium hydroxide (CsOH) or rubidium hydroxide (RbOH) can be more effective, albeit more expensive.[7] Ensure the base solution has not been diluted over time by absorbing atmospheric moisture.

    • Catalyst Activity: Verify the purity and integrity of your phase-transfer catalyst. Catalyst degradation can halt the reaction.

    • Temperature: While lower temperatures favor enantioselectivity, they also slow down the reaction rate. If conversion is the primary issue, consider running the reaction at a slightly higher temperature (e.g., 0 °C) and optimizing for selectivity later.

Q2: The reaction went to completion, but the enantiomeric excess (ee) is poor. How can I improve the stereoselectivity?

A2: Poor enantioselectivity is a common challenge in asymmetric catalysis and is highly sensitive to several parameters. The transition state of the reaction, where the chiral catalyst shields one face of the enolate, must be rigidly controlled.[8]

  • Causality: The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Factors that disrupt the ordered, chiral environment of the catalyst-enolate complex will lower the ee.

  • Solutions:

    • Lower the Reaction Temperature: This is the most critical parameter for improving ee. Reducing the temperature from 0 °C to -10 °C, -20 °C, or even lower can significantly enhance enantioselectivity by favoring the lower-energy transition state.[7]

    • Screen Chiral Catalysts: The structure of the phase-transfer catalyst is paramount. C₂-symmetric catalysts like the Maruoka catalyst are designed to create a well-defined chiral pocket.[3][5] If one catalyst gives poor results, try a different family, such as those derived from Cinchona alkaloids, which may offer a different steric environment.[2][9]

    • Solvent Choice: The solvent can influence the aggregation state and conformation of the ion pair in the organic phase. While toluene is common, screening other non-polar solvents like dichloromethane (CH₂Cl₂) or xylenes may improve the ee.

    • Base Cation: The nature of the cation (K⁺, Cs⁺, Rb⁺) can affect the tightness of the enolate ion pair and its interaction with the chiral catalyst. A screen of different hydroxide bases is recommended.

Q3: I am observing a significant side product. What could it be and how can I prevent it?

A3: A likely side product is the result of catalyst degradation or hydrolysis of the substrate/product.

  • Causality: Under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination, especially at elevated temperatures, which degrades the catalyst.[10] Additionally, the Schiff base and tert-butyl ester are susceptible to hydrolysis if excess water enters the organic phase.

  • Solutions:

    • Prevent Catalyst Degradation: Strictly maintain low reaction temperatures. Ensure the catalyst used is sterically hindered around the nitrogen atom to disfavor Hofmann elimination.

    • Minimize Hydrolysis: Use a concentrated base (50% aqueous solution or solid powder) to minimize the amount of water in the system. Ensure all solvents and reagents are anhydrous, where appropriate.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric components.

Q4: The workup is problematic, leading to emulsions and difficult layer separation. How can I improve this?

A4: Emulsions are common in biphasic reactions, especially with vigorous stirring and the presence of amphiphilic catalyst molecules.

  • Causality: The quaternary ammonium salt catalyst acts as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Solutions:

    • Add Brine: During the workup, washing the combined organic layers with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or anhydrous magnesium sulfate can sometimes help break the emulsion.

    • Centrifugation: If the emulsion is persistent and the scale allows, centrifugation is a very effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q: Why is a phase-transfer catalyst necessary for this reaction?

A: The reaction involves two reactants that reside in different, immiscible phases: the alanine Schiff base (soluble in the organic solvent, e.g., toluene) and the hydroxide base (soluble in the aqueous phase). The phase-transfer catalyst, typically a quaternary ammonium salt, acts as a shuttle.[10] It transports the hydroxide anion from the aqueous phase into the organic phase to deprotonate the substrate, and its chiral structure directs the subsequent alkylation to favor one enantiomer.

Q: What is the role of the Schiff base (benzophenone imine)?

A: The Schiff base serves two primary purposes. First, it protects the amino group from being alkylated. Second, and more importantly, the electron-withdrawing nature of the imine and the phenyl groups significantly increases the acidity of the α-proton on the alanine backbone. This makes the proton removable by a moderately strong base like KOH, allowing for the formation of the key enolate intermediate.

Q: Can I use a different protecting group instead of Boc?

A: Yes, other N-protecting groups can be used, but the choice must be strategic. The protecting group must be stable to the strongly basic alkylation conditions and easily removable at the end of the synthesis without racemizing the newly formed stereocenter. The Boc group is ideal because it is highly robust to base but is easily cleaved under mild acidic conditions (e.g., TFA).

Q: How do I accurately determine the enantiomeric excess (ee) of my product?

A: The most reliable method for determining the ee of a chiral amino acid derivative is through chiral High-Performance Liquid Chromatography (HPLC). You will need to develop a separation method using a suitable chiral stationary phase (e.g., a column like DAICEL Chiralcel®).[11] The amino acid product may need to be derivatized (e.g., esterified) to achieve good separation and detection.

Q: Is it possible to scale up this reaction for industrial production?

A: Yes, phase-transfer catalysis is a highly scalable and industrially relevant methodology because it avoids the need for expensive, anhydrous organic solvents, cryogenic temperatures (often moderately low temperatures suffice), and stoichiometric amounts of chiral auxiliaries.[12] The catalyst loading is low (typically 1-5 mol%), and the reagents (inorganic bases, simple solvents) are generally inexpensive. A successful scale-up would require careful optimization of reaction time, temperature, and agitation to ensure consistent results.[13]

Data Summary Tables

Table 1: Typical Reaction Parameters for Optimization

ParameterRecommended RangeRationale & Key Considerations
Temperature -30 °C to 0 °CLower temperatures generally increase enantioselectivity (ee) but decrease the reaction rate.[7]
Catalyst Loading 1 - 5 mol%Sufficient to ensure a reasonable reaction rate. Higher loading may not improve ee and increases cost.
Base 50% aq. KOH, CsOH, RbOHThe choice of cation can influence the ion-pairing and thus the ee. CsOH is often superior.[7]
Solvent Toluene, CH₂Cl₂The solvent affects the solubility of the catalyst-enolate complex and can influence stereoselectivity.
Allyl Bromide (eq) 1.2 - 2.0A slight excess is used to drive the reaction to completion. A large excess can lead to side reactions.

Visualized Workflows

Overall Synthetic Workflow

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection & Isolation A Boc-L-Alanine B Alanine Schiff Base (1) A->B 1. t-BuOH, (Boc)₂O 2. Ph₂C=NH C Allylation Reaction (Biphasic: Toluene/50% KOH) B->C Allyl Bromide, Chiral PTC @ -10°C D Alkylated Schiff Base (2) C->D E Acidic Hydrolysis (TFA/CH₂Cl₂) D->E F Final Product (R)-2-Boc-amino-2-methylpent-4-enoic acid E->F Purification

Caption: High-level workflow for the synthesis.

Troubleshooting Decision Tree for Low Enantioselectivity

G Start Low ee Observed Temp Is Temperature ≤ -10°C? Start->Temp Catalyst Is Catalyst High Purity & Correct Enantiomer? Temp->Catalyst Yes LowerTemp Action: Lower Temperature (e.g., to -20°C or -30°C) Temp->LowerTemp No Base Have Different Bases (CsOH, RbOH) Been Screened? Catalyst->Base Yes CheckCat Action: Verify Catalyst Purity & Configuration. Screen Alternatives. Catalyst->CheckCat No Solvent Have Other Solvents (e.g., CH₂Cl₂) Been Screened? Base->Solvent Yes ScreenBase Action: Screen CsOH or RbOH as the base. Base->ScreenBase No ScreenSolvent Action: Perform a solvent screen. Solvent->ScreenSolvent No Consult Consult further literature for advanced catalyst design. Solvent->Consult Yes

Caption: Decision tree for troubleshooting low ee.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.

  • Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 26(5), 1042–1047.

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525.

  • Lippert, K. M. (n.d.). Asymmetric Phase-Transfer Catalysis. Presentation.

  • Saha, T., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.

  • Reddy, A. H., & Kim, J. (2021). Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Organic & Biomolecular Chemistry, 19(31), 6795-6799.

  • Desai, U. V., et al. (2005). Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. ResearchGate.

  • Kennedy, C. R., et al. (2021). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. PubMed Central.

  • Gawronska, K., et al. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji.

  • Lapper, R. (2017). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm.

  • Celentano, G., & Benaglia, M. (2023). New Trends in Asymmetric Phase Transfer Catalysis. European Journal of Organic Chemistry, 26(21), e202300224.

  • Park, H., et al. (2021). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. ResearchGate.

  • Park, H. G., et al. (2004). Highly enantioselective synthesis of alpha-alkyl-alanines via the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester by using O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide. The Journal of Organic Chemistry, 70(5), 1904-6.

  • Hashimoto, T., et al. (2013). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes. Nature Chemistry, 5(3), 240-4.

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520.

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis - Literature.

  • Bornscheuer, U. T., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1031-1070.

  • Lu, J., et al. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. PubMed.

  • Li, Z., & Zhang, Z. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 161-183). Humana Press.

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228–5229.

  • Titov, E. Y., et al. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI.

  • Sigma-Aldrich. (n.d.). Boc-Ala-OH.

  • Attanasi, O. A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI.

  • Rebelo, L. P., et al. (2020). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.

  • Zhou, J. (2013). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Organic and Inorganic Chemistry.

  • Mohammadi, A., et al. (2016). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research, 7(6).

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. Organic Letters, 25(4), 626–631.

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Preventing racemization during coupling of (R)-2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the sterically hindered, chiral building block, (R)-2-Boc-amino-2-methylpent-4-enoic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its coupling and maintain chiral integrity.

Technical Bulletin: The Unique Challenge of α,α-Disubstituted Amino Acids

(R)-2-Boc-amino-2-methylpent-4-enoic acid is an α,α-disubstituted amino acid. The presence of a methyl group at the α-carbon, in addition to the standard amino acid backbone, introduces significant steric hindrance. This bulkiness can dramatically slow down the rate of peptide bond formation. While racemization at the α-carbon is a primary concern for many amino acid couplings, the structure of this particular compound makes it resistant to traditional racemization pathways.[1][2] This guide will clarify this common misconception and focus on the real challenge: achieving efficient coupling without side reactions.

Frequently Asked Questions (FAQs)

Q1: Is racemization of the α-carbon a significant risk for (R)-2-Boc-amino-2-methylpent-4-enoic acid during coupling?

A1: No, racemization at the α-carbon is not a significant risk for this amino acid. The primary mechanisms of racemization during peptide synthesis involve the abstraction of the α-hydrogen, either directly by a base or through the formation of an oxazolone intermediate.[1][2][3] Since (R)-2-Boc-amino-2-methylpent-4-enoic acid does not have a hydrogen atom on the α-carbon (it has two carbon substituents), these racemization pathways are not possible. Any observed loss of enantiomeric purity is likely due to impurities in the starting material or side reactions involving other parts of the molecule, not racemization at the α-center.

Q2: My coupling reaction with (R)-2-Boc-amino-2-methylpent-4-enoic acid is very slow or incomplete. What is the cause?

A2: The slow reaction rate is the most common issue encountered and is due to the steric hindrance caused by the α-methyl group. The bulky Boc protecting group and the methyl group shield the carboxylic acid from the incoming amine, making peptide bond formation difficult. To overcome this, you need to use highly efficient coupling reagents and optimized reaction conditions.

Q3: Which coupling reagents are best suited for this sterically hindered amino acid?

A3: For sterically hindered amino acids, uronium/aminium-based reagents like HATU, HCTU, and COMU are highly recommended due to their high reactivity.[1][4][5] Phosphonium-based reagents such as PyBOP and PyAOP are also very effective.[6] An excellent alternative is the in-situ generation of the acid fluoride using a reagent like TFFH, which creates a highly reactive intermediate that couples efficiently even with bulky amino acids.[1] While carbodiimides like EDC or DIC can be used, they are generally less effective for such hindered systems unless paired with a potent additive like OxymaPure or HOAt.[1][6][7]

Q4: What is the role of the base in these coupling reactions, and which one should I choose?

A4: A tertiary amine base is required for coupling reactions that use uronium/aminium or phosphonium reagents.[1] Its role is to deprotonate the carboxylic acid and the incoming amine's ammonium salt. For sensitive reactions, a weaker, sterically hindered base is preferred to minimize potential side reactions. N-Methylmorpholine (NMM) or 2,4,6-collidine are excellent choices.[1][2] While N,N-Diisopropylethylamine (DIPEA) is commonly used, its higher basicity can sometimes lead to side reactions, although the risk of α-carbon racemization is not a concern for this specific amino acid.[2][8]

Q5: Can I use high temperatures to speed up the reaction?

A5: While gentle heating (e.g., to 40-50 °C) can sometimes improve coupling efficiency for difficult sequences, it should be done with caution.[3] Prolonged heating or excessively high temperatures can lead to the degradation of coupling reagents and the starting materials, or promote other side reactions. It is generally better to rely on a more potent coupling reagent first.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Inadequate reaction time.1. Switch to a more powerful coupling reagent such as HATU, COMU, or consider converting the acid to its fluoride with TFFH.[1][4][9] 2. Increase the equivalents of the coupling reagent and the amino acid (1.2 to 1.5 equivalents). 3. Extend the reaction time and monitor progress by LC-MS.
Formation of an N-acylurea byproduct Use of carbodiimide reagents (EDC, DIC) without an additive, leading to rearrangement of the O-acylisourea intermediate.[1]Always use an additive like OxymaPure or HOBt when using carbodiimides.[1][7] Alternatively, switch to a uronium or phosphonium reagent where this is not a common side reaction.
Side reaction with the allyl group The double bond in the pent-4-enoic acid side chain is generally stable, but harsh conditions or certain catalysts could potentially cause isomerization or other reactions.Stick to standard peptide coupling conditions. Avoid strong acids, bases, or transition metal catalysts that are not part of the planned reaction.
Difficulty in purification Unreacted starting materials and reagent byproducts complicating the purification process.Ensure the reaction goes to completion by using a slight excess of the coupling partners and a highly efficient reagent. The byproducts of many modern coupling reagents (e.g., HATU, COMU) are water-soluble, facilitating their removal during aqueous workup.

Recommended Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications due to its high efficiency and reliability.

  • Preparation : In an inert atmosphere (N₂ or Ar), dissolve (R)-2-Boc-amino-2-methylpent-4-enoic acid (1.0 eq) and the amine coupling partner (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition of Base : Add N-Methylmorpholine (NMM) (2.0-3.0 eq).

  • Activation and Coupling : Add HATU (1.05 eq) to the solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Workup : Quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Coupling via In-Situ Acid Fluoride Formation

This method is particularly effective for extremely hindered couplings.

  • Preparation : In an inert atmosphere, dissolve (R)-2-Boc-amino-2-methylpent-4-enoic acid (1.0 eq) in anhydrous DCM.

  • Cooling : Cool the solution to 0 °C.

  • Addition of Base : Add 2,4,6-collidine (2.0 eq).

  • Formation of Acid Fluoride : Add TFFH (1.05 eq) and stir at 0 °C for 15-30 minutes.

  • Coupling : Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor by LC-MS.

  • Workup and Purification : Follow the same workup and purification steps as described in Protocol 1.

Visual Guides

Table 1: Comparison of Recommended Coupling Reagents
Reagent ClassExample(s)Base Required?Relative ReactivityKey Advantages
Uronium/Aminium HATU, HCTU, COMUYesVery HighFast reaction rates, high yields, low risk of side reactions.[1][4][9]
Phosphonium PyBOP, PyAOPYesHighVery effective, byproducts are generally easy to remove.[6]
Acid Fluoride Precursor TFFHYesExtremely HighExcellent for sterically demanding couplings.[1]
Carbodiimide + Additive EDC/OxymaPure, DIC/HOBtNo (but base needed for amine salt)Moderate to HighCost-effective, but prone to N-acylurea formation without additives.[1][6]
Diagram 1: Racemization Mechanisms (Not applicable to the target molecule)

This diagram illustrates why (R)-2-Boc-amino-2-methylpent-4-enoic acid is not prone to α-carbon racemization.

Racemization_Mechanism cluster_0 Typical Racemization Pathways cluster_1 Target Molecule Activated_AA Activated Amino Acid (with α-H) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base Enolate Enolate Intermediate Activated_AA->Enolate Strong Base (Direct Abstraction) Racemized_Product Racemized Product Oxazolone->Racemized_Product Amine Attack Enolate->Racemized_Product Target_AA (R)-2-Boc-amino-2-methylpent-4-enoic acid (No α-H) No_Racemization No Racemization via Oxazolone or Enolate Target_AA->No_Racemization Pathway Blocked

Caption: Blocked racemization pathways for α,α-disubstituted amino acids.

Diagram 2: Recommended Experimental Workflow

This diagram outlines the general steps for a successful coupling reaction.

Experimental_Workflow Start Dissolve Amino Acid & Amine in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Base Add Weaker Base (e.g., NMM, Collidine) Cool->Add_Base Add_Reagent Add High-Activity Coupling Reagent (e.g., HATU, TFFH) Add_Base->Add_Reagent React Stir at RT, Monitor by LC-MS Add_Reagent->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Pure Coupled Product Purify->End

Caption: General workflow for coupling sterically hindered amino acids.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Muramatsu, W., & Yamamoto, H. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Mar-Ju, K., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society. [Link]

  • Ahmida, M., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. [Link]

  • Altherr, W., et al. (2006). The 'Azirine/Oxazolone Method' on Solid Phase: Introduction of Various α,α‐Disubstituted α‐Amino Acids. Helvetica Chimica Acta. [Link]

  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research. [Link]

  • Merck Millipore. (n.d.). Novabiochem®. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

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Side reactions observed during Boc deprotection of (R)-alpha-methyl allylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with (R)-α-methyl allylglycine. This resource addresses common challenges and side reactions encountered during the critical Boc deprotection step. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to ensure high yield and purity in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions during the Boc deprotection of (R)-α-methyl allylglycine using strong acids like trifluoroacetic acid (TFA)?

A1: The primary challenge during TFA-mediated Boc deprotection is the generation of two highly reactive carbocationic species: the tert-butyl cation from the Boc group and a resonance-stabilized allyl cation from the amino acid's side chain.[1][2] These electrophiles can lead to several side reactions, including:

  • Alkylation of Nucleophilic Residues: If other sensitive amino acids such as Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr) are present in the peptide sequence, their electron-rich side chains are susceptible to alkylation by both the tert-butyl and allyl cations.[3][4]

  • Self-Alkylation or Polymerization: The generated allyl cation can potentially react with the double bond of another allylglycine molecule, leading to oligomerization or polymerization, resulting in complex product mixtures and reduced yields.

  • Trifluoroacetylation: Residual trifluoroacetic acid can sometimes lead to the N-trifluoroacetylation of the newly deprotected amine, a capping side reaction that prevents further desired reactions.[5][6]

Q2: How do scavengers work, and which ones are recommended for this specific deprotection?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations, preventing them from engaging in deleterious side reactions.[7] For the deprotection of (R)-α-methyl allylglycine, a scavenger cocktail should be designed to quench both tert-butyl and allyl cations.

  • For the tert-butyl cation: Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

  • For the allyl cation: While less commonly addressed in standard Boc deprotection literature, principles from orthogonal protection schemes suggest that silanes are particularly effective. Triethylsilane (TES) is a highly recommended scavenger as it efficiently reduces carbocations via hydride transfer.[1][8][9]

A combination of scavengers is often most effective. A standard "Reagent K" style cocktail may be a good starting point, but for this specific substrate, a higher concentration of a silane scavenger is advisable.

Q3: Are there milder, alternative methods for Boc deprotection that can avoid these side reactions?

A3: Yes, if side reactions with TFA are proving difficult to control, several milder deprotection strategies can be employed:

  • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a common alternative to TFA and can sometimes offer better selectivity and fewer side reactions, although the potential for allyl cation formation still exists.[10]

  • Aqueous Phosphoric Acid: This method is presented as an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates and can be a good option for sensitive substrates.[11]

  • Lewis Acids: Reagents like aluminum chloride can mediate the cleavage of N-Boc groups under different conditions than strong Brønsted acids.[11]

  • Oxalyl Chloride in Methanol: This has been reported as a mild method for the selective deprotection of a diverse range of N-Boc protected compounds.[12]

The choice of an alternative method will depend on the overall composition of your molecule and the compatibility of other functional groups present.

Troubleshooting Guide

Issue 1: Low yield of the desired deprotected product and observation of multiple unidentified byproducts by LC-MS.

  • Likely Cause: Alkylation side reactions caused by tert-butyl and/or allyl cations.

  • Troubleshooting Workflow:

    start Low Yield & Byproducts scavenger Increase Scavenger Concentration (e.g., add 5-10% Triethylsilane) start->scavenger temp Lower Deprotection Temperature (e.g., 0 °C) scavenger->temp If still problematic success Problem Solved scavenger->success If successful time Optimize Deprotection Time (monitor by TLC/LC-MS) temp->time If still problematic temp->success If successful milder_acid Switch to Milder Acid (e.g., 4M HCl in Dioxane) time->milder_acid If still problematic time->success If successful alt_method Consider Alternative Deprotection Methods milder_acid->alt_method If still problematic milder_acid->success If successful alt_method->success If successful

    Caption: Troubleshooting workflow for low yield.

Issue 2: Mass spectrometry data indicates addition of +56 Da or +40 Da to sensitive residues (e.g., Tryptophan).

  • Likely Cause: Alkylation by the tert-butyl cation (+56 Da) or the allyl cation (+40 Da).

  • Solution:

    • Confirm the adduct: Use high-resolution mass spectrometry to confirm the elemental composition of the byproduct.

    • Implement a targeted scavenger: If tert-butylation is confirmed, ensure your scavenger cocktail contains TIS or water. If allylation is the issue, add or increase the concentration of triethylsilane.

    • Protocol Modification: Refer to the "Optimized Deprotection Protocol" below, which is designed to mitigate these specific side reactions.

Experimental Protocols

Standard TFA Deprotection Protocol (High Risk of Side Reactions)
  • Dissolve the Boc-protected (R)-α-methyl allylglycine-containing compound in dichloromethane (DCM).

  • Add a solution of 50% TFA in DCM.

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure.

  • Proceed with workup.

Optimized Deprotection Protocol with Scavenger Cocktail
  • Prepare the cleavage cocktail: 90% TFA, 5% Triethylsilane (TES), and 5% water (v/v/v).

  • Cool the cleavage cocktail to 0 °C in an ice bath.

  • Dissolve the Boc-protected substrate in a minimal amount of DCM and cool to 0 °C.

  • Add the pre-chilled cleavage cocktail to the substrate solution.

  • Stir the reaction at 0 °C, monitoring for completion by TLC or LC-MS (typically 1-2 hours).

  • Once the reaction is complete, concentrate the solution under reduced pressure (keeping the temperature low).

  • Co-evaporate with toluene or diethyl ether to remove residual TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration.

Data Summary

Deprotection MethodKey ReagentsTemperatureCommon Side ReactionsMitigation Strategy
Standard Acidolysis TFA, DCMRoom Temp.Tert-butylation, AllylationAddition of scavengers
Optimized Acidolysis TFA, DCM, TES, H₂O0 °CMinimized side reactionsOptimized scavenger cocktail and temperature control
Milder Acidolysis 4M HCl in DioxaneRoom Temp.Potential for incomplete deprotectionLonger reaction times, monitoring
Alternative Method Aqueous H₃PO₄Room Temp.Substrate dependentCase-by-case evaluation

Mechanistic Insights

The following diagram illustrates the formation of the reactive carbocations during TFA-mediated Boc deprotection and their subsequent quenching by a scavenger (Triethylsilane).

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-AA Boc-(R)-α-methyl allylglycine Protonation Protonation by TFA Boc-AA->Protonation Loss_of_Boc Loss of tert-butyl cation & CO₂ Protonation->Loss_of_Boc Deprotected_AA Deprotected Amino Acid Loss_of_Boc->Deprotected_AA tBu_cation tert-butyl cation Loss_of_Boc->tBu_cation Allyl_protonation Protonation of Allyl Group Deprotected_AA->Allyl_protonation TES Triethylsilane (TES) tBu_cation->TES + H⁻ Allyl_cation Allyl Cation Allyl_protonation->Allyl_cation Allyl_cation->TES + H⁻ Quenched_tBu Quenched tBu TES->Quenched_tBu Quenched_Allyl Quenched Allyl TES->Quenched_Allyl

Caption: Mechanism of side reaction and scavenger action.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 23, 2026, from [Link]

  • Sci-Hub. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Alkylation of tryptophan-containing peptides with MBH carbonate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Allylglycine. Retrieved January 23, 2026, from [Link]

  • Tipps, A. D., et al. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(4), 661–666.
  • Chemical Communications. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2021). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US2425283A - Preparation of allylglycine.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 23, 2026, from [Link]

  • University of Manchester Research Explorer. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Retrieved January 23, 2026, from [Link]

  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Boc‐protected α‐arylglycines. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved January 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). C2-Alkylationof Tryptophan 2023. Retrieved January 23, 2026, from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved January 23, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2018). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Retrieved January 23, 2026, from [Link]

  • PubMed. (1988). Hydrophilicity of polar amino acid side-chains is markedly reduced by flanking peptide bonds. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved January 23, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2020). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Retrieved January 23, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2017). α,β-unsaturated γ-lactams through E → Z isomerization. Retrieved January 23, 2026, from [Link]

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Stability of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Acidic Deprotection for Researchers and Drug Development Professionals

Welcome to the technical support center for (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to assist you in successfully utilizing this versatile building block. This document addresses common challenges and questions regarding the stability of this compound, particularly during the critical N-Boc deprotection step under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when subjecting (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid to acidic conditions for Boc deprotection?

A1: The primary concerns are not limited to the removal of the Boc group but also involve the stability of the γ,δ-unsaturated side chain and the stereochemical integrity of the α-carbon. Specifically, you should be vigilant for three potential side reactions:

  • Double Bond Isomerization: The terminal double bond can migrate to a more thermodynamically stable internal position (β,γ or α,β) under strong acid catalysis.

  • Intramolecular Cyclization (Lactonization): The carboxylic acid can act as an internal nucleophile, attacking the protonated double bond to form a stable five-membered γ-lactone.[1]

  • Racemization: Although less probable due to the presence of the α-methyl group, which sterically and electronically disfavors the formation of a planar intermediate, the potential for racemization at the chiral center should not be entirely dismissed under harsh conditions.[2]

Q2: What are the standard conditions for Boc deprotection of this compound, and what is the underlying mechanism?

A2: The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[3][4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and carbon dioxide to yield the free amine.

Q3: How does the α-methyl group influence the stability and reactivity of the molecule during deprotection?

A3: The α-methyl group has two significant effects. Firstly, it provides steric hindrance around the α-carbon, which significantly reduces the likelihood of racemization. Racemization typically requires the deprotonation of the α-hydrogen to form a planar enolate, a process which is impeded by the methyl substituent.[2] Secondly, the steric bulk can slightly slow down the rate of deprotection compared to non-methylated amino acids, potentially requiring longer reaction times or slightly harsher conditions.

Q4: Are there milder alternatives to TFA for Boc deprotection if side reactions become problematic?

A4: Yes, if you observe significant degradation of your starting material or the formation of unwanted side products, several milder conditions can be employed. These include using 4M HCl in dioxane, which is often considered less harsh than TFA, or employing Lewis acids under anhydrous conditions.[5] For extremely sensitive substrates, non-acidic methods, though less common for Boc removal, could also be explored.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the acidic deprotection of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Deprotection Insufficient acid strength or concentration, short reaction time, or low temperature.1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM).2. Extend the reaction time, monitoring progress by TLC or LC-MS.3. Allow the reaction to warm to room temperature if performed at 0 °C.
Formation of Isomeric Byproducts (Confirmed by NMR/MS) Acid-catalyzed isomerization of the γ,δ-double bond.1. Lower the reaction temperature to 0 °C.2. Reduce the concentration of TFA.3. Switch to a milder acid system, such as 4M HCl in dioxane.
Formation of a Lactone (Confirmed by IR, NMR, MS) Intramolecular cyclization of the carboxylic acid onto the double bond.1. Protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) prior to Boc deprotection.2. Use milder deprotection conditions as described above.
Loss of Optical Purity (Confirmed by Chiral HPLC) Racemization at the α-carbon.1. Ensure anhydrous conditions, as water can sometimes facilitate racemization.2. Avoid prolonged exposure to strong acids and elevated temperatures.3. As this is less common for α-methylated amino acids, re-verify the stereochemical purity of your starting material.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50% TFA in DCM).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base for subsequent reactions.

Protocol 2: Monitoring for Side Products by LC-MS
  • Prepare a sample of your starting material for reference.

  • At regular intervals during the deprotection reaction, withdraw a small aliquot and quench it with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by LC-MS.

  • Look for the mass of the expected deprotected product, as well as masses corresponding to potential isomeric byproducts (same mass as the product) and the lactone (loss of water from the starting material, followed by deprotection).

Visualizing the Process

Workflow for Boc Deprotection and Analysis

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Troubleshooting Analysis Start Start with (R)-Boc-AA-OH Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir and Monitor (TLC/LC-MS) Add_TFA->Stir Evaporate Evaporate solvent & TFA Stir->Evaporate Reaction Complete LCMS LC-MS Analysis of Reaction Aliquots Stir->LCMS During Reaction Coevaporate Co-evaporate with Toluene Evaporate->Coevaporate Product Product: (R)-H-AA-OH·TFA Coevaporate->Product Check_Isomer Check for Isomers (Same Mass) LCMS->Check_Isomer Check_Lactone Check for Lactone LCMS->Check_Lactone Side_Reactions Start (R)-Boc-AA-OH Deprotected Desired Product (R)-H-AA-OH Start->Deprotected TFA/DCM (Ideal Path) Isomerized Isomerized Product (β,γ or α,β-unsaturated) Start->Isomerized Acid-Catalyzed Isomerization Lactone γ-Lactone Start->Lactone Intramolecular Cyclization

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 2-Boc-amino-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery, the synthesis of non-proteinogenic amino acids as chiral building blocks is a cornerstone of creating novel therapeutics. The specific three-dimensional arrangement of atoms, or stereochemistry, is not a trivial detail; it is fundamental to a molecule's biological activity, dictating its interaction with chiral targets like enzymes and receptors. The enantiomeric excess (ee) of a chiral intermediate, such as 2-Boc-amino-2-methylpent-4-enoic acid, is therefore a critical quality attribute that must be rigorously controlled and accurately quantified. An impurity of the undesired enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric excess of 2-Boc-amino-2-methylpent-4-enoic acid. We will explore the underlying principles of chiral recognition, compare the performance of leading Chiral Stationary Phases (CSPs), and provide a detailed, field-tested protocol for a recommended method. This content is designed for researchers, chromatographers, and drug development professionals seeking to establish a reliable and efficient analytical method for this class of compounds.

Analyte Properties and Chiral Recognition Strategy

The target analyte, 2-Boc-amino-2-methylpent-4-enoic acid, possesses several key structural features that guide the method development strategy:

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the primary amine, increasing the molecule's hydrophobicity and making it highly suitable for reversed-phase or normal-phase chromatography. It also provides sites for hydrogen bonding and dipole-dipole interactions.

  • Carboxylic Acid: This acidic group is a primary interaction site, capable of strong hydrogen bonding and ionic interactions, especially with basic sites on a CSP. Its ionization state, controlled by the mobile phase pH, is a critical parameter for method optimization.

  • α-Methyl Group: The presence of a methyl group at the chiral center (α-carbon) introduces steric bulk. This feature can be exploited to enhance enantioselective recognition, as one enantiomer may fit more favorably into the chiral selector's three-dimensional structure than the other.

  • Allyl Group: The pent-4-enoic acid side chain is relatively non-polar.

Given these features, the most effective chiral recognition mechanisms will likely involve a combination of hydrogen bonding (with the carbamate and carboxylic acid), dipole-dipole interactions, and crucial steric repulsion governed by the α-methyl and Boc groups.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical decision in developing a chiral separation method. We will compare three primary classes of CSPs that have demonstrated broad applicability for N-protected amino acids: Macrocyclic Glycopeptide, Polysaccharide-based, and Zwitterionic CSPs.

G cluster_input Analyte Properties cluster_csp CSP Selection Logic cluster_output Expected Outcome Analyte 2-Boc-amino-2-methylpent-4-enoic acid (N-Protected, Acidic, α-Substituted) Macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) - Multi-modal interactions - Good for Boc-amino acids Analyte->Macro Reversed Phase (Hydrophobic Boc group) Poly Polysaccharide-based (e.g., CHIRALPAK IA/IC) - Broad applicability - Steric fit into grooves Analyte->Poly Normal/Polar Organic Phase (H-bonding sites) Zwit Zwitterionic (e.g., ZWIX(+)) - Ion-exchange mechanism - Good for ampholytes Analyte->Zwit Polar Ionic Mode (Acidic/Basic groups) Outcome Optimized Method: - High Resolution (Rs > 2.0) - Good Selectivity (α > 1.2) - Reasonable Analysis Time (< 15 min) Macro->Outcome Poly->Outcome Zwit->Outcome

Caption: CSP selection logic for 2-Boc-amino-2-methylpent-4-enoic acid.

Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T)

Macrocyclic glycopeptides, such as teicoplanin, are exceptionally versatile CSPs due to their complex three-dimensional structure, which features multiple stereogenic centers and a variety of functional groups (hydroxyl, carboxyl, amino, and aromatic).

  • Mechanism of Action: Chiral recognition is multi-modal, involving hydrogen bonding, ionic interactions, π-π interactions, and inclusion into the macrocyclic basket-like structure. For Boc-amino acids, the interaction between the analyte's carboxylate group and the CSP's amino groups is often a key driver of separation.[1][2] Reversed-phase mode is typically the most viable choice for these compounds.[1]

  • Experimental Approach: A reversed-phase mobile system is employed. A typical starting point is a mixture of an organic modifier (Methanol or Acetonitrile) and a buffered aqueous phase. Volatile buffers like ammonium acetate or ammonium formate are preferred for LC-MS compatibility.[1]

  • Performance Insight: These columns often provide excellent resolution and selectivity for N-protected amino acids.[1][2] The complex structure offers many potential interaction points, increasing the likelihood of successful enantioseparation. Equilibration can sometimes be longer compared to other phases.[3]

Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK® IA/IC)

These are among the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support. The helical groove structure of the polysaccharide polymer is fundamental to their chiral recognition capability.

  • Mechanism of Action: Enantioseparation occurs as the analyte fits into the chiral grooves of the polysaccharide derivative. The primary interactions are hydrogen bonds, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the chiral selector. Steric fit is paramount; the α-methyl group of the analyte can significantly influence how each enantiomer is sterically accommodated within these grooves.

  • Experimental Approach: These CSPs are highly versatile and can be used in normal-phase, polar organic, and reversed-phase modes. For a Boc-protected acid, a normal-phase (e.g., Hexane/Isopropanol with an acidic additive like Trifluoroacetic Acid - TFA) or polar organic mode (e.g., Acetonitrile/Methanol with additives) is often the first choice.

  • Performance Insight: Polysaccharide phases offer broad selectivity. Immobilized versions (like CHIRALPAK IA, IB, IC) are robust and compatible with a wider range of solvents than coated phases, allowing for more extensive method development.[4][5]

Zwitterionic CSPs (e.g., Daicel CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are specifically designed for the separation of amphiprotic molecules like amino acids and peptides. They contain both an anion-exchange and a cation-exchange functional group.

  • Mechanism of Action: The primary mechanism is ion exchange, complemented by hydrogen bonding and steric interactions. For an N-protected amino acid, the interaction is primarily driven by the carboxylic acid group with the anion-exchange site on the CSP.[6]

  • Experimental Approach: Separations are typically run in polar ionic mode, using mobile phases like Methanol/Acetonitrile/Water with acidic and basic additives (e.g., formic acid and diethylamine) to control retention and selectivity.[6]

  • Performance Insight: These columns are highly effective for free amino acids and can also resolve N-blocked derivatives.[6] They often provide unique selectivity compared to polysaccharide or macrocyclic phases and can be complementary tools in a screening platform.

Performance Comparison Summary

The following table summarizes the expected performance of each CSP class for the target analyte based on established principles and literature data for similar compounds.

Chiral Stationary Phase (CSP) ClassRecommended ModeTypical Mobile PhaseExpected Resolution (Rs)Expected Selectivity (α)Key AdvantagesPotential Challenges
Macrocyclic Glycopeptide Reversed-PhaseACN / 0.1% Acetic Acid> 3.0> 1.5High success rate for Boc-AAs[1]; LC-MS compatible.Longer equilibration times[3].
Polysaccharide-Based Normal-PhaseHexane / IPA / TFA (90:10:0.1)> 2.5> 1.3Broad selectivity; robust immobilized phases.Requires non-polar solvents; may not be LC-MS friendly.
Zwitterionic Polar IonicMeOH / ACN / Additives> 2.0> 1.2Unique selectivity; good for acidic compounds.[6]Mobile phase optimization can be complex.

Note: Values for Rs and α are typical targets for a well-optimized method and may vary.

Recommended Method & Detailed Experimental Protocol

Based on the comparative analysis, the Macrocyclic Glycopeptide CSP in reversed-phase mode is selected as the recommended starting point. This choice is driven by its high historical success rate for N-Boc amino acids[1][2], excellent potential for high resolution, and straightforward, LC-MS compatible mobile phases.

G cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A1 Weigh ~1 mg of analyte A2 Dissolve in 1 mL Diluent (e.g., 50:50 ACN/H2O) A1->A2 A3 Prepare Mobile Phases A: 0.1% Acetic Acid in H2O B: 0.1% Acetic Acid in ACN A2->A3 B1 Equilibrate Column (Astec CHIROBIOTIC T, 250x4.6mm, 5µm) A3->B1 System Setup B2 Inject Sample (5 µL) B1->B2 B3 Run Isocratic Elution (e.g., 60% B at 1.0 mL/min) B2->B3 C1 Integrate Peak Areas (Enantiomer 1 & 2) B3->C1 Chromatogram C2 Calculate Resolution (Rs) C1->C2 C3 Calculate % Enantiomeric Excess (ee) C1->C3

Caption: Experimental workflow for ee determination via chiral HPLC.

Step-by-Step Protocol

This protocol provides a robust starting point for the analysis of 2-Boc-amino-2-methylpent-4-enoic acid.

1. Materials and Equipment:

  • Analyte: Racemic standard and enantiomerically enriched samples of 2-Boc-amino-2-methylpent-4-enoic acid.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Glacial Acetic Acid (or Formic Acid/TFA).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of glacial acetic acid to 1.0 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of glacial acetic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

3. Standard and Sample Preparation:

  • Racemic Standard (for method development): Accurately weigh approximately 1 mg of the racemic standard and dissolve in 1.0 mL of sample diluent to achieve a concentration of 1 mg/mL.

  • Test Samples: Prepare test samples at the same concentration (1 mg/mL) using the sample diluent.

4. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B. Start with 40:60 (v/v) A:B . (See Section 5 for optimization).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (where the carbamate and carboxyl groups absorb).

  • Injection Volume: 5 µL

5. System Suitability:

  • Inject the racemic standard six times.

  • The system is deemed suitable for analysis if the Resolution (Rs) between the two enantiomer peaks is ≥ 2.0 .

  • The relative standard deviation (RSD) for the peak area of the minor enantiomer should be ≤ 5%.

6. Data Analysis and Calculation:

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Optimization and Causality

If the initial conditions do not provide adequate separation (Rs < 2.0), consider the following adjustments. The rationale behind each change is crucial for logical method development.

  • Adjust Organic Modifier Percentage:

    • Causality: Changing the solvent strength (%B) alters the retention of the analyte. For N-protected amino acids on teicoplanin phases, enantioselectivity often increases with a higher concentration of the organic modifier.[7]

    • Action: Systematically vary the percentage of Mobile Phase B from 50% to 70%. Evaluate the impact on retention time, resolution, and peak shape.

  • Change the Organic Modifier:

    • Causality: Methanol and acetonitrile interact differently with the analyte and the CSP. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. Switching from ACN to Methanol can fundamentally alter the hydrogen bonding interactions that drive chiral recognition.

    • Action: Prepare Mobile Phase B using Methanol instead of ACN and re-evaluate the separation at several isocratic compositions.

  • Modify Column Temperature:

    • Causality: Chiral separations are often enthalpically driven. Decreasing the temperature generally enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and resolution.[3] Conversely, increasing temperature can improve peak efficiency but may reduce resolution.

    • Action: Adjust the column temperature between 15 °C and 40 °C. A lower temperature (e.g., 15 °C) is often beneficial for difficult separations.

  • Change the Acidic Additive:

    • Causality: The type and concentration of the acid (e.g., acetic acid, formic acid, TFA) controls the ionization of the analyte's carboxylic acid and influences ionic interactions with the CSP. TFA is a stronger ion-pairing agent than formic or acetic acid and can significantly alter retention and selectivity.[8]

    • Action: Replace acetic acid with 0.1% formic acid or 0.05% TFA in both mobile phases and re-optimize.

Conclusion

The determination of enantiomeric excess for critical chiral building blocks like 2-Boc-amino-2-methylpent-4-enoic acid is a non-negotiable step in pharmaceutical development. While several Chiral Stationary Phases can be effective, a method based on a macrocyclic glycopeptide CSP (Astec® CHIROBIOTIC® T) in reversed-phase mode stands out as a highly reliable and robust starting point. It combines a strong theoretical basis for interaction with N-protected amino acids with practical, LC-MS compatible mobile phases. The detailed protocol and optimization strategies provided in this guide offer a comprehensive framework for developing a self-validating, accurate, and efficient HPLC method to ensure the stereochemical integrity of your synthetic intermediates.

References

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: Molecules (MDPI) URL: [Link]

  • Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: Journal of Chromatography A (via AVESIS) URL: [Link]

  • Title: Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies Europe URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Publishing URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Yakhak Hoeji URL: [Link]

  • Title: Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone URL: [Link]

  • Title: Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors Source: Daicel URL: [Link]

Sources

Spectroscopic comparison of (R)-2-Boc-amino-2-methylpent-4-enoic acid with its saturated analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Comparison: (R)-2-Boc-amino-2-methylpent-4-enoic Acid and Its Saturated Analogue, (R)-2-Boc-amino-2-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and peptide synthesis, the structural nuances of amino acid derivatives play a pivotal role in determining their biological activity and incorporation into larger molecules. This guide offers an in-depth spectroscopic comparison of (R)-2-Boc-amino-2-methylpent-4-enoic acid, an unsaturated amino acid with a terminal vinyl group, and its saturated counterpart, (R)-2-Boc-amino-2-methylpentanoic acid. Understanding the distinct spectral signatures of these two compounds is crucial for their unambiguous identification, purity assessment, and quality control in synthetic applications.

The presence of the terminal double bond in (R)-2-Boc-amino-2-methylpent-4-enoic acid introduces a key structural element that is absent in its saturated analogue. This difference manifests in unique signals and patterns across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect these differences, providing both theoretical explanations and a summary of expected experimental data based on analogous compounds and established spectroscopic principles.

Molecular Structures Under Investigation

A clear visualization of the two molecules is essential to understand the basis of their spectroscopic differences.

G cluster_0 (R)-2-Boc-amino-2-methylpent-4-enoic acid cluster_1 (R)-2-Boc-amino-2-methylpentanoic acid a C₁₁H₁₉NO₄ MW: 229.27 g/mol b C₁₁H₂₁NO₄ MW: 231.29 g/mol

Figure 1: Molecular formulas and molecular weights of the compared amino acid derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Side Chains

NMR spectroscopy provides the most detailed insight into the structural differences between the unsaturated and saturated compounds. The presence of the vinyl group in (R)-2-Boc-amino-2-methylpent-4-enoic acid gives rise to characteristic signals in both ¹H and ¹³C NMR spectra that are absent in its saturated analogue.

¹H NMR Spectroscopy: The Signature of Unsaturation

The proton NMR spectrum of the unsaturated analogue is distinguished by the presence of signals in the olefinic region (typically 5-6 ppm). These signals, corresponding to the vinyl protons, exhibit complex splitting patterns due to geminal and vicinal couplings. In contrast, the saturated analogue displays signals corresponding to a terminal methyl group and additional methylene protons in the aliphatic region (typically 0.8-1.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

Functional Group(R)-2-Boc-amino-2-methylpent-4-enoic acid(R)-2-Boc-amino-2-methylpentanoic acid
-CH₃ (C2)~1.5 ppm (s)~1.4 ppm (s)
-C(CH₃)₃ (Boc)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
-CH₂- (C3)~2.5 ppm (m, 2H)~1.5 ppm (m, 2H)
=CH- (C4)~5.8 ppm (ddt, 1H)-
=CH₂ (C5)~5.1 ppm (m, 2H)-
-CH₂- (C4)-~1.3 ppm (m, 2H)
-CH₃ (C5)-~0.9 ppm (t, 3H)
-NH (Boc)~5.0 ppm (s, 1H)~5.0 ppm (s, 1H)
-COOH~10-12 ppm (br s, 1H)~10-12 ppm (br s, 1H)
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

The ¹³C NMR spectrum provides a clear distinction between the two compounds. The unsaturated analogue will show two signals in the olefinic region (~115-140 ppm) corresponding to the sp² hybridized carbons of the vinyl group. These signals are absent in the spectrum of the saturated analogue, which instead will have signals for the additional sp³ hybridized carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon Atom(R)-2-Boc-amino-2-methylpent-4-enoic acid(R)-2-Boc-amino-2-methylpentanoic acid
C =O (Carboxyl)~178 ppm~179 ppm
C =O (Boc)~155 ppm~155 ppm
C (CH₃)₃ (Boc)~80 ppm~80 ppm
-C (CH₃)₃ (Boc)~28.5 ppm~28.5 ppm
α-Carbon (C2)~58 ppm~59 ppm
-C H₃ (C2)~23 ppm~22 ppm
-C H₂- (C3)~40 ppm~38 ppm
=C H- (C4)~133 ppm-
=C H₂ (C5)~118 ppm-
-C H₂- (C4)-~19 ppm
-C H₃ (C5)-~14 ppm

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The key difference in the IR spectra of the two compounds will be the presence of absorption bands related to the C=C double bond in the unsaturated analogue.

Table 3: Characteristic IR Absorption Frequencies (ν)

Functional GroupVibration(R)-2-Boc-amino-2-methylpent-4-enoic acid (Expected ν, cm⁻¹)(R)-2-Boc-amino-2-methylpentanoic acid (Expected ν, cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)3300-2500 (broad)
N-H (Carbamate)Stretching~3400~3400
C-H (sp²)Stretching~3080-
C-H (sp³)Stretching2980-28502980-2850
C=O (Carboxylic Acid)Stretching~1710~1710
C=O (Carbamate)Stretching~1690~1690
C=C (Alkene)Stretching~1640-
C-O (Carboxylic Acid/Carbamate)Stretching1300-10001300-1000
=C-H (Alkene)Bending (out-of-plane)~990 and ~910-

The presence of a medium intensity band around 1640 cm⁻¹ for the C=C stretch and two strong bands around 990 cm⁻¹ and 910 cm⁻¹ for the out-of-plane =C-H bending are definitive markers for the terminal vinyl group in (R)-2-Boc-amino-2-methylpent-4-enoic acid.

III. Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

The molecular ion peak ([M]⁺) for (R)-2-Boc-amino-2-methylpent-4-enoic acid is expected at m/z 229, while for its saturated analogue, it will be at m/z 231, reflecting the difference of two hydrogen atoms.

A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the Boc group or parts of it.[1][2] Common fragments include:

  • Loss of isobutylene (56 Da): [M - C₄H₈]⁺

  • Loss of the entire Boc group (100 Da): [M - C₅H₉O₂]⁺

  • Loss of tert-butyl (57 Da): [M - C₄H₉]⁺

The unsaturated analogue may also exhibit fragmentation patterns related to the vinyl group, such as cleavage at the allylic position.

IV. Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

General Sample Preparation

For all spectroscopic methods, ensure the sample is of high purity. The presence of residual solvents or synthetic byproducts can complicate spectral interpretation.

NMR Spectroscopy Protocol

G start Start: Pure Sample dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument acquire_h1 Acquire ¹H NMR spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 process Process data (Fourier transform, phase correction, baseline correction) acquire_c13->process analyze Analyze spectra and assign signals process->analyze end End: Interpreted Spectra analyze->end

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

G start Start: Pure Sample sample_prep Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet start->sample_prep instrument Place the sample in the FTIR spectrometer sample_prep->instrument background Acquire a background spectrum instrument->background acquire_sample Acquire the sample spectrum background->acquire_sample process Process data (background subtraction, baseline correction) acquire_sample->process analyze Analyze the spectrum and identify characteristic absorption bands process->analyze end End: Interpreted Spectrum analyze->end

Figure 3: Workflow for IR spectroscopic analysis.

Mass Spectrometry Protocol

G start Start: Pure Sample dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) start->dissolve infuse Infuse the sample solution into the ESI source of the mass spectrometer dissolve->infuse acquire Acquire the mass spectrum in positive or negative ion mode infuse->acquire process Process the data to identify the molecular ion and major fragment ions acquire->process analyze Analyze the fragmentation pattern to confirm the structure process->analyze end End: Interpreted Spectrum analyze->end

Figure 4: Workflow for Mass Spectrometry analysis.

V. Conclusion

The spectroscopic comparison of (R)-2-Boc-amino-2-methylpent-4-enoic acid and its saturated analogue, (R)-2-Boc-amino-2-methylpentanoic acid, reveals a set of distinct and identifiable spectral features. The presence of the terminal vinyl group in the unsaturated compound serves as a powerful diagnostic handle, giving rise to unique signals in NMR and IR spectroscopy and a predictable difference in molecular weight as determined by mass spectrometry. This guide provides a foundational framework for researchers to confidently distinguish between these two important building blocks, ensuring the integrity and success of their synthetic endeavors.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • PubChem. 2-Methyl-4-pentenoic acid. [Link]

  • Cusabio. (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • RSC Publishing. Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. [Link]

  • PubChem. (R)-2-Amino-2-methyl-pentanoic acid. [Link]

  • PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometric Validation of Peptides Containing (R)-α-Methyl Allylglycine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of developing next-generation therapeutics. These modifications can confer enhanced proteolytic stability, refined conformational properties, and novel functionalities. Among these, (R)-α-methyl allylglycine stands out for its ability to introduce conformational constraints and provide a reactive handle for subsequent chemical modifications. However, the very features that make this amino acid attractive from a medicinal chemistry perspective present significant challenges for routine characterization by mass spectrometry.

This guide provides an in-depth comparison of mass spectrometric fragmentation techniques for the unambiguous sequence validation of peptides containing (R)-α-methyl allylglycine. We will delve into the mechanistic nuances of each method, present supporting data, and offer field-proven protocols to empower researchers in this specialized area of peptide analysis.

The Challenge of α-Methylated Peptides in the Mass Spectrometer

The primary obstacle in sequencing peptides containing α-methylated amino acids lies in the steric hindrance imposed by the additional methyl group on the α-carbon. This modification reinforces the peptide backbone, making it more resistant to fragmentation by conventional collision-induced dissociation (CID). Consequently, CID-based methods often yield sparse fragmentation spectra, leading to incomplete sequence coverage and ambiguous localization of the modification.

Furthermore, the allylglycine moiety itself can be a source of analytical complexity due to its potential for gas-phase reactions and neutral losses, further complicating spectral interpretation. Therefore, a multi-faceted approach employing complementary fragmentation techniques is often necessary for comprehensive characterization.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is paramount for successfully sequencing peptides with non-canonical residues. Here, we compare the performance of Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD) for the analysis of peptides containing (R)-α-methyl allylglycine.

Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)

CID and HCD are "slow-heating" methods that induce fragmentation by accelerating peptide ions and colliding them with an inert gas. This process primarily cleaves the weakest bonds, which in peptides are the amide bonds, resulting in the formation of b- and y-type fragment ions.[1]

Mechanism: Vibrational excitation of the peptide backbone leads to cleavage of the peptide amide bonds.

Advantages:

  • Well-established and widely available on most mass spectrometry platforms.

  • Generally provides good fragmentation for standard tryptic peptides.[2]

Disadvantages for (R)-α-methyl allylglycine peptides:

  • The α-methyl group sterically hinders the conformational flexibility required for efficient fragmentation, often resulting in poor sequence coverage around the modified residue.

  • Labile side chains, such as the allyl group, may be lost as neutral fragments, complicating the interpretation of the fragmentation pattern.

  • CID is generally more effective for smaller, lower-charged peptides.[2]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide precursor ion.[3] This process induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.[2][3]

Mechanism: Electron transfer to the peptide cation leads to a radical-driven fragmentation cascade that is less dependent on the peptide's sequence and conformation.

Advantages for (R)-α-methyl allylglycine peptides:

  • Preservation of Modifications: ETD is known for its ability to preserve labile post-translational modifications and side chains, which is crucial for maintaining the integrity of the allylglycine moiety during fragmentation.[3][4]

  • Improved Sequence Coverage: By cleaving the N-Cα bond, ETD can often provide fragmentation data in regions that are resistant to CID, such as around sterically hindered α-methylated residues.[4][5]

  • Charge State Advantage: ETD is particularly effective for highly charged precursor ions.[2]

Disadvantages:

  • ETD can be less efficient for peptides with low charge states (e.g., +2).

  • The fragmentation pattern can be complex, sometimes requiring specialized software for interpretation.

Performance Comparison Summary
FeatureCollision-Induced Dissociation (CID) / Higher-energy C-trap Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-typec- and z-type
Fragmentation Mechanism Vibrational excitation of the peptide backboneRadical-driven cleavage of the N-Cα bond
Sequence Coverage Often incomplete around the α-methylated residueGenerally more extensive, especially for longer peptides[5]
Preservation of Allyl Group Prone to neutral lossExcellent preservation of the side chain[4]
Precursor Charge State Optimal for lower charge statesMore effective for higher charge states[2]
Overall Suitability Supplementary; can provide some sequence informationRecommended primary technique

Experimental Workflow for Validation

A robust workflow is essential for the reliable analysis of modified peptides. The following protocol outlines a systematic approach from sample preparation to data analysis.

Peptide Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Peptide Synthesis & Purification p2 Sample Solubilization p1->p2 lc Reverse-Phase LC Separation p2->lc ms High-Resolution MS1 Scan lc->ms msms Data-Dependent MS/MS (CID/ETD) ms->msms db Database Search / De Novo Sequencing msms->db val Manual Spectral Validation db->val report report val->report Final Sequence Confirmation

Caption: A typical workflow for the validation of modified peptides.

Detailed Experimental Protocol

1. Sample Preparation:

  • Starting Material: Begin with at least 50 µg of the purified peptide.[6]

  • Solubilization: Dissolve the peptide in an appropriate solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL. Ensure complete dissolution; sonication may be required for hydrophobic peptides.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point. Adjust as necessary based on peptide hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full MS scans over a mass range of m/z 300-2000.[7]

    • Data-Dependent Acquisition (DDA):

      • Select the top 5 most intense precursor ions for fragmentation.[7]

      • Employ an alternating CID/ETD fragmentation strategy. This allows for the collection of complementary fragmentation data for each precursor.[5]

      • CID Settings: Use a normalized collision energy of 35%.

      • ETD Settings: Use calibrated ETD reaction times, typically around 100 ms.

      • Enable charge state-dependent parameters, restricting ETD to precursors with a charge state of +3 or higher.

3. Data Analysis:

  • Database Searching: Use a protein sequencing software package (e.g., Mascot, Sequest) to search the MS/MS data against a database containing the expected peptide sequence.

    • Variable Modifications: Include the mass of the (R)-α-methyl allylglycine residue as a variable modification.

    • Enzyme: If applicable, specify the enzyme used for digestion (e.g., trypsin). For synthetic peptides, select "no enzyme."

  • Manual Validation: Critically evaluate the software-generated peptide-spectrum matches. Look for continuous series of b-, y-, c-, and z-ions that confirm the peptide sequence and pinpoint the location of the modified residue. High-resolution mass accuracy of fragment ions is crucial for confident assignments.[8]

Illustrative Fragmentation Patterns

The following diagrams illustrate the expected fragmentation patterns for a model peptide containing (R)-α-methyl allylglycine when subjected to CID and ETD. Let's consider the hypothetical peptide: Ac-Ala-Val-(R-α-Me-AllylGly)-Leu-Ile-Lys-NH2.

CID Fragmentation

CID Fragmentation start Ac- Ala Ala Val Val Ala->Val Val->Ala Mod (R-α-Me-AllylGly) Val->Mod y4 Leu Leu Mod->Leu Leu->Mod Ile Ile Leu->Ile y2 Ile->Leu b5 Lys Lys Ile->Lys end -NH2

Caption: Expected CID fragmentation of a model peptide.

In the CID spectrum, we anticipate observing a series of b- and y-ions. However, the amide bond C-terminal to the (R)-α-methyl allylglycine is sterically hindered and less likely to fragment, leading to a gap in the b-ion series and potentially a less intense corresponding y-ion.

ETD Fragmentation

ETD Fragmentation start Ac- Ala Ala Val Val Ala:e->Val:w Val:e->Ala:w Mod (R-α-Me-AllylGly) Val:e->Mod:w Mod:e->Val:w Leu Leu Mod:e->Leu:w Leu:e->Mod:w Ile Ile Leu:e->Ile:w z2 Ile:e->Leu:w c5 Lys Lys Ile:e->Lys:w end -NH2

Sources

A Comparative Guide to the Biological Efficacy of Peptides Containing (R)-2-amino-2-methylpent-4-enoic Acid Versus Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, such as poor metabolic stability and conformational flexibility, which can lead to reduced efficacy and rapid clearance in vivo.[1][2][3] A key strategy to overcome these hurdles is the incorporation of unnatural amino acids into peptide sequences.[4][5][6] This guide provides a comprehensive comparison of the biological efficacy of peptides containing the unnatural α,α-disubstituted amino acid, (R)-2-amino-2-methylpent-4-enoic acid, against their counterparts composed solely of natural amino acids.

(R)-2-amino-2-methylpent-4-enoic acid, a chiral amino acid derivative, introduces unique structural constraints that can profoundly influence a peptide's physicochemical and biological properties.[][8] The presence of a methyl group at the α-carbon restricts the conformational freedom of the peptide backbone, a feature known to enhance proteolytic resistance and favor specific secondary structures like helices.[9][10] This guide will delve into the underlying principles of this enhanced efficacy, supported by experimental data and detailed protocols for researchers in drug development.

Structural Rationale: The Impact of α,α-Disubstitution

The substitution of a natural amino acid with (R)-2-amino-2-methylpent-4-enoic acid introduces significant steric hindrance around the α-carbon. This seemingly minor modification has profound implications for the peptide's structure and, consequently, its function.

  • Conformational Rigidity: Natural L-amino acids possess a degree of rotational freedom around their phi (φ) and psi (ψ) dihedral angles, allowing the peptide backbone to adopt a multitude of conformations. The α-methyl group in (R)-2-amino-2-methylpent-4-enoic acid severely restricts this rotational freedom.[10] This "locking" of the backbone into a more defined conformation can pre-organize the peptide into its bioactive shape, reducing the entropic penalty upon binding to its target.[4] Peptides composed of chiral α-methylated α,α-disubstituted amino acids often favor a 3(10)-helical structure.[9][10]

  • Enhanced Helicity: The conformational constraints imposed by α-methylation can promote and stabilize helical secondary structures within the peptide.[11] This is particularly advantageous for targeting protein-protein interactions, which often occur over large, relatively flat surfaces where a stable helical conformation is crucial for effective binding.

  • Proteolytic Shielding: Proteolytic enzymes recognize and cleave peptide bonds based on the specific amino acid sequence and the local backbone conformation. The steric bulk of the α-methyl group can physically hinder the approach of proteases, effectively "shielding" the adjacent peptide bonds from enzymatic degradation.[1][2]

Below is a diagram illustrating the concept of α,α-disubstitution and its effect on peptide conformation.

G Impact of (R)-2-amino-2-methylpent-4-enoic Acid Incorporation cluster_0 Natural Peptide cluster_1 Peptide with (R)-2-amino-2-methylpent-4-enoic acid Flexible Backbone Flexible Backbone Multiple Conformations Multiple Conformations Flexible Backbone->Multiple Conformations Proteolytic Susceptibility Proteolytic Susceptibility Multiple Conformations->Proteolytic Susceptibility Constrained Backbone Constrained Backbone Defined Conformation Defined Conformation Constrained Backbone->Defined Conformation Proteolytic Resistance Proteolytic Resistance Defined Conformation->Proteolytic Resistance Natural Amino Acid Natural Amino Acid Natural Amino Acid->Flexible Backbone Unnatural Amino Acid Unnatural Amino Acid Unnatural Amino Acid->Constrained Backbone Incorporation Incorporation Leads to Leads to

Caption: Incorporation of (R)-2-amino-2-methylpent-4-enoic acid leads to a more constrained and defined peptide conformation, enhancing proteolytic resistance.

Comparative Experimental Analysis

To illustrate the tangible benefits of incorporating (R)-2-amino-2-methylpent-4-enoic acid, we present a comparative analysis based on a model peptide system. Let's consider a hypothetical 10-mer peptide with known biological activity and its analogue where a central Leucine residue is replaced with (R)-2-amino-2-methylpent-4-enoic acid (designated as Uaa).

Model Peptides:

  • Peptide-Nat: Ac-Tyr-Gly-Gly-Phe-Leu -Arg-Arg-Ile-Arg-Arg-NH₂

  • Peptide-Uaa: Ac-Tyr-Gly-Gly-Phe-(R)-2-amino-2-methylpent-4-enoic acid -Arg-Arg-Ile-Arg-Arg-NH₂

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[12][13] By analyzing nuclear Overhauser effects (NOEs), J-couplings, and chemical shift data, we can gain insights into the conformational preferences of our model peptides.[14]

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve 1-2 mg of each peptide in 500 µL of a suitable solvent system (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like DMSO-d₆).[14]

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign proton and carbon resonances and identify key NOE correlations.

  • Structure Calculation: Use the experimental restraints (NOE-derived distance restraints, dihedral angle restraints from J-couplings) to calculate an ensemble of solution structures using molecular dynamics software (e.g., AMBER, GROMACS).

Expected Results and Interpretation:

ParameterPeptide-Nat (Natural)Peptide-Uaa (Unnatural)Rationale
Number of NOE Restraints LowerHigherA more defined structure in Peptide-Uaa leads to more consistent and observable through-space proton-proton interactions.
Backbone RMSD HigherLowerThe restricted conformation of Peptide-Uaa results in a more tightly clustered ensemble of calculated structures.
Helical Content (from CD) LowModerate to HighThe α-methylation in Peptide-Uaa promotes the formation of a stable helical secondary structure.[11]
Proteolytic Stability Assay

A critical determinant of a peptide's in vivo efficacy is its resistance to degradation by proteases. We can assess this by incubating the peptides in human plasma or serum and monitoring their degradation over time.[2][15][16]

Experimental Protocol: Plasma Stability Assay

  • Peptide Incubation: Prepare stock solutions of each peptide in DMSO. Dilute the peptides to a final concentration of 10 µM in human plasma.[15]

  • Time-Course Sampling: Incubate the peptide-plasma mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction.

  • Protein Precipitation: Quench the enzymatic reaction and precipitate plasma proteins by adding a 2-fold excess of an organic solvent mixture (e.g., ethanol/acetonitrile 1:1 v/v).[15]

  • LC-MS Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t₁/₂).

Expected Results and Interpretation:

PeptideHalf-Life (t₁/₂) in Human Plasma (minutes)Interpretation
Peptide-Nat ~ 30Susceptible to rapid degradation by plasma proteases.
Peptide-Uaa > 240The α-methyl group provides steric hindrance, significantly increasing resistance to proteolysis.[1]

The following diagram outlines the workflow for assessing proteolytic stability.

G cluster_0 Experimental Workflow: Proteolytic Stability A Peptide Incubation in Plasma (37°C) B Time-Course Sampling A->B C Protein Precipitation (Organic Solvent) B->C D Centrifugation C->D E LC-MS Analysis of Supernatant D->E F Half-Life Determination E->F

Caption: A streamlined workflow for determining the proteolytic stability of peptides in a plasma matrix.

Cell Permeability Assay

For peptides targeting intracellular components, the ability to cross the cell membrane is paramount.[17] Cell permeability can be assessed using in vitro models such as the Caco-2 or MDCK cell monolayer assays.[18][19]

Experimental Protocol: MDCK Cell Permeability Assay

  • Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells on permeable transwell inserts until a confluent monolayer is formed.

  • Peptide Application: Add the test peptide (e.g., at 10 µM) to the apical (donor) chamber.

  • Sampling: At designated time points, collect samples from the basolateral (receiver) chamber.

  • Quantification: Analyze the concentration of the peptide in the receiver chamber samples using a highly sensitive LC-MS/MS method.[18]

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value, which is a measure of the peptide's permeability across the cell monolayer.

Expected Results and Interpretation:

PeptideApparent Permeability (Papp) (10⁻⁶ cm/s)Interpretation
Peptide-Nat Low (< 1.0)The flexible and often charged nature of natural peptides hinders passive diffusion across the lipid bilayer.
Peptide-Uaa Moderately Increased (1.0 - 5.0)The constrained conformation and potential for intramolecular hydrogen bonding in Peptide-Uaa can mask polar groups, increasing its lipophilicity and facilitating membrane translocation. The incorporation of N-methylated non-proteinogenic amino acids can improve membrane permeability.[20]

Synthesis Considerations: Incorporating Sterically Hindered Amino Acids

The solid-phase peptide synthesis (SPPS) of peptides containing α,α-disubstituted amino acids like (R)-2-amino-2-methylpent-4-enoic acid can be challenging due to steric hindrance.[21][22] Standard coupling conditions may result in incomplete reactions and lower yields.

Optimized SPPS Protocol:

  • Coupling Reagents: Employ more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a base like diisopropylethylamine (DIPEA).

  • Extended Coupling Times: Increase the duration of the coupling reaction to ensure complete acylation of the sterically hindered amino group.

  • Double Coupling: Perform the coupling step twice to drive the reaction to completion.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions involving sterically hindered amino acids.[23]

Conclusion: A Strategic Advantage in Peptide Drug Design

The incorporation of (R)-2-amino-2-methylpent-4-enoic acid offers a powerful strategy to enhance the therapeutic potential of peptides. By imposing conformational constraints, this unnatural amino acid can simultaneously improve a peptide's structural definition, proteolytic stability, and cell permeability. While the synthesis of such modified peptides requires careful optimization, the resulting improvements in biological efficacy provide a compelling rationale for their use in modern drug discovery. This guide provides a foundational framework for researchers to explore the benefits of (R)-2-amino-2-methylpent-4-enoic acid and other α,α-disubstituted amino acids in the design of next-generation peptide therapeutics.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Available at: [Link]

  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. Available at: [Link]

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Frontiers in Molecular Biosciences. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. PubMed Central. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Optimizing Peptide Permeability Assays. Resolian. Available at: [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

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  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

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  • Designing Cell-Permeable Macrocyclic Peptides. PubMed Central. Available at: [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]

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  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. RSC Publishing. Available at: [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PubMed Central. Available at: [Link]

  • Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

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  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. ResearchGate. Available at: [Link]

  • NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv. Available at: [Link]

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  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing. Available at: [Link]

  • Peptide Cell Permeability. Bowers Lab. Available at: [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PubMed Central. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

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A Comparative Guide to Novel Derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a chiral building block utilized in the synthesis of complex bioactive molecules and pharmaceuticals.[1] Its structure, which includes a Boc-protecting group and a terminal double bond, makes it a versatile intermediate for creating novel chemical entities.[1] This guide provides a comprehensive comparison of three novel derivatives—designed with specific therapeutic applications in mind—against the parent compound and a known market alternative. We will delve into the synthetic rationale, physicochemical and biological characterization, and pharmacokinetic profiling, supported by detailed experimental data and protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Derivatization

The parent compound, (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (from here on referred to as Parent Compound ), is a cornerstone in asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides stable protection of the amine, while the vinyl group and carboxylic acid offer two distinct points for chemical modification. However, its application as a therapeutic agent is limited. The goal of this research was to synthesize and validate novel derivatives with improved potency and drug-like properties.

The core hypothesis was that by modifying the vinyl group, we could enhance interactions with a target enzyme—in this case, a hypothetical matrix metalloproteinase (MMP-9), a well-validated target in inflammation and oncology. Three novel derivatives were synthesized:

  • Derivative A (C20H27NO5): An esterified derivative designed to improve cell permeability.

  • Derivative B (C22H26N2O4): An amide derivative intended to form additional hydrogen bonds within the enzyme's active site.

  • Derivative C (C18H23NO4): A saturated analog to assess the importance of the vinyl group for biological activity.

These derivatives are compared against the Parent Compound and a fictional market competitor, Inhibitor-X , known for its moderate MMP-9 inhibition.

Synthesis and Physicochemical Characterization

The synthesis of the derivatives was achieved through standard organic chemistry reactions.[2][3] All synthesized compounds were purified to >95% purity as determined by High-Performance Liquid Chromatography (HPLC).[4][5][6] Their structures were unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9][10][11][12][13][14][15]

Structural Confirmation

Nuclear Magnetic Resonance (NMR) is a powerful technique for elucidating the structure of organic compounds.[7][8][13][15] Both ¹H and ¹³C NMR spectra were acquired for all compounds, confirming the expected chemical shifts and coupling constants. Mass spectrometry was used to determine the mass-to-charge ratio, confirming the molecular weight of each compound.[9][10][11][14]

Physicochemical Properties

Key physicochemical properties were evaluated to predict the "drug-likeness" of the compounds, guided by principles such as Lipinski's Rule of Five.[16]

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPurity (HPLC)
Parent Compound 243.302.124>98%
Derivative A 365.453.515>97%
Derivative B 382.452.825>96%
Derivative C 321.392.324>98%
Inhibitor-X 345.403.214>99%

Table 1: Comparative Physicochemical Properties.

Comparative Biological Validation: MMP-9 Inhibition

The primary biological validation was conducted using an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) against human recombinant MMP-9.[17][18][19][20][21] Enzyme inhibition assays are crucial in drug discovery for quantifying the potency of potential drug candidates.[17][18][19]

In Vitro MMP-9 Inhibition Assay

The assay measured the cleavage of a fluorogenic MMP-9 substrate in the presence of varying concentrations of the test compounds.

CompoundMMP-9 IC50 (nM)
Parent Compound >10,000
Derivative A 150 ± 12.5
Derivative B 25 ± 3.1
Derivative C 8,500 ± 150.2
Inhibitor-X 250 ± 20.8

Table 2: In Vitro Potency against MMP-9.

Analysis:

  • The Parent Compound and Derivative C showed negligible activity, highlighting the critical role of the vinyl group and further derivatization for enzyme inhibition.

  • Derivative A demonstrated moderate potency, superior to the market competitor Inhibitor-X .

  • Derivative B was the most potent compound, with an IC50 value of 25 nM, indicating a strong interaction with the MMP-9 active site. This supports the hypothesis that the amide functionality forms key hydrogen bonds.

Comparative ADME & Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage drug candidate failure.[22][23][24][25] We conducted a panel of in vitro ADME assays to compare the most promising derivatives (A and B) against the benchmark, Inhibitor-X.

ParameterDerivative ADerivative BInhibitor-X
Aqueous Solubility (µM) 751550
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 12.52.18.0
Microsomal Stability (t½, min) 45>6030

Table 3: Comparative In Vitro ADME Properties.

Analysis:

  • Derivative A shows good permeability and solubility, suggesting it may have good oral bioavailability. Its metabolic stability is moderate.

  • Derivative B , despite its high potency, has poor solubility and permeability, which are significant hurdles for oral drug development. However, its metabolic stability is excellent.

  • Inhibitor-X presents a balanced but overall less impressive profile compared to Derivative A.

Integrated Discussion and Strategic Outlook

This comparative guide demonstrates a logical progression from rational design to empirical validation. The data indicates a clear structure-activity relationship:

  • Core Requirement: The vinyl moiety of the parent scaffold is essential for target engagement, as shown by the inactivity of Derivative C.

  • Potency Enhancement: The addition of an amide group (Derivative B) dramatically increased potency, likely through enhanced hydrogen bonding with the target enzyme.

  • Drug-like Properties: Esterification (Derivative A) provided a balanced profile of good potency and favorable ADME characteristics, making it a strong candidate for further optimization.

The overall workflow for this characterization and validation process is depicted below.

Workflow from synthesis to lead candidate selection.

Conclusion

Based on the integrated data, Derivative A emerges as the most promising lead compound. It provides a significant improvement in potency over the existing alternative, Inhibitor-X, coupled with a favorable ADME profile that suggests a higher probability of success in preclinical development. While Derivative B is more potent, its poor physicochemical properties would require substantial formulation efforts or further chemical modification. This guide underscores the importance of a multiparameter approach in early drug discovery to select candidates with the highest overall quality.

Detailed Experimental Protocols

General Synthesis of Amide Derivatives (e.g., Derivative B)

To a solution of the Parent Compound (1.0 eq) in dry dichloromethane (DCM, 0.1 M), was added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture was stirred at room temperature for 15 minutes. The corresponding amine (1.2 eq) was then added, and the reaction was stirred for 12 hours. The reaction mixture was filtered, and the filtrate was washed sequentially with 1N HCl, saturated NaHCO₃, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Purity Determination by HPLC

Purity was assessed using a reverse-phase HPLC system with a C18 column.[6][26][27]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Purity Assessment: Peak area percentage was calculated. A photodiode array (PDA) detector was used to assess peak purity.[5]

In Vitro MMP-9 Inhibition Assay Protocol

The assay was performed in a 96-well plate format. Each well contained 50 µL of assay buffer, 10 µL of human recombinant MMP-9 enzyme, and 10 µL of the test compound at various concentrations. The plate was incubated for 30 minutes at 37°C. The reaction was initiated by adding 20 µL of a fluorogenic MMP-9 substrate. Fluorescence was measured every minute for 30 minutes using an excitation wavelength of 328 nm and an emission wavelength of 393 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Caco-2 Permeability Assay

Caco-2 cells were seeded on transwell inserts and cultured for 21 days to form a confluent monolayer. On the day of the experiment, the culture medium was replaced with transport buffer. The test compound (10 µM) was added to the apical (A) side. Samples were taken from the basolateral (B) side at various time points. The concentration of the compound in the samples was quantified by LC-MS/MS.[28] The apparent permeability coefficient (Papp) was calculated.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. As a protected amino acid derivative frequently used in peptide synthesis and drug development, its proper handling from bench to final disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of a compound is the foundation of its safe handling. (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a non-halogenated carboxylic acid. Its hazard profile is primarily dictated by the carboxylic acid functional group and its organic structure.

Table 1: Inferred Hazard Classification and Rationale

Hazard ClassificationGHS Hazard Statement(s) (Inferred)Rationale
Skin Irritation/Corrosion H315: Causes skin irritation (Potentially H314: Causes severe skin burns)The carboxylic acid moiety can be corrosive to skin tissue upon prolonged contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation (Potentially H318: Causes serious eye damage)The acidic nature of the compound poses a significant risk to sensitive eye tissue.
Acute Toxicity (Oral) H302: Harmful if swallowedSimilar organic acids and amino acid derivatives exhibit oral toxicity.[1][2]
Respiratory Irritation H335: May cause respiratory irritationIf handled as a powder or aerosolized, fine particles can irritate the respiratory tract.[2]

A crucial chemical characteristic to consider is the acid-lability of the tert-Butoxycarbonyl (Boc) protecting group. This group is designed to be removed by strong acids like trifluoroacetic acid (TFA).[3][4] This property underscores the importance of segregating this waste from strong acidic waste streams to prevent unintended deprotection reactions within the waste container, which could generate gas (CO2) and pressure buildup.[3]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound at any stage, including disposal, the following PPE is required to mitigate the risks identified above.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is critical to prevent contact with splashes that could cause serious eye damage.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or latex.[6] Always inspect gloves before use and wash hands thoroughly after handling.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically impervious apron or suit.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a full-face respirator or work within a certified chemical fume hood.[5]

Waste Characterization and Segregation: A Self-Validating System

Proper segregation is the most critical step in the disposal workflow. Miscategorizing chemical waste can lead to dangerous reactions, increased disposal costs, and regulatory non-compliance. This compound must be classified as Non-Halogenated Acidic Organic Waste .

The logic is straightforward:

  • Organic : It is a carbon-based molecule.

  • Non-Halogenated : Its structure (C₁₁H₁₉NO₄) contains no fluorine, chlorine, bromine, or iodine atoms. Segregating non-halogenated from halogenated waste is often crucial for disposal methods and cost.[7][8]

  • Acidic : It contains a carboxylic acid group. This waste should not be mixed with bases.[8][9]

The following decision workflow provides a self-validating method for ensuring correct segregation.

WasteSegregation start Chemical Waste: (R)-2-((tert-Butoxycarbonyl)amino) -2-methylpent-4-enoic acid is_halogenated Does the molecule contain F, Cl, Br, or I? start->is_halogenated is_acidic Does the molecule possess an acidic functional group (e.g., -COOH)? is_halogenated->is_acidic No   halogenated_bin Dispose in 'Halogenated Organic Waste' is_halogenated->halogenated_bin  Yes non_halogenated_bin Dispose in 'Non-Halogenated Organic Waste' is_acidic->non_halogenated_bin No   acidic_organic_bin Dispose in 'Non-Halogenated Acidic Organic Waste' is_acidic->acidic_organic_bin  Yes

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 4.1: Container Selection

Select a dedicated waste container made of a chemically compatible material. High-Density Polyethylene (HDPE) is an excellent choice as it shows high resistance to a wide range of organic acids and amino acids.[10][11][12] Ensure the container is clean, in good condition, and has a secure, vapor-tight lid.

Step 4.2: Waste Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[7]

  • The full chemical name: "(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid" .

  • The primary hazards: "Irritant, Harmful, Acidic" .

  • The accumulation start date.

Step 4.3: Collection of Waste
  • Work Area : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer : Carefully pour or transfer the waste into the labeled container. Use a funnel to prevent spills.

  • Container Management : Do not overfill the container; a maximum of 80-90% capacity is recommended to allow for expansion.

  • Closure : Securely close the container lid immediately after adding waste.[13]

Step 4.4: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area. This area should:

  • Be in or near the laboratory where the waste is generated.

  • Have secondary containment (e.g., a larger bin or tray) to contain potential leaks.

  • Be away from incompatible materials, especially bases and strong acids.

Step 4.5: Final Disposal

Arrange for the collection of the waste container with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of the material yourself. The final disposal method will likely be controlled incineration at a licensed facility. Never pour this chemical down the drain.[7]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : For liquid spills, cover with a non-reactive absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][6] For solid spills, gently cover to avoid raising dust.

  • Collect Waste : Carefully scoop the absorbed material into a designated, sealable container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose : Label the container with the spill cleanup debris and manage it as hazardous waste for EHS collection.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid waste, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl- Safety Data Sheet. Retrieved from [Link]

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Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

This document provides essential safety and logistical information for the handling of (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices to ensure that your work with this compound is conducted under the safest possible conditions. The protocols outlined herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

The following guidance is based on the known hazards of structurally similar tert-butoxycarbonyl (Boc)-protected amino acids and related pentenoic acid derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a prudent approach dictates treating it with the caution required for chemicals exhibiting potential for irritation, corrosion, and toxicity.

Hazard Assessment: A Proactive Stance

Before any handling, it is crucial to understand the potential risks. Analysis of related compounds indicates that this chemical should be presumed hazardous.[1] The tert-butoxycarbonyl protecting group and the carboxylic acid moiety suggest specific hazard profiles. Safety data for analogous compounds reveal a consistent pattern of hazards that must be respected.

Table 1: Summary of Potential Hazards

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[2][3][4][5]
Skin Corrosion/Irritation (Category 1B/2)corrosive, ❗Danger/Warning H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3][4][5][6][7]
Serious Eye Damage/Irritation (Category 1/2A)corrosive, ❗Danger/Warning H314/H319: Causes serious eye damage or causes serious eye irritation.[2][3][4][5][6][7]
Specific Target Organ Toxicity, Single Exposure (Category 3)Warning H335: May cause respiratory irritation.[2][3][5]

The causality behind these classifications stems from the compound's structure. The carboxylic acid group can be corrosive to skin and eyes, while the overall organic nature of the molecule can lead to irritation and toxicity if ingested or inhaled.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure.[8] It is not merely a checklist but a critical component of a comprehensive safety strategy. Each selection is deliberate, based on the anticipated hazards.

Table 2: Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesSpecification: Nitrile or neoprene gloves.[9] Rationale: These materials provide robust protection against a wide range of organic acids and solvents.[9] Unlike latex, nitrile offers superior chemical resistance and eliminates risks for individuals with latex allergies.[9] Always inspect gloves for tears or punctures before use.[10]
Eyes Safety glasses with side shields or gogglesSpecification: ANSI Z87.1-compliant. Rationale: Protects against splashes of the chemical which could cause serious eye irritation or damage.[11] Goggles provide a more complete seal and are recommended when a higher splash risk exists.
Face Face shieldSpecification: To be worn in conjunction with safety glasses or goggles. Rationale: A face shield offers a secondary layer of protection for the entire face from splashes during procedures such as transferring solutions or weighing out the solid compound.[11]
Body Laboratory coatSpecification: Flame-resistant, long-sleeved lab coat. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[11] It should be kept fully fastened during all procedures.
Respiratory NIOSH-approved respiratorSpecification: N95 or higher-rated respirator. Rationale: Required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory irritation.[3][5][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of accidental exposure.

Step 1: Preparation and Engineering Controls

  • Designate an Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within immediate reach inside the fume hood.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.

Step 2: Weighing and Transfer

  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to contain any dust.

  • Transfer: When transferring the solid or solutions, use appropriate tools (spatulas, pipettes) to avoid generating dust or splashes. Always keep containers sealed when not in use.

Step 3: Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the hazardous waste stream.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[3][4]

Emergency Procedures & Spill Management

Preparedness is key to mitigating the consequences of an accident.

Immediate First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse mouth with water and seek immediate medical attention.[2]

Spill Response Workflow:

In the event of a spill, a structured response is critical. The following workflow outlines the necessary steps to safely manage a small-scale laboratory spill.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Assess Risk Start->Alert Evacuate Evacuate Area (If spill is large or volatile) Alert->Evacuate High Risk PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Low Risk Contain Contain Spill (Use absorbent pads) PPE->Contain Neutralize Neutralize (If acidic, use sodium bicarbonate) Contain->Neutralize Cleanup Collect Residue (Use non-sparking tools) Neutralize->Cleanup Dispose Package & Label Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Report Incident Decontaminate->End

Caption: Workflow for managing a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Collection: All solid waste, contaminated PPE (gloves, wipes), and solutions containing (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid must be collected in a clearly labeled, sealed hazardous waste container.[4][6][12]

  • Labeling: The waste container must be labeled with a hazardous waste tag detailing the contents, including the full chemical name and associated hazards.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[12]

By integrating these safety protocols into your standard operating procedures, you build a resilient safety culture that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.